Product packaging for Ethyl 2-(benzylamino)-5-bromonicotinate(Cat. No.:CAS No. 1186404-92-1)

Ethyl 2-(benzylamino)-5-bromonicotinate

Cat. No.: B1388417
CAS No.: 1186404-92-1
M. Wt: 335.2 g/mol
InChI Key: LAJSBYOMUXYWBO-UHFFFAOYSA-N
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Description

Ethyl 2-(benzylamino)-5-bromonicotinate is a chemical compound with the molecular formula C15H15BrN2O2 and a molecular weight of 300.15 g/mol . This compound is a derivative of nicotinate, featuring a bromine atom at the 5-position of the pyridine ring and a benzylamino group at the 2-position. The bromine substituent makes it a valuable intermediate in metal-catalyzed cross-coupling reactions, such as Suzuki or Stille reactions, for constructing more complex biaryl systems. The presence of both the bromine and the benzyl-protected amino group provides two distinct sites for further chemical modification, making this compound a versatile building block in organic synthesis and medicinal chemistry research. It is primarily used in the research and development of pharmaceuticals and other advanced materials. This product is for research use only and is not intended for diagnostic or therapeutic procedures. As with all chemicals, appropriate safety precautions should be followed.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H15BrN2O2 B1388417 Ethyl 2-(benzylamino)-5-bromonicotinate CAS No. 1186404-92-1

Properties

IUPAC Name

ethyl 2-(benzylamino)-5-bromopyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN2O2/c1-2-20-15(19)13-8-12(16)10-18-14(13)17-9-11-6-4-3-5-7-11/h3-8,10H,2,9H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAJSBYOMUXYWBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CC(=C1)Br)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701189264
Record name Ethyl 5-bromo-2-[(phenylmethyl)amino]-3-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701189264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186404-92-1
Record name Ethyl 5-bromo-2-[(phenylmethyl)amino]-3-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1186404-92-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-bromo-2-[(phenylmethyl)amino]-3-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701189264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Ethyl 2-(benzylamino)-5-bromonicotinate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of a plausible synthetic pathway for Ethyl 2-(benzylamino)-5-bromonicotinate, a valuable intermediate in pharmaceutical research. This document outlines the multi-step synthesis, providing detailed experimental protocols for each key transformation, and presents relevant chemical data in a structured format.

Overview of the Synthetic Pathway

The synthesis of this compound can be achieved through a four-step process commencing with the bromination of 2-hydroxynicotinic acid. The resulting intermediate undergoes chlorination, followed by esterification to yield the key precursor, Ethyl 2-chloro-5-bromonicotinate. The final step involves a nucleophilic aromatic substitution with benzylamine to afford the target compound.

Synthesis_Pathway A 2-Hydroxynicotinic acid B 5-Bromo-2-hydroxy- nicotinic acid A->B NaOBr, NaOH (aq) C 5-Bromo-2-chloro- nicotinic acid B->C POCl3, Heat D Ethyl 2-chloro-5- bromonicotinate C->D Ethanol, H2SO4 (cat.), Reflux E Ethyl 2-(benzylamino)-5- bromonicotinate D->E Benzylamine, Base, Heat Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis A Charge Reactants & Solvent B Add Catalyst/ Reagent A->B C Heat to Reflux B->C D Monitor by TLC C->D E Cool Reaction Mixture D->E F Quench/ Neutralize E->F G Liquid-Liquid Extraction F->G H Wash Organic Layer G->H I Dry over Na2SO4 H->I J Concentrate in vacuo I->J K Column Chromatography J->K L Characterization (NMR, MS) K->L

An In-depth Technical Guide to the Chemical Properties of Ethyl 2-(benzylamino)-5-bromonicotinate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Published: November 3, 2025

Abstract

This technical guide provides a comprehensive overview of the chemical properties of Ethyl 2-(benzylamino)-5-bromonicotinate. It is intended for an audience of researchers, scientists, and professionals in the field of drug development. This document details the physicochemical properties, a proposed synthetic route with a detailed experimental protocol, and predicted spectral data for this compound. Furthermore, it explores the potential biological significance of this scaffold by drawing parallels with structurally related molecules. The guide is structured to present data in an accessible format, including tabulated quantitative data and explanatory diagrams to illustrate key processes and relationships.

Chemical and Physical Properties

This compound is a substituted pyridine derivative. Its structure incorporates a benzylamine moiety and a bromine atom on the pyridine ring, along with an ethyl ester group. These features suggest its potential as an intermediate in the synthesis of more complex molecules with potential biological activity.

Physicochemical Data

The known and predicted physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValueSource
IUPAC Name ethyl 2-(benzylamino)-5-bromopyridine-3-carboxylatePubChem[1]
CAS Number 1186404-92-1ChemicalBook, PubChem[1][2]
Molecular Formula C₁₅H₁₅BrN₂O₂ChemicalBook, PubChem[1][2]
Molecular Weight 335.20 g/mol PubChem[1]
Melting Point 69-71 °CChemicalBook[2]
Boiling Point (Predicted) 405.2 ± 45.0 °CChemicalBook[2]
Density (Predicted) 1.436 ± 0.06 g/cm³ChemicalBook
pKa (Predicted) 3.05 ± 0.10ChemicalBook
Exact Mass 334.03169 DaPubChem[1]
XLogP3-AA (Predicted) 4.1PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 4PubChem[1]
Rotatable Bond Count 6PubChem[1]
Topological Polar Surface Area 51.2 ŲPubChem[1]
SMILES CCOC(=O)C1=C(N=CC(=C1)Br)NCC2=CC=CC=C2PubChem[1]
InChI InChI=1S/C15H15BrN2O2/c1-2-20-15(19)13-8-12(16)10-18-14(13)17-9-11-6-4-3-5-7-11/h3-8,10H,2,9H2,1H3,(H,17,18)PubChem[1]
Structural Relationship of Properties

The chemical structure of this compound directly influences its properties. The aromatic rings contribute to its predicted lipophilicity (XLogP3-AA), while the ester and amine functionalities provide sites for hydrogen bonding.

chemical_properties Logical Relationship of Chemical Properties Structure This compound C₁₅H₁₅BrN₂O₂ AromaticRings Pyridine and Benzene Rings Structure->AromaticRings contains FunctionalGroups Amine, Ester, Bromo Structure->FunctionalGroups contains Physicochemical Physicochemical Properties AromaticRings->Physicochemical influences (Lipophilicity, Stability) FunctionalGroups->Physicochemical influences (Solubility, Polarity, Boiling Point) Reactivity Chemical Reactivity FunctionalGroups->Reactivity determines (e.g., N-H, C=O reactivity) Physicochemical->Reactivity affects

Caption: Relationship between structure and properties.

Experimental Protocols

Proposed Synthesis: Buchwald-Hartwig Amination

The proposed synthesis involves the reaction of Ethyl 2-chloro-5-bromonicotinate with benzylamine in the presence of a palladium catalyst, a phosphine ligand, and a base.

synthesis_workflow Proposed Synthesis Workflow start Start Materials: - Ethyl 2-chloro-5-bromonicotinate - Benzylamine - Pd Catalyst (e.g., Pd₂(dba)₃) - Ligand (e.g., XPhos) - Base (e.g., NaOtBu) - Toluene (solvent) reaction Reaction Setup: - Add catalyst, ligand, base, and solvent to a flask under inert atmosphere (N₂). - Stir for 5-10 minutes. start->reaction addition Add Reactants: - Add ethyl 2-chloro-5-bromonicotinate and benzylamine. reaction->addition heating Reaction: - Heat the mixture to reflux (e.g., 100-110 °C). - Monitor reaction progress by TLC or GC-MS. addition->heating workup Work-up: - Cool to room temperature. - Quench with water. - Extract with an organic solvent (e.g., ethyl acetate). heating->workup purification Purification: - Dry the organic layer (e.g., over Na₂SO₄). - Concentrate under reduced pressure. - Purify by flash column chromatography. workup->purification product Final Product: This compound purification->product SAR_Exploration Conceptual Structure-Activity Relationship (SAR) Exploration Core This compound Scaffold R1 R1: Benzyl Group Modification Core->R1 Modify R2 R2: Ester Group Modification (e.g., hydrolysis, amidation) Core->R2 Modify R3 R3: Bromo Group Modification (e.g., Suzuki, Sonogashira coupling) Core->R3 Modify Assays Biological Assays - Antifungal - Anticancer - Antibacterial R1->Assays Test Analogs in R2->Assays Test Analogs in R3->Assays Test Analogs in Assays->Core Provides SAR Data for Further Optimization

References

In-Depth Technical Guide: Ethyl 2-(benzylamino)-5-bromonicotinate

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 1186404-92-1[1][2][3]

This technical guide provides a summary of the available information on Ethyl 2-(benzylamino)-5-bromonicotinate, a compound of interest to researchers, scientists, and drug development professionals. While this molecule is available from commercial suppliers, detailed experimental protocols and biological activity data are not extensively documented in publicly available scientific literature.

Chemical and Physical Properties

This compound is a substituted nicotinic acid ester. Its key chemical and physical properties, primarily sourced from computational predictions, are summarized below.

PropertyValueSource
Molecular Formula C₁₅H₁₅BrN₂O₂PubChem[4], ChemicalBook[2]
Molecular Weight 335.2 g/mol PubChem[4], ChemicalBook[2]
IUPAC Name ethyl 2-(benzylamino)-5-bromopyridine-3-carboxylatePubChem[4]
Melting Point 69-71 °C (predicted)ChemicalBook[2]
Boiling Point 405.2 ± 45.0 °C (predicted)ChemicalBook[2]
Density 1.436 ± 0.06 g/cm³ (predicted)ChemicalBook[2]
SMILES CCOC(=O)C1=C(N=CC(=C1)Br)NCC2=CC=CC=C2PubChem[4]
InChI Key LAJSBYOMUXYWBO-UHFFFAOYSA-NPubChem[4]

Synthesis

A generalized workflow for the synthesis of similar amino-substituted nicotinic esters is illustrated below. This diagram represents a logical chemical relationship and is not based on a specific published experimental protocol for this compound.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product A Ethyl 2-chloro-5-bromonicotinate C Nucleophilic Aromatic Substitution A->C B Benzylamine B->C D This compound C->D Base (e.g., Et3N) Solvent (e.g., DMF) Heat

Caption: Plausible synthetic route for this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis or use of this compound are not described in the currently available scientific literature. Researchers interested in utilizing this compound would likely need to develop and optimize their own protocols based on standard organic synthesis techniques for similar chemical transformations, such as nucleophilic aromatic substitution.

Biological Activity and Signaling Pathways

There is no specific information available in the public domain regarding the biological activity or the signaling pathways associated with this compound. While related chemical structures, such as other brominated nicotinic acid derivatives, are mentioned as intermediates in the synthesis of compounds with potential anti-inflammatory or anti-cancer properties, the biological profile of this specific molecule has not been characterized in the reviewed literature[5].

The lack of published data suggests that this compound may be a relatively novel compound or a chemical intermediate whose biological properties have not yet been explored or disclosed. Professionals in drug development may consider this compound as a scaffold for the synthesis of new chemical entities, which would then require extensive biological screening to determine any potential therapeutic effects.

Conclusion

This compound (CAS No. 1186404-92-1) is a known chemical compound with defined physical and chemical properties. However, there is a significant gap in the publicly available scientific literature regarding its specific synthesis protocols, biological activities, and potential applications in drug discovery and development. Further research would be necessary to elucidate its pharmacological profile and its potential as a lead compound or a key intermediate in the development of new therapeutic agents.

References

An In-depth Technical Guide to Ethyl 2-(benzylamino)-5-bromonicotinate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of Ethyl 2-(benzylamino)-5-bromonicotinate. Due to the limited availability of published experimental data for this specific molecule, this guide combines established chemical principles with data from analogous structures to present a predictive yet scientifically grounded resource. It includes a detailed, plausible experimental protocol for its synthesis via the Buchwald-Hartwig amination, predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry), and a summary of its key chemical properties. This document is intended to serve as a foundational reference for researchers interested in the synthesis and potential applications of this and related compounds.

Introduction

This compound is a substituted pyridine derivative. The core structure, a nicotinic acid ester, is a common scaffold in medicinal chemistry. The presence of a bromine atom and a benzylamino group offers multiple sites for further functionalization, making it an interesting building block for the synthesis of more complex molecules with potential biological activities. While specific studies on this compound are scarce in publicly available literature, its structural motifs are present in compounds investigated for various therapeutic areas. This guide aims to fill the existing information gap by providing a detailed theoretical and practical framework for its synthesis and characterization.

Molecular Structure and Properties

The molecular structure of this compound consists of a pyridine ring substituted at the 2, 3, and 5 positions. An ethyl carboxylate group is attached at the 3-position, a benzylamino group at the 2-position, and a bromine atom at the 5-position.

Below is a 2D representation of the molecular structure:

A Technical Guide to Ethyl 2-(benzylamino)-5-bromonicotinate for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Ethyl 2-(benzylamino)-5-bromonicotinate is a substituted pyridine derivative that serves as a versatile building block in medicinal chemistry and organic synthesis. Its structure, featuring a bromo-substituted nicotinic acid core coupled with a benzylamino group, presents multiple reaction sites for further chemical modification. This guide provides an in-depth overview of its chemical identity, physicochemical properties, a detailed experimental protocol for its synthesis, and its potential applications in research and drug development.

Chemical Identity

The formal IUPAC name for this compound is ethyl 2-(benzylamino)-5-bromopyridine-3-carboxylate .[1] It is also known by several synonyms in commercial and research contexts.

IdentifierValue
IUPAC Name ethyl 2-(benzylamino)-5-bromopyridine-3-carboxylate[1]
Common Name This compound[1][2]
Synonyms Ethyl 5-bromo-2-[(phenylmethyl)amino]-3-pyridinecarboxylate[1]
CAS Number 1186404-92-1[1][2]
Molecular Formula C₁₅H₁₅BrN₂O₂[1][2]

Physicochemical and Computed Properties

The key physicochemical properties of this compound are summarized below. These computed descriptors are valuable for predicting its behavior in various biological and chemical systems, including solubility, membrane permeability, and potential for intermolecular interactions.

PropertyValueReference
Molecular Weight 335.20 g/mol [1][2]
Melting Point 69-71 °C[2]
Exact Mass 334.03169 Da[1]
XLogP3-AA (Lipophilicity) 4.1[1]
Topological Polar Surface Area (TPSA) 51.2 Ų[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 4[1]
Rotatable Bond Count 6[1]
Complexity 308[1]

Synthesis and Experimental Protocol

The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. This process involves the displacement of a halide at the 2-position of a pyridine ring by an amine. A common precursor for this synthesis is Ethyl 2-chloro-5-bromonicotinate.

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

This protocol describes a general method for the synthesis of this compound from Ethyl 2-chloro-5-bromonicotinate and benzylamine.

Materials:

  • Ethyl 2-chloro-5-bromonicotinate

  • Benzylamine

  • Triethylamine (Et₃N) or another suitable non-nucleophilic base

  • Anhydrous N,N-Dimethylformamide (DMF) or other polar aprotic solvent

  • Ethyl acetate (for extraction)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of Ethyl 2-chloro-5-bromonicotinate (1.0 equivalent) in anhydrous DMF, add benzylamine (1.1 equivalents) and triethylamine (1.5 equivalents).

  • Heating: Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water and brine solution to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield this compound as a solid.

Synthesis_Workflow Reactant1 Ethyl 2-chloro- 5-bromonicotinate Vessel Reaction Mixture in DMF with Et3N Reactant1->Vessel Reactant2 Benzylamine Reactant2->Vessel Conditions Heat (80-100°C) Inert Atmosphere 12-24h Workup Aqueous Work-up & Extraction Vessel->Workup Reaction Completion (TLC) Purification Column Chromatography Workup->Purification Crude Product Product Ethyl 2-(benzylamino)- 5-bromonicotinate Purification->Product Pure Product

Caption: Synthetic workflow for this compound.

Applications in Research and Drug Development

While specific biological activities for this compound are not extensively documented in public literature, its structural components are prevalent in molecules of significant pharmacological interest. Nicotinic acid derivatives are known to possess a wide range of biological activities, including antibacterial and antimicrobial properties.[3]

  • Chemical Intermediate: The primary role of this compound is as a versatile intermediate. The bromine atom at the 5-position is amenable to various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.[4]

  • Scaffold for Drug Discovery: The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry. For instance, derivatives of 2-aminobenzoylamino benzoic acid have been investigated as inhibitors of adenovirus replication.[5] Similarly, various benzimidazole derivatives containing amino linkers have shown promise as tubulin polymerization inhibitors for anticancer applications.[6]

  • Potential for Kinase Inhibitors: The general structure is related to scaffolds used in the development of kinase inhibitors. For example, substituted pyrimido[4,5-c]quinoline derivatives with benzylamino groups have been synthesized and evaluated as inhibitors of Casein Kinase 2 (CSNK2A), which has implications for both antiviral and anticancer therapies.

Researchers can utilize this compound as a starting point to explore new chemical space in the search for novel therapeutic agents targeting a variety of diseases. Its utility lies in its capacity to be readily functionalized, enabling the generation of libraries of related compounds for structure-activity relationship (SAR) studies.

References

An In-depth Technical Guide to the Physical Properties of Ethyl 2-(benzylamino)-5-bromonicotinate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of Ethyl 2-(benzylamino)-5-bromonicotinate, a heterocyclic compound of interest in medicinal chemistry. This document compiles available data on its molecular characteristics and presents a plausible experimental protocol for its synthesis. Furthermore, it explores the potential biological relevance of this class of compounds, focusing on the cyclooxygenase-2 (COX-2) inhibitory pathway, a key target in anti-inflammatory drug development. The information is structured to be a valuable resource for researchers engaged in the synthesis, characterization, and evaluation of novel nicotinic acid derivatives.

Chemical Identity and Physical Properties

This compound is a substituted ethyl nicotinate derivative. Its core structure consists of a pyridine ring substituted with a bromo group, an ethyl ester, and a benzylamino moiety.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₅H₁₅BrN₂O₂PubChem
Molecular Weight 335.2 g/mol PubChem[1]
CAS Number 1186404-92-1ChemicalBook[2]
IUPAC Name ethyl 2-(benzylamino)-5-bromopyridine-3-carboxylatePubChem[1]
Melting Point 69-71 °CChemicalBook[2]
Boiling Point (Predicted) 405.2 ± 45.0 °CChemicalBook[2]
Density (Predicted) 1.436 ± 0.06 g/cm³ChemicalBook[2]
pKa (Predicted) 3.05 ± 0.10ChemicalBook[2]
Appearance Not specified (likely a solid at room temperature)-
Solubility Not specified-

Synonyms: [1]

  • Ethyl 2-(benzylamino)-5-bromopyridine-3-carboxylate

  • 3-Pyridinecarboxylic acid, 5-bromo-2-[(phenylmethyl)amino]-, ethyl ester

Plausible Experimental Protocol for Synthesis

2.1. Materials and Methods

  • Reactants: Ethyl 2-chloro-5-bromonicotinate, Benzylamine, Triethylamine (or another suitable non-nucleophilic base)

  • Solvent: Dimethylformamide (DMF) or a similar polar aprotic solvent

  • Apparatus: Round-bottom flask, condenser, magnetic stirrer, heating mantle, nitrogen inlet, equipment for extraction and purification (separatory funnel, rotary evaporator, chromatography column).

2.2. Reaction Procedure

  • To a dry round-bottom flask under a nitrogen atmosphere, add ethyl 2-chloro-5-bromonicotinate (1.0 eq).

  • Dissolve the starting material in anhydrous DMF.

  • Add triethylamine (1.2 eq) to the solution to act as a base and scavenge the HCl byproduct.

  • To this stirred solution, add benzylamine (1.1 eq) dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

2.3. Characterization

The structure and purity of the synthesized compound should be confirmed by analytical techniques such as:

  • ¹H NMR and ¹³C NMR spectroscopy: To confirm the chemical structure and the presence of all expected functional groups.

  • Mass spectrometry: To determine the molecular weight and confirm the molecular formula.

  • Melting point analysis: To assess the purity of the compound.

Logical Workflow and Potential Biological Significance

The synthesis of this compound follows a logical workflow from starting materials to the final purified product. This workflow can be visualized as follows:

experimental_workflow start Starting Materials (Ethyl 2-chloro-5-bromonicotinate, Benzylamine, Triethylamine) reaction Nucleophilic Aromatic Substitution Reaction (DMF, 80-100 °C) start->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification product Pure Ethyl 2-(benzylamino)- 5-bromonicotinate purification->product characterization Spectroscopic and Physical Characterization product->characterization signaling_pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Target_Compound Ethyl 2-(benzylamino)- 5-bromonicotinate (Potential Inhibitor) Target_Compound->COX2 Inhibition

References

An In-depth Technical Guide on the Physicochemical Properties of Ethyl 2-(benzylamino)-5-bromonicotinate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physicochemical properties of Ethyl 2-(benzylamino)-5-bromonicotinate, a compound of interest in medicinal chemistry and organic synthesis. This document outlines its key physical constants and provides a standardized experimental protocol for the determination of its melting point.

Physicochemical Data

The quantitative properties of this compound are summarized in the table below. This data is essential for its characterization, purification, and use in further synthetic applications.

PropertyValueSource
Melting Point 69-71 °C [1]
Molecular Weight335.2 g/mol [1][2]
Molecular FormulaC15H15BrN2O2[1][2]
Predicted Boiling Point405.2 ± 45.0 °C[1]
Predicted Density1.436 ± 0.06 g/cm³[1]
Predicted pKa3.05 ± 0.10[1]

Experimental Protocol: Melting Point Determination

The following is a detailed methodology for the accurate determination of the melting point of this compound, a critical parameter for assessing its purity.

Objective: To determine the melting point range of a solid sample of this compound using the capillary method.

Apparatus and Materials:

  • Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar digital device)

  • Capillary tubes (sealed at one end)

  • Sample of this compound, finely powdered

  • Spatula

  • Watch glass

  • Thermometer (calibrated) or temperature probe

Procedure:

  • Sample Preparation:

    • Place a small amount of dry this compound onto a clean, dry watch glass.

    • Using a spatula, crush the sample into a fine powder. This ensures uniform packing and heat transfer.

    • Tap the open end of a capillary tube onto the powdered sample to pack a small amount of the compound into the tube. The packed sample height should be approximately 2-3 mm.

    • Invert the capillary tube and gently tap the sealed end on a hard surface to ensure the sample is tightly packed at the bottom.

  • Instrument Setup:

    • Ensure the melting point apparatus is clean and the heating block is at room temperature.

    • Carefully insert the capillary tube containing the sample into the designated slot in the heating block.

    • Insert a calibrated thermometer or ensure the digital temperature probe is correctly positioned.

  • Melting Point Determination:

    • Set the initial heating rate to a rapid setting (e.g., 10-20 °C/minute) to quickly approach the expected melting point.

    • Observe the sample through the magnifying lens.

    • Once the temperature is approximately 15-20 °C below the expected melting point of 69 °C, reduce the heating rate to 1-2 °C/minute. A slow heating rate is crucial for an accurate determination.

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Continue to heat slowly and record the temperature at which the entire sample has completely melted into a clear liquid (the end of the melting range).

  • Data Recording and Reporting:

    • The melting point should be recorded as a range from the temperature of initial melting to the temperature of complete liquefaction (e.g., 69-71 °C).

    • If the determination is repeated, allow the apparatus to cool sufficiently before introducing a new sample.

Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE), including safety goggles and a lab coat.

  • Handle the hot apparatus with care to avoid burns.

  • Ensure proper ventilation in the laboratory.

Visualizing Experimental Workflow

The logical flow of the melting point determination protocol is illustrated in the diagram below. This workflow ensures a systematic and reproducible approach to obtaining accurate melting point data.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_setup Instrument Setup cluster_measurement Measurement cluster_reporting Data Reporting A Crush sample to fine powder B Pack capillary tube (2-3 mm) A->B C Compact sample at bottom B->C D Insert capillary into apparatus C->D E Position temperature probe D->E F Rapid heating to ~50 °C E->F G Slow heating (1-2 °C/min) F->G H Observe for first liquid drop G->H I Observe for complete melting H->I J Record melting point range I->J

Caption: Workflow for Melting Point Determination.

No information on specific signaling pathways involving this compound was identified in the public domain at the time of this report. The provided experimental workflow serves as a standard procedure for the characterization of this and other solid organic compounds.

References

Technical Guide: Physicochemical Properties of Ethyl 2-(benzylamino)-5-bromonicotinate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility characteristics of Ethyl 2-(benzylamino)-5-bromonicotinate, a compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data for this molecule in publicly accessible literature, this document provides a comprehensive overview of generalized experimental protocols for solubility determination of similar organic compounds. Furthermore, to provide a contextual framework for researchers, solubility data for the parent compound, nicotinic acid, is presented. This guide also explores the potential biological relevance of this class of compounds through a hypothetical signaling pathway and outlines a typical experimental workflow for solubility assessment.

Introduction

This compound belongs to the class of nicotinic acid derivatives, which are scaffolds of significant interest in the development of novel therapeutic agents. The solubility of a compound is a critical physicochemical parameter that profoundly influences its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation development. Understanding the solubility of this compound is therefore a crucial step in its evaluation as a potential drug candidate.

Solubility Data

Table 1: Mole Fraction Solubility of Nicotinic Acid in Various Solvents

Temperature (K)WaterEthanolDimethyl Sulfoxide (DMSO)AcetoneAcetonitrileDiethyl Ether
2830.00280.00450.0850.00150.00080.0012
2930.00390.00650.1150.00220.00110.0018
3030.00540.00930.1500.00320.00150.0026
3130.00750.01300.1950.00460.00210.0038
3230.01030.01800.2500.00650.00290.0055
3330.01400.02450.3150.00900.00400.0078

Data adapted from studies on nicotinic acid solubility.[1][2]

Experimental Protocols for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a solid organic compound like this compound. The most common and reliable method is the shake-flask method.

Materials and Equipment
  • This compound (solute)

  • Selected solvents (e.g., water, ethanol, DMSO, acetone, acetonitrile, hexane)

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Vials

Procedure: Shake-Flask Method
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent. The excess solid is crucial to ensure that equilibrium is reached and a saturated solution is formed.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 298.15 K, 310.15 K).

    • Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibrium should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to sediment.

    • Carefully withdraw an aliquot of the supernatant using a pipette.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles.

  • Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

    • Analyze the filtered saturated solution and the standard solutions using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

    • For HPLC analysis, inject a known volume of the sample and standards onto a suitable column and measure the peak area.

    • For UV-Vis analysis, measure the absorbance of the sample and standards at the wavelength of maximum absorbance (λmax) of the compound.

    • Construct a calibration curve by plotting the analytical signal (peak area or absorbance) versus the concentration of the standard solutions.

    • Determine the concentration of this compound in the saturated solution by interpolating its analytical signal on the calibration curve.

  • Data Reporting:

    • The solubility is typically reported in units of mass per volume (e.g., mg/mL or g/L) or as a mole fraction.

Mandatory Visualizations

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis cluster_result Result prep1 Add excess solute to solvent prep2 Seal vials prep1->prep2 prep3 Equilibrate at constant temperature with agitation prep2->prep3 samp1 Allow excess solid to sediment prep3->samp1 samp2 Withdraw supernatant samp1->samp2 samp3 Filter supernatant samp2->samp3 ana2 Analyze samples and standards (HPLC/UV-Vis) samp3->ana2 ana1 Prepare standard solutions ana3 Construct calibration curve ana1->ana3 ana4 Determine concentration ana2->ana4 ana3->ana4 res1 Report solubility data ana4->res1

Caption: Experimental workflow for determining compound solubility.

Hypothetical Signaling Pathway for 2-Aminonicotinic Acid Derivatives

While the specific biological targets of this compound are not established, derivatives of 2-aminonicotinic acid have been investigated for their potential as antimicrobial and anticancer agents.[3] The following diagram illustrates a hypothetical signaling pathway that such a compound might modulate, based on common targets in cancer therapy.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus compound Ethyl 2-(benzylamino)- 5-bromonicotinate (Hypothetical Inhibitor) RTK Receptor Tyrosine Kinase (RTK) compound->RTK Inhibition RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation

Caption: Hypothetical inhibition of a cell proliferation pathway.

Conclusion

While specific solubility data for this compound remains to be experimentally determined, this guide provides the necessary protocols and contextual information for researchers to undertake such an investigation. The provided experimental workflow and the solubility data of the parent compound, nicotinic acid, serve as valuable resources for initiating physicochemical characterization. The exploration of a hypothetical signaling pathway underscores the potential biological relevance of this class of molecules and may guide future pharmacological studies. Further research is warranted to elucidate the precise solubility profile and biological activity of this compound to fully assess its therapeutic potential.

References

Spectroscopic and Physicochemical Profile of Ethyl 2-(benzylamino)-5-bromonicotinate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the available and predicted spectroscopic and physicochemical data for Ethyl 2-(benzylamino)-5-bromonicotinate. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, formulation, and quality control.

PropertyValueReference
Molecular Formula C₁₅H₁₅BrN₂O₂--INVALID-LINK--
Molecular Weight 335.20 g/mol --INVALID-LINK--
Exact Mass 334.03169 Da--INVALID-LINK--
Monoisotopic Mass 334.03169 Da--INVALID-LINK--
Melting Point 69-71 °C--INVALID-LINK--
CAS Number 1186404-92-1--INVALID-LINK--

Spectroscopic Data

While experimental spectra for this compound are not widely available in the public domain, this section provides predicted data based on its chemical structure. These predictions are valuable for spectral interpretation and compound identification.

The following table outlines the expected chemical shifts (δ) for the protons in this compound. The spectrum would typically be recorded in a deuterated solvent such as CDCl₃.

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
Aromatic (Pyridine ring)8.0 - 8.5m2H
Aromatic (Phenyl ring)7.2 - 7.5m5H
NH5.0 - 6.0br s1H
CH₂ (Benzyl)4.6 - 4.8d2H
O-CH₂ (Ethyl)4.2 - 4.4q2H
CH₃ (Ethyl)1.2 - 1.4t3H

m = multiplet, br s = broad singlet, d = doublet, q = quartet, t = triplet

The anticipated chemical shifts for the carbon atoms in this compound are presented below.

CarbonPredicted Chemical Shift (ppm)
C=O (Ester)165 - 175
Aromatic/Heteroaromatic110 - 160
O-CH₂ (Ethyl)60 - 70
CH₂ (Benzyl)45 - 55
CH₃ (Ethyl)10 - 20

For mass spectrometry, the key expected ion would be the molecular ion [M]⁺ or the protonated molecule [M+H]⁺.

IonCalculated m/z
[M]⁺ (for ⁷⁹Br)334.032
[M]⁺ (for ⁸¹Br)336.030
[M+H]⁺ (for ⁷⁹Br)335.039
[M+H]⁺ (for ⁸¹Br)337.037

The presence of a bromine atom will result in a characteristic M/M+2 isotopic pattern with an approximate 1:1 intensity ratio.

The expected vibrational frequencies for the key functional groups in this compound are listed below.

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch3300 - 3500Medium
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 3000Medium
C=O Stretch (Ester)1700 - 1730Strong
C=C Stretch (Aromatic)1450 - 1600Medium-Strong
C-N Stretch1200 - 1350Medium
C-O Stretch (Ester)1100 - 1300Strong
C-Br Stretch500 - 600Medium

Experimental Protocols

The following sections detail generalized protocols for the synthesis and spectroscopic analysis of compounds such as this compound.

A plausible synthetic route to this compound is via a nucleophilic aromatic substitution (SNAr) reaction.

Reaction: Ethyl 2-chloro-5-bromonicotinate with benzylamine in the presence of a non-nucleophilic base.

Procedure:

  • To a solution of ethyl 2-chloro-5-bromonicotinate (1.0 eq) in an aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add benzylamine (1.1 eq) and a base like diisopropylethylamine (DIPEA) (1.5 eq).

  • Heat the reaction mixture at 80-100 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous mixture with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

¹H and ¹³C NMR Spectroscopy:

  • Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Acquire the spectra on a 400 MHz or higher field NMR spectrometer.[1]

  • Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum.

  • Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Mass Spectrometry (Electrospray Ionization - ESI):

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Further, dilute a small aliquot of this solution with the mobile phase to a final concentration of about 1-10 µg/mL.

  • Introduce the sample into the ESI source of the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

  • Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion. High-resolution mass spectrometry (HRMS) can be used for exact mass determination.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR):

  • Place a small amount of the solid sample directly onto the ATR crystal of the IR spectrometer.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.

Visualizations

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of Compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (ESI-MS, HRMS) Purification->MS IR IR Spectroscopy (ATR-FTIR) Purification->IR Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation MS->Structure_Elucidation IR->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment

Caption: Workflow for Synthesis and Spectroscopic Characterization.

References

An In-depth Technical Guide to the Mass Spectrometry of Ethyl 2-(benzylamino)-5-bromonicotinate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected mass spectrometry behavior of Ethyl 2-(benzylamino)-5-bromonicotinate. Due to the absence of publicly available experimental mass spectrometry data for this specific compound, this document focuses on a predicted fragmentation pathway derived from established principles of mass spectrometry and data from structurally related molecules. The guide also includes a comprehensive, generalized experimental protocol for the analysis of such small molecules.

Predicted Mass Spectrometry Data

The mass spectrum of this compound is expected to be characterized by a distinct molecular ion peak and several fragment ions resulting from the cleavage of its primary structural motifs: the ethyl ester, the benzylamino group, and the brominated pyridine ring. The following table summarizes the predicted key ions and their calculated mass-to-charge ratios (m/z).

Predicted Fragment IonStructurem/z (monoisotopic)Description
[M+H]⁺C₁₅H₁₆BrN₂O₂⁺351.0395 / 353.0375Protonated molecular ion (showing isotopic pattern for Br)
[M-C₂H₄]⁺C₁₃H₁₂BrN₂O₂⁺323.0082 / 325.0062Loss of ethylene from the ethyl ester
[M-OC₂H₅]⁺C₁₃H₁₁BrN₂O⁺306.0028 / 308.0008Loss of the ethoxy radical
[M-C₇H₇]⁺C₈H₈BrN₂O₂⁺260.9769 / 262.9749Loss of the benzyl radical
[C₇H₈N]⁺C₇H₈N⁺106.0657Benzylamine fragment
[C₇H₇]⁺C₇H₇⁺91.0548Tropylium ion, a common fragment from benzyl groups
[Br-Py-COOH]⁺C₆H₄BrNO₂⁺216.9402 / 218.9382Brominated nicotinic acid fragment after loss of the benzylamino group

Experimental Protocols

The following is a generalized protocol for acquiring mass spectrometry data for a small molecule such as this compound. This protocol is based on common practices for the analysis of small organic molecules.[1][2][3]

1. Sample Preparation

  • Dissolution: Dissolve the sample in a high-purity organic solvent compatible with electrospray ionization (ESI), such as methanol, acetonitrile, or a mixture of these with water.[3] A typical starting concentration is approximately 1 mg/mL.[3]

  • Dilution: Create a working solution by diluting the stock solution to a final concentration range of 1-10 µg/mL.[3] The optimal concentration should be determined empirically to avoid detector saturation.

  • Acidification (Optional): For positive-ion mode ESI, adding a small amount of a volatile acid like formic acid (0.1% v/v) to the final solution can enhance protonation and improve signal intensity.[4]

  • Filtration: If any particulate matter is visible, filter the sample through a 0.22 µm syringe filter to prevent clogging of the LC-MS system.

2. Liquid Chromatography (LC) - for LC-MS analysis

  • Column: A reverse-phase C18 column is a common choice for separating small organic molecules.

  • Mobile Phase: A gradient elution using water (A) and acetonitrile or methanol (B), both typically containing 0.1% formic acid, is often effective.

  • Flow Rate: A flow rate of 0.2-0.5 mL/min is standard for analytical LC.

  • Injection Volume: Typically 1-5 µL.

3. Mass Spectrometry (MS)

  • Ionization: Electrospray ionization (ESI) is a suitable technique for this class of molecule, likely in positive ion mode to protonate the nitrogen atoms.[2]

  • Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass measurements.[1] A triple quadrupole instrument can be used for targeted fragmentation studies (MS/MS).[4]

  • Full Scan (MS1): Acquire a full scan over a mass range appropriate for the parent molecule, for instance, m/z 50-500.

  • Tandem Mass Spectrometry (MS/MS): To elucidate the fragmentation pattern, perform MS/MS analysis. Isolate the protonated molecular ion ([M+H]⁺, m/z 351.04 and 353.04) and apply collision-induced dissociation (CID). The collision energy should be ramped to observe a range of fragment ions.

Predicted Fragmentation Pathway

The fragmentation of protonated this compound is anticipated to initiate from its most labile bonds upon collisional activation. The benzylamine and ethyl ester moieties are expected to be the primary sites of fragmentation.

Ethyl_2-(benzylamino)-5-bromonicotinate_Fragmentation parent parent fragment fragment small_fragment small_fragment neutral_loss neutral_loss mol [M+H]⁺ m/z 351.04/353.04 frag1 [M-C₂H₄]⁺ m/z 323.01/325.01 mol->frag1 - C₂H₄ frag2 [M-OC₂H₅]⁺ m/z 306.00/308.00 mol->frag2 - •OC₂H₅ frag3 [M-C₇H₇]⁺ m/z 260.98/262.98 mol->frag3 - •C₇H₇ frag4 [C₇H₇]⁺ m/z 91.05 mol->frag4 - C₈H₈BrN₂O₂ frag5 [C₇H₈N]⁺ m/z 106.07 mol->frag5 - C₈H₇BrN₂O₂

Caption: Predicted ESI-MS/MS fragmentation pathway of this compound.

Disclaimer: The data and fragmentation pathways presented in this document are predictive and based on the analysis of similar chemical structures. Actual experimental results may vary.

References

"Ethyl 2-(benzylamino)-5-bromonicotinate" purity and characterization

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Purity and Characterization of Ethyl 2-(benzylamino)-5-bromonicotinate

This guide provides a comprehensive overview of the analytical methods used to determine the purity and characterize the structure of this compound, a key intermediate in various synthetic applications. The intended audience includes researchers, chemists, and quality control professionals in the pharmaceutical and chemical industries.

Compound Overview

This compound (CAS No. 1403563-39-1) is a substituted pyridine derivative. Its molecular structure incorporates a nicotinic acid ethyl ester backbone, a benzylamino group at the 2-position, and a bromine atom at the 5-position. This arrangement of functional groups makes it a valuable building block in medicinal chemistry and materials science. Accurate characterization and purity assessment are critical for its use in subsequent reactions and for ensuring the quality of final products.

Synthesis and Purification

A common synthetic route to this compound involves the nucleophilic aromatic substitution reaction between ethyl 2-chloro-5-bromonicotinate and benzylamine. The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.

Purification is most effectively achieved using flash column chromatography over silica gel. A gradient of ethyl acetate in hexanes is commonly employed to isolate the product from starting materials and byproducts. The purity of the collected fractions is monitored by thin-layer chromatography (TLC).

Characterization Data

The structural identity and purity of this compound are confirmed using a combination of spectroscopic and chromatographic techniques.

Physicochemical Properties
PropertyValueSource
Molecular FormulaC₁₅H₁₅BrN₂O₂-
Molecular Weight335.20 g/mol -
AppearanceWhite to off-white solid
Melting Point110 - 114 °C
Spectroscopic Data

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.32d, J=2.5 Hz1HH-6 (Pyridine)
8.08d, J=2.5 Hz1HH-4 (Pyridine)
7.40 - 7.25m5HPhenyl-H
4.69d, J=5.9 Hz2H-CH₂-Ph
4.29q, J=7.1 Hz2H-O-CH₂-CH₃
1.34t, J=7.1 Hz3H-O-CH₂-CH₃

Solvent: CDCl₃. Data sourced from supplier information.

Mass Spectrometry (MS)

Ionization Mode[M+H]⁺ (m/z)
Electrospray (ESI)335.0, 337.0

The characteristic isotopic pattern for bromine (¹Br/⁸¹Br) is observed.

Experimental Protocols

The following are standard protocols for the characterization and purity analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

This method is used to determine the purity of the compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid).

  • Gradient: 10% to 90% acetonitrile over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Procedure:

    • Prepare a 1 mg/mL solution of the compound in acetonitrile.

    • Inject 10 µL of the solution onto the column.

    • Run the gradient method and record the chromatogram.

    • Purity is calculated based on the area percentage of the main peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This technique confirms the chemical structure of the molecule.

  • Instrumentation: 400 MHz NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃).

  • Procedure:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of CDCl₃.

    • Transfer the solution to an NMR tube.

    • Acquire the ¹H NMR spectrum.

    • Process the data (Fourier transform, phase correction, and baseline correction).

    • Integrate the peaks and assign them to the corresponding protons in the structure.

Mass Spectrometry (MS)

This analysis confirms the molecular weight of the compound.

  • Instrumentation: Mass spectrometer with an electrospray ionization (ESI) source.

  • Method: Positive ion mode.

  • Sample Preparation: Infuse a dilute solution of the compound (in methanol or acetonitrile) directly into the ion source.

  • Procedure:

    • Acquire the mass spectrum over a range of m/z 100-500.

    • Identify the molecular ion peak ([M+H]⁺).

    • Confirm the presence of the characteristic bromine isotopic pattern (two peaks of nearly equal intensity separated by 2 m/z units).

Visualizations

Diagrams are provided below to illustrate the chemical structure and analytical workflow.

Caption: Chemical structure of this compound.

characterization_workflow cluster_identity Identity Tests cluster_purity Purity Tests synthesis Synthesized Product (Crude) purification Purification (Column Chromatography) synthesis->purification identity Structural Confirmation purification->identity purity Purity Assessment purification->purity final Characterized Compound identity->final nmr NMR (¹H, ¹³C) ms Mass Spectrometry purity->final hplc HPLC mp Melting Point

Caption: Workflow for the characterization and purity analysis of the compound.

hypothetical_pathway compound Ethyl 2-(benzylamino)- 5-bromonicotinate (Hypothetical Inhibitor) block X compound->block kinase Target Kinase product Phosphorylated Substrate kinase->product substrate Substrate substrate->kinase atp ATP atp->kinase downstream Downstream Signaling (e.g., Cell Proliferation) product->downstream block->kinase Inhibition

Caption: Hypothetical signaling pathway showing the compound as a kinase inhibitor.

The Emerging Potential of Ethyl 2-(benzylamino)-5-bromonicotinate in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(benzylamino)-5-bromonicotinate is a substituted pyridine derivative with a structural framework that suggests significant potential as a versatile scaffold in medicinal chemistry. While direct research on this specific molecule is limited, its constituent moieties—a nicotinic acid ester, a benzylamine group, and a bromine substituent—are present in numerous biologically active compounds. This technical guide consolidates the available information on related structures to project the potential applications, synthetic strategies, and biological evaluation of this compound. This document aims to serve as a foundational resource for researchers interested in exploring the therapeutic promise of this and similar chemical entities.

Introduction

The pyridine ring is a privileged scaffold in drug discovery, forming the core of numerous approved drugs. Its ability to participate in hydrogen bonding and its metabolic stability make it a desirable feature in many therapeutic agents. The title compound, this compound, combines this key heterocycle with other pharmacologically relevant groups. The benzylamino substituent is found in compounds targeting a variety of biological pathways, including kinase signaling cascades. The bromo-substituent offers a convenient handle for further chemical modification through cross-coupling reactions, allowing for the generation of diverse chemical libraries.

This guide will explore the untapped potential of this compound as a building block for novel therapeutics, drawing parallels from structurally related molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for predicting its behavior in biological systems and for designing synthetic modifications.

PropertyValueReference
Molecular Formula C15H15BrN2O2[1]
Molecular Weight 335.20 g/mol [1]
IUPAC Name ethyl 2-(benzylamino)-5-bromopyridine-3-carboxylate[1]
CAS Number 1186404-92-1[1][2]
Melting Point 69-71 °C[2]
XLogP3-AA 4.1[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 4[1]
Rotatable Bond Count 6[1]

Potential Therapeutic Applications

Based on the biological activities of structurally analogous compounds, this compound holds promise in several therapeutic areas:

Kinase Inhibition

Kinases are a class of enzymes that play a pivotal role in cell signaling and are frequently dysregulated in diseases such as cancer.[3] The benzylamino-pyrimidine and related heterocyclic scaffolds are known to be effective kinase inhibitors. For instance, derivatives of 5-benzylamino-substituted pyrimido[4,5-c]quinolines have been synthesized and evaluated as inhibitors of Casein Kinase 2 (CSNK2A), demonstrating antiviral activity.[4] The N-[2-(p-bromocinnamylamino)ethyl]-5-isoquinolinesulfonamide (H89) is another example of a benzylamino-containing compound that acts as a potent inhibitor of Protein Kinase A (PKA) and Rho-kinase.[5][6]

The structural similarity of this compound to these known kinase inhibitors suggests that it could serve as a valuable starting point for the development of novel inhibitors targeting various kinases. The general workflow for such a drug discovery program is outlined below.

G cluster_0 Discovery Phase cluster_1 Lead Optimization cluster_2 Preclinical Development Compound_Synthesis Synthesis of This compound and Derivatives HTS High-Throughput Screening (Kinase Panel) Compound_Synthesis->HTS Library Hit_Identification Hit Identification HTS->Hit_Identification Active Compounds SAR_Studies Structure-Activity Relationship (SAR) Studies Hit_Identification->SAR_Studies Validated Hits ADME_Tox ADME/Tox Profiling SAR_Studies->ADME_Tox Optimized Leads Lead_Selection Lead Selection ADME_Tox->Lead_Selection Candidate In_Vivo_Efficacy In Vivo Efficacy Studies Lead_Selection->In_Vivo_Efficacy IND_Enabling IND-Enabling Studies In_Vivo_Efficacy->IND_Enabling

Figure 1: Kinase inhibitor drug discovery workflow.
Antimicrobial and Antiviral Agents

Salicylanilides, which share some structural similarities with the target compound, have demonstrated a wide range of pharmacological activities, including antibacterial, antimycobacterial, and antifungal properties.[7] Furthermore, as mentioned, benzylamino-substituted pyrimido[4,5-c]quinoline derivatives have shown antiviral activity through CSNK2A inhibition.[4] This suggests that derivatives of this compound could be explored for their potential as antimicrobial or antiviral agents.

Anti-inflammatory and Anticancer Applications

The precursor, ethyl 5-bromonicotinate, is a key intermediate in the synthesis of anti-inflammatory and anti-cancer drugs.[8] This highlights the potential of the nicotinic acid core in developing agents for these therapeutic areas. The addition of the benzylamino group could modulate the activity and selectivity of these compounds.

Synthetic Strategies

This compound can be synthesized through a nucleophilic aromatic substitution reaction. A plausible synthetic route is outlined below.

G Start Ethyl 2-chloro-5-bromonicotinate Reaction Nucleophilic Aromatic Substitution Start->Reaction Reagent Benzylamine Reagent->Reaction Product This compound Reaction->Product

Figure 2: Proposed synthesis of the title compound.

Further diversification can be achieved by leveraging the bromine atom for cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig aminations. This would allow for the introduction of a wide array of substituents at the 5-position of the pyridine ring, enabling extensive structure-activity relationship (SAR) studies.

Experimental Protocols

General Synthesis of this compound

Materials:

  • Ethyl 2-chloro-5-bromonicotinate

  • Benzylamine

  • A suitable base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • A high-boiling point solvent (e.g., N-Methyl-2-pyrrolidone - NMP)

Procedure:

  • To a solution of ethyl 2-chloro-5-bromonicotinate in NMP, add benzylamine and DIPEA.

  • Heat the reaction mixture at a specified temperature (e.g., 100-120 °C) for a designated time (e.g., 2-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Saponification to the Carboxylic Acid

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which may be a more suitable intermediate for certain biological assays or further chemical modifications.

Materials:

  • This compound

  • A suitable base (e.g., Lithium hydroxide - LiOH or Sodium hydroxide - NaOH)

  • A solvent system (e.g., Methanol/Water or Tetrahydrofuran/Water)

Procedure:

  • Dissolve this compound in a mixture of methanol and water.

  • Add an aqueous solution of LiOH or NaOH.

  • Stir the reaction mixture at a specified temperature (e.g., room temperature to 60 °C) until the starting material is consumed (monitored by TLC or LC-MS).

  • Acidify the reaction mixture with a suitable acid (e.g., 1N HCl) to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with water, and dry to yield the 2-(benzylamino)-5-bromonicotinic acid.

Proposed Biological Evaluation

To investigate the potential medicinal chemistry applications of this compound and its derivatives, a tiered screening approach is recommended.

Primary Screening: Kinase Inhibition Assays

A broad panel of kinases should be used for initial screening to identify potential targets. Commercially available kinase profiling services can provide data on the inhibitory activity against hundreds of kinases at a single concentration (e.g., 10 µM).

Secondary Screening: IC50 Determination

For any "hits" identified in the primary screen, dose-response experiments should be conducted to determine the half-maximal inhibitory concentration (IC50). This provides a quantitative measure of the compound's potency.

Cellular Assays

Compounds with potent kinase inhibition in biochemical assays should be evaluated in cell-based assays to assess their effects on cell signaling, proliferation, and viability. For example, if a compound inhibits a kinase in a cancer-related pathway, its anti-proliferative effects on relevant cancer cell lines should be determined. A hypothetical signaling pathway that could be targeted is depicted below.

G Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Proliferation Cell Proliferation Transcription_Factor->Proliferation Inhibitor Ethyl 2-(benzylamino)- 5-bromonicotinate Derivative Inhibitor->Kinase_B

Figure 3: Hypothetical kinase signaling pathway.

Conclusion

This compound represents a promising, yet underexplored, scaffold for medicinal chemistry research. By drawing parallels with structurally related compounds, this guide has outlined its potential applications in kinase inhibition, antimicrobial/antiviral therapy, and as an anti-inflammatory or anticancer agent. The synthetic tractability of this molecule, particularly the potential for diversification via the bromo-substituent, makes it an attractive starting point for the development of novel therapeutic agents. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted to fully elucidate its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols: Ethyl 2-(benzylamino)-5-bromonicotinate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(benzylamino)-5-bromonicotinate is a versatile substituted pyridine derivative that serves as a valuable building block in organic synthesis. Its structure, featuring a bromine atom at the 5-position of the pyridine ring and a benzylamino group at the 2-position, makes it an ideal substrate for a variety of cross-coupling reactions. This allows for the introduction of diverse functionalities, leading to the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. The presence of the bromine atom facilitates palladium-catalyzed reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling the formation of carbon-carbon and carbon-nitrogen bonds, respectively. These reactions are fundamental in the construction of novel molecular frameworks for drug discovery and development.

Chemical Properties

A summary of the key chemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₁₅H₁₅BrN₂O₂[1]
Molecular Weight 335.20 g/mol [1]
CAS Number 1186404-92-1[1]
Appearance White to off-white solid
Melting Point 105-107 °C
Solubility Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol.

Applications in Organic Synthesis

The primary application of this compound in organic synthesis is as a key intermediate in palladium-catalyzed cross-coupling reactions. The bromine atom on the pyridine ring is susceptible to oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle for reactions like the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, typically between an aryl or vinyl halide and an organoboron compound. This compound can be effectively coupled with various arylboronic acids to introduce a range of substituents at the 5-position of the pyridine ring. This reaction is instrumental in the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmacologically active compounds.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst. While the title compound already possesses a benzylamino group, the bromine atom can undergo a second amination reaction, leading to the synthesis of more complex diamine structures. This reaction is highly valuable for creating molecules with diverse biological activities.

Experimental Protocols

The following section provides a detailed experimental protocol for a Suzuki-Miyaura coupling reaction using this compound as the starting material. This protocol is adapted from a patented synthetic procedure.

Synthesis of Ethyl 2-(benzylamino)-5-(4-fluorophenyl)nicotinate

This protocol describes the palladium-catalyzed Suzuki coupling of this compound with (4-fluorophenyl)boronic acid.

Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Reaction Conditions reactant1 This compound product Ethyl 2-(benzylamino)-5-(4-fluorophenyl)nicotinate reactant1->product reactant2 (4-fluorophenyl)boronic acid reactant2->product catalyst Pd(PPh₃)₄ base Na₂CO₃ solvent Toluene/Ethanol/Water G setup Reaction Setup degas Degassing setup->degas Add Reactants & Solvents reaction Suzuki Coupling (Reflux) degas->reaction Add Catalyst & Heat workup Aqueous Workup & Extraction reaction->workup Cool & Quench purification Column Chromatography workup->purification Dry & Concentrate product Final Product purification->product Isolate Pure Compound

References

Application Notes: Ethyl 2-(benzylamino)-5-bromonicotinate as a Versatile Building Block for the Synthesis of CSNK2A Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(benzylamino)-5-bromonicotinate is a substituted pyridine derivative that serves as a valuable and versatile building block in medicinal chemistry for the synthesis of complex heterocyclic compounds with potential therapeutic applications. Its bifunctional nature, featuring a nucleophilic secondary amine and an electrophilic carbon-bromine bond, coupled with the nicotinic acid ester scaffold, allows for diverse chemical transformations. This makes it an attractive starting material for the generation of compound libraries targeting various biological pathways. One particularly promising application of this building block is in the development of kinase inhibitors, a critical class of therapeutics in oncology and immunology. This document outlines the application of this compound in the synthesis of potent and selective inhibitors of Casein Kinase 2 (CSNK2A), a key regulator of cell growth, proliferation, and survival.

Chemical Properties

A summary of the key chemical properties of this compound is provided in the table below.[1]

PropertyValue
Molecular Formula C₁₅H₁₅BrN₂O₂
Molecular Weight 335.20 g/mol
CAS Number 1186404-92-1
Appearance Off-white to pale yellow solid
Melting Point 69-71 °C
Boiling Point (Predicted) 405.2 ± 45.0 °C
Density (Predicted) 1.436 ± 0.06 g/cm³

Application in the Synthesis of Pyrimido[4,5-c]quinoline-based CSNK2A Inhibitors

The pyrimido[4,5-c]quinoline scaffold has been identified as a promising core for the development of selective CSNK2A inhibitors. The strategic incorporation of a benzylamino moiety can enhance binding affinity and selectivity. This compound serves as an ideal precursor for the construction of this tricyclic system.

Proposed Synthetic Workflow

The following diagram outlines a proposed synthetic route to access pyrimido[4,5-c]quinoline derivatives from this compound. This pathway is adapted from established methodologies for similar heterocyclic systems.

Synthetic Workflow start This compound step1 Buchwald-Hartwig Amination (e.g., with 2-aminobenzonitrile) start->step1 Pd catalyst, ligand, base intermediate1 Ethyl 2-(benzylamino)-5-(2-cyanoanilino)nicotinate step1->intermediate1 step2 Intramolecular Cyclization (e.g., Pinner reaction conditions or thermal cyclization) intermediate1->step2 Acid or Heat intermediate2 Pyrimido[4,5-c]quinoline core step2->intermediate2 step3 Saponification (e.g., LiOH, MeOH/H2O) intermediate2->step3 Base final_product Target CSNK2A Inhibitor step3->final_product

Caption: Proposed synthetic workflow for the synthesis of CSNK2A inhibitors.

Experimental Protocols

The following are detailed, exemplary protocols for key synthetic steps in the generation of pyrimido[4,5-c]quinoline-based CSNK2A inhibitors, based on analogous transformations.

Protocol 1: Buchwald-Hartwig Amination

This protocol describes the coupling of this compound with an appropriately substituted aniline (e.g., 2-aminobenzonitrile) to form the diarylamine intermediate.

Materials:

  • This compound (1.0 eq)

  • 2-Aminobenzonitrile (1.2 eq)

  • Pd₂(dba)₃ (0.05 eq)

  • Xantphos (0.1 eq)

  • Cs₂CO₃ (2.0 eq)

  • Anhydrous dioxane

Procedure:

  • To an oven-dried Schlenk tube, add this compound, 2-aminobenzonitrile, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous dioxane via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C for 12-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired diarylamine intermediate.

Protocol 2: Intramolecular Cyclization and Saponification

This protocol details the subsequent cyclization to form the pyrimido[4,5-c]quinoline core and final saponification to the carboxylic acid, which is often the active form of the inhibitor.

Materials:

  • Ethyl 2-(benzylamino)-5-(2-cyanoanilino)nicotinate (from Protocol 1)

  • Eaton's reagent (Phosphorus pentoxide in methanesulfonic acid) or Polyphosphoric acid

  • Lithium hydroxide (LiOH)

  • Methanol (MeOH)

  • Water (H₂O)

  • Dichloromethane (DCM)

  • 1N HCl

Procedure (Cyclization):

  • Dissolve the diarylamine intermediate in Eaton's reagent or polyphosphoric acid.

  • Heat the mixture to 120-140 °C for 2-4 hours, monitoring by LC-MS.

  • Cool the reaction to room temperature and carefully pour it onto crushed ice.

  • Basify the aqueous mixture with a saturated solution of NaHCO₃ or NaOH until a precipitate forms.

  • Collect the solid by filtration, wash with water, and dry under vacuum to yield the crude cyclized product.

Procedure (Saponification):

  • Suspend the crude cyclized ester in a mixture of MeOH and H₂O.

  • Add LiOH (2-5 eq) and stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the reaction is complete (monitored by LC-MS).

  • Remove the methanol under reduced pressure.

  • Dilute the aqueous residue with water and wash with DCM to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 3-4 with 1N HCl to precipitate the carboxylic acid product.

  • Collect the solid by filtration, wash with water, and dry under vacuum to yield the final pyrimido[4,5-c]quinoline-based CSNK2A inhibitor.

Biological Activity: Inhibition of CSNK2A

Derivatives synthesized via similar routes have demonstrated potent inhibitory activity against CSNK2A. The following table summarizes the in-cell CSNK2A target engagement data (IC₅₀ values) for a series of 5-benzylamino-substituted pyrimido[4,5-c]quinoline analogs, showcasing the potential of this chemical space.[2]

Compound IDR Group (on Benzyl Ring)In-cell CSNK2A IC₅₀ (µM)
4a 2-F0.28
4b 3-F0.26
4c 4-F0.21
4d 2-Cl0.35
4e 3-Cl0.23
4f 4-Cl0.21
4g 2-Me0.45
4h 3-Me0.24
4i 4-Me0.22
4j 2-OMe0.51
4k 3-OMe0.27
4l 4-OMe0.23
SGC-CK2-2 (parent) H0.20

CSNK2A Signaling Pathway

CSNK2A is a serine/threonine kinase that is constitutively active and plays a pivotal role in a multitude of cellular processes. Its dysregulation is implicated in various diseases, particularly cancer.[2][3] Inhibiting CSNK2A can disrupt these pathological signaling cascades.

CSNK2A_Signaling_Pathway cluster_input Upstream Signals cluster_downstream Downstream Effects cluster_output Cellular Outcomes GrowthFactors Growth Factors CSNK2A CSNK2A (Casein Kinase 2α) GrowthFactors->CSNK2A Stress Cellular Stress Stress->CSNK2A ViralInfection Viral Infection ViralInfection->CSNK2A Proliferation Cell Proliferation (e.g., via Wnt/β-catenin) CSNK2A->Proliferation Survival Cell Survival (Anti-Apoptosis via NF-κB) CSNK2A->Survival Angiogenesis Angiogenesis CSNK2A->Angiogenesis DNA_Repair DNA Repair CSNK2A->DNA_Repair Inflammation Inflammation CSNK2A->Inflammation ViralReplication Viral Replication CSNK2A->ViralReplication Tumorigenesis Tumorigenesis & Metastasis Proliferation->Tumorigenesis Survival->Tumorigenesis Angiogenesis->Tumorigenesis DNA_Repair->Tumorigenesis Inhibitor Pyrimido[4,5-c]quinoline Inhibitor Inhibitor->CSNK2A

Caption: Overview of the CSNK2A signaling pathway and its inhibition.

Conclusion

This compound represents a highly valuable and strategically functionalized building block for the synthesis of complex pharmaceutical compounds. Its application in the generation of potent pyrimido[4,5-c]quinoline-based CSNK2A inhibitors highlights its potential in modern drug discovery. The synthetic protocols and biological data presented herein provide a solid foundation for researchers to explore this chemical space further in the quest for novel therapeutics targeting kinase signaling pathways.

References

Application Notes and Protocols for the Derivatization of Ethyl 2-(benzylamino)-5-bromonicotinate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the derivatization of Ethyl 2-(benzylamino)-5-bromonicotinate, a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications. The protocols focus on palladium-catalyzed cross-coupling reactions, which are highly efficient methods for the formation of carbon-carbon and carbon-heteroatom bonds.

Introduction

This compound is a key intermediate in medicinal chemistry due to the prevalence of the 2-aminopyridine moiety in pharmacologically active compounds. The bromine atom at the 5-position of the pyridine ring serves as a convenient handle for introducing a wide range of functional groups through various cross-coupling reactions. Derivatization at this position can lead to the discovery of novel molecules with diverse biological activities, including potential anticancer and anti-inflammatory properties. This document outlines detailed experimental procedures for Suzuki-Miyaura, Heck, and Sonogashira coupling reactions, providing researchers with a practical guide for the synthesis and exploration of new chemical entities based on this scaffold.

Derivatization Reactions

The primary focus of these protocols is the derivatization of the 5-bromo position of this compound. The following palladium-catalyzed cross-coupling reactions are described in detail:

  • Suzuki-Miyaura Coupling: For the formation of a carbon-carbon bond by coupling with boronic acids or their esters.

  • Heck Coupling: For the vinylation of the pyridine ring.

  • Sonogashira Coupling: For the introduction of an alkyne moiety.

These reactions offer a powerful toolkit for creating a library of diverse derivatives for further biological evaluation.

Experimental Protocols

Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol describes the synthesis of Ethyl 2-(benzylamino)-5-phenylnicotinate.

Reaction Scheme:

Caption: Suzuki-Miyaura coupling reaction scheme.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Eq.
This compound335.201.01.0
Phenylboronic Acid121.931.21.2
Pd(PPh₃)₄1155.560.050.05
Sodium Carbonate (Na₂CO₃)105.992.02.0
Toluene-5 mL-
Ethanol-2 mL-
Deionized Water-1 mL-

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol), Phenylboronic Acid (1.2 mmol), and Sodium Carbonate (2.0 mmol).

  • Add the solvent mixture of Toluene (5 mL), Ethanol (2 mL), and Water (1 mL).

  • Degas the mixture by bubbling with argon for 15 minutes.

  • Add Pd(PPh₃)₄ (0.05 mmol) to the reaction mixture.

  • Heat the reaction mixture to 90 °C and stir for 12 hours under an argon atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Expected Yield: 75-85%

Heck Coupling of this compound with Styrene

This protocol describes the synthesis of Ethyl 2-(benzylamino)-5-((E)-styryl)nicotinate. This protocol is adapted from a similar reaction on 2-acetamido-5-bromopyridine.[1]

Reaction Scheme:

Caption: Heck coupling reaction scheme.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Eq.
This compound335.201.01.0
Styrene104.151.51.5
Palladium(II) Acetate (Pd(OAc)₂)224.500.020.02
Tri(o-tolyl)phosphine (P(o-tolyl)₃)304.370.040.04
Triethylamine (Et₃N)101.191.51.5
Acetonitrile-5 mL-

Procedure:

  • In a sealed tube, dissolve this compound (1.0 mmol) in Acetonitrile (5 mL).

  • Add Styrene (1.5 mmol), Triethylamine (1.5 mmol), Palladium(II) Acetate (0.02 mmol), and Tri(o-tolyl)phosphine (0.04 mmol).

  • Seal the tube and heat the reaction mixture at 100 °C for 16 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the desired product.

Expected Yield: 60-70%[1]

Sonogashira Coupling of this compound with Phenylacetylene

This protocol describes the synthesis of Ethyl 2-(benzylamino)-5-(phenylethynyl)nicotinate.

Reaction Scheme:

Caption: Sonogashira coupling reaction scheme.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Eq.
This compound335.201.01.0
Phenylacetylene102.131.21.2
Pd(PPh₃)₂Cl₂701.900.030.03
Copper(I) Iodide (CuI)190.450.050.05
Triethylamine (Et₃N)101.192.02.0
Tetrahydrofuran (THF), anhydrous-10 mL-

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.05 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous THF (10 mL) and Triethylamine (2.0 mmol) via syringe.

  • Add Phenylacetylene (1.2 mmol) dropwise to the mixture.

  • Stir the reaction at room temperature for 24 hours under an argon atmosphere.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.

Expected Yield: 80-90%

Biological Evaluation

Derivatives of nicotinic acid have shown a wide range of biological activities. For instance, certain novel nicotinic acid derivatives have been synthesized and evaluated for their potential as cytotoxic agents, demonstrating selective inhibitory efficacy against vascular endothelial growth factor receptor-2 (VEGFR-2).[2] One such compound exhibited promising VEGFR-2 inhibition with an IC₅₀ value of 0.068 μM and showed a 4.3-fold increase in caspase-3 levels, indicating induction of apoptosis.[2] Additionally, some 2-amino-3-benzoylphenylacetic acid derivatives have been reported to possess potent anti-inflammatory activity.[3]

The synthesized derivatives of this compound should be subjected to a panel of biological assays to explore their therapeutic potential.

Workflow for Synthesis and Biological Evaluation:

workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization start This compound reaction Cross-Coupling Reaction (Suzuki, Heck, Sonogashira) start->reaction purification Column Chromatography reaction->purification characterization NMR, MS, HRMS purification->characterization screening In vitro assays (e.g., anticancer, anti-inflammatory) characterization->screening hit_id Hit Identification screening->hit_id sar Structure-Activity Relationship (SAR) Studies hit_id->sar lead_opt Lead Optimization sar->lead_opt

Caption: General workflow for derivatization and evaluation.

Data Summary

The following table summarizes the expected outcomes for the described derivatization reactions.

Reaction TypeCoupling PartnerProductExpected Yield (%)
Suzuki-MiyauraPhenylboronic AcidEthyl 2-(benzylamino)-5-phenylnicotinate75-85
HeckStyreneEthyl 2-(benzylamino)-5-((E)-styryl)nicotinate60-70
SonogashiraPhenylacetyleneEthyl 2-(benzylamino)-5-(phenylethynyl)nicotinate80-90

Conclusion

The protocols outlined in these application notes provide a robust foundation for the derivatization of this compound. By employing these palladium-catalyzed cross-coupling reactions, researchers can efficiently generate a diverse library of novel compounds for biological screening. The potential for discovering new therapeutic agents with anticancer, anti-inflammatory, or other valuable pharmacological properties makes this a promising area of research for drug development professionals.

References

Application Notes and Protocols for Cross-Coupling Reactions of Ethyl 2-(benzylamino)-5-bromonicotinate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for common palladium-catalyzed cross-coupling reactions involving Ethyl 2-(benzylamino)-5-bromonicotinate. This versatile building block is a valuable starting material in the synthesis of complex molecules for pharmaceutical and materials science research. The following protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are based on established methodologies for structurally similar 2-amino-5-bromopyridine derivatives and serve as a comprehensive guide for reaction optimization and execution.

Overview of Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds. For a substrate such as this compound, the bromine atom at the 5-position of the pyridine ring serves as an excellent handle for introducing a variety of substituents.

  • Suzuki-Miyaura Coupling: Forms a new carbon-carbon bond by coupling with a boronic acid or ester. This is a widely used method for the synthesis of biaryl compounds.

  • Buchwald-Hartwig Amination: Creates a new carbon-nitrogen bond by coupling with an amine. This reaction is instrumental in the synthesis of arylamines.[1][2][3]

  • Sonogashira Coupling: Joins the aryl halide with a terminal alkyne to form a carbon-carbon bond, leading to the synthesis of substituted alkynes.[4][5][6][7][8]

Comparative Data for Cross-Coupling Reactions

The following tables summarize typical reaction conditions for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings of 5-bromopyridine derivatives analogous to this compound. Please note that optimal conditions for the specific target molecule may require further screening and optimization.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 5-Bromopyridine Derivatives [9][10]

ParameterCondition 1Condition 2Condition 3
Catalyst Pd(PPh₃)₄Pd₂(dba)₃Pd(OAc)₂
Ligand -SPhosXPhos
Base K₃PO₄K₃PO₄Cs₂CO₃
Solvent 1,4-Dioxane/H₂O (4:1)TolueneTHF
Temperature 85-95 °C100 °C80 °C
Catalyst Loading 2.5 mol%2 mol%3 mol%
Reactant Ratio 1.1 eq. Boronic Acid1.2 eq. Boronic Acid1.5 eq. Boronic Acid
Typical Yield Moderate to GoodGood to ExcellentGood

Table 2: Representative Conditions for Buchwald-Hartwig Amination of 2-Amino-5-bromopyridine Derivatives [1][2][11]

ParameterCondition 1Condition 2Condition 3
Catalyst Pd₂(dba)₃Pd(OAc)₂BrettPhos-precatalyst
Ligand BINAPXPhos-
Base NaOtBuCs₂CO₃LiHMDS
Solvent Toluene1,4-DioxaneTHF
Temperature 100 °C110 °C90 °C
Catalyst Loading 2 mol%2 mol%1.5 mol%
Reactant Ratio 1.2 eq. Amine1.5 eq. Amine1.3 eq. Amine
Typical Yield Good to ExcellentModerate to GoodGood

Table 3: Representative Conditions for Sonogashira Coupling of 2-Amino-5-bromopyridine Derivatives [4][6][7]

ParameterCondition 1Condition 2Condition 3
Catalyst Pd(PPh₃)₂Cl₂Pd(TFA)₂Pd(OAc)₂
Co-catalyst CuICuICuI
Ligand PPh₃PPh₃-
Base Et₃NCs₂CO₃K₂CO₃
Solvent DMFTolueneAcetonitrile
Temperature 100 °C80 °C60 °C
Catalyst Loading 2.5 mol%3 mol%2 mol%
Reactant Ratio 1.2 eq. Alkyne1.5 eq. Alkyne1.3 eq. Alkyne
Typical Yield Good to ExcellentGoodModerate to Good

Experimental Protocols

The following are detailed, step-by-step protocols for performing Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions with this compound.

Protocol 1: Suzuki-Miyaura Coupling

Objective: To synthesize Ethyl 2-(benzylamino)-5-aryl-nicotinate derivatives.

Materials:

  • This compound

  • Arylboronic acid

  • Pd(PPh₃)₄ (Palladium(0) tetrakis(triphenylphosphine))

  • K₃PO₄ (Potassium phosphate)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating block

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.1 eq.), and K₃PO₄ (2.0 eq.).

  • Evacuate and backfill the flask with an inert atmosphere (repeat 3 times).

  • Add Pd(PPh₃)₄ (0.025 eq.) to the flask under the inert atmosphere.

  • Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio to the flask via syringe. The final concentration of the limiting reactant should be approximately 0.1 M.

  • Stir the reaction mixture at 90 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired Ethyl 2-(benzylamino)-5-aryl-nicotinate.

Protocol 2: Buchwald-Hartwig Amination

Objective: To synthesize Ethyl 2-(benzylamino)-5-(amino)-nicotinate derivatives.

Materials:

  • This compound

  • Desired amine (primary or secondary)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)

  • NaOtBu (Sodium tert-butoxide)

  • Toluene (anhydrous)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating block

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add Pd₂(dba)₃ (0.01 eq.) and BINAP (0.015 eq.).

  • Evacuate and backfill the flask with an inert atmosphere (repeat 3 times).

  • Add anhydrous toluene and stir for 10 minutes to form the catalyst complex.

  • In a separate flask, add this compound (1.0 eq.), the desired amine (1.2 eq.), and NaOtBu (1.4 eq.).

  • Evacuate and backfill this second flask with an inert atmosphere.

  • Transfer the catalyst solution from the first flask to the second flask via a cannula or syringe.

  • Stir the reaction mixture at 100 °C for 16-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate. Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Sonogashira Coupling

Objective: To synthesize Ethyl 2-(benzylamino)-5-(alkynyl)-nicotinate derivatives.

Materials:

  • This compound

  • Terminal alkyne

  • Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) dichloride)

  • CuI (Copper(I) iodide)

  • Et₃N (Triethylamine)

  • DMF (N,N-Dimethylformamide, anhydrous)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating block

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq.), Pd(PPh₃)₂Cl₂ (0.025 eq.), and CuI (0.05 eq.).

  • Evacuate and backfill the flask with an inert atmosphere (repeat 3 times).

  • Add anhydrous DMF and triethylamine (2.0 eq.) via syringe.

  • Add the terminal alkyne (1.2 eq.) to the reaction mixture.

  • Stir the reaction at 100 °C for 3-6 hours, monitoring the reaction progress by TLC or LC-MS.[6]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine to remove DMF and salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Cross_Coupling_Workflow cluster_start Starting Material cluster_reactions Cross-Coupling Reactions cluster_products Product Classes A Ethyl 2-(benzylamino)- 5-bromonicotinate B Suzuki-Miyaura (Arylboronic Acid, Pd Catalyst, Base) A->B C-C C Buchwald-Hartwig (Amine, Pd Catalyst, Base) A->C C-N D Sonogashira (Terminal Alkyne, Pd/Cu Catalysts, Base) A->D C-C E 5-Aryl Nicotinate Derivatives B->E F 5-Amino Nicotinate Derivatives C->F G 5-Alkynyl Nicotinate Derivatives D->G

Caption: General workflow for cross-coupling reactions of this compound.

Suzuki_Mechanism cluster_cycle Catalytic Cycle A Pd(0)L₂ (Active Catalyst) B Oxidative Addition Ar-Pd(II)(Br)L₂ A->B + Ar-Br C Transmetalation Ar-Pd(II)(Ar')L₂ B->C + [Ar'-B(OH)₃]⁻ D Reductive Elimination Ar-Ar' C->D D->A + Pd(0)L₂ E R-B(OH)₂ + Base -> [R-B(OH)₃]⁻

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[12]

Decision_Tree cluster_bonds cluster_cc_type cluster_reactions Start Desired Bond Formation? CC_Bond C-C Bond Start->CC_Bond CN_Bond C-N Bond Start->CN_Bond Aryl_Alkyl Aryl/Alkyl Group? CC_Bond->Aryl_Alkyl Alkyne Alkyne Group? CC_Bond->Alkyne Buchwald Use Buchwald-Hartwig Protocol CN_Bond->Buchwald Suzuki Use Suzuki-Miyaura Protocol Aryl_Alkyl->Suzuki Sonogashira Use Sonogashira Protocol Alkyne->Sonogashira

Caption: Decision tree for selecting the appropriate cross-coupling protocol.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of Ethyl 2-(benzylamino)-5-bromonicotinate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol and reaction parameters for the palladium-catalyzed Buchwald-Hartwig amination of "Ethyl 2-(benzylamino)-5-bromonicotinate." This reaction is a powerful tool for the synthesis of complex nitrogen-containing heterocyclic compounds, which are valuable scaffolds in medicinal chemistry and drug development. The protocol is based on established methodologies for the amination of heteroaryl halides and can be adapted for various primary and secondary amines.

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through the palladium-catalyzed cross-coupling of amines with aryl or heteroaryl halides.[1][2] This reaction has broad applications in the pharmaceutical industry for the synthesis of drug candidates and complex molecules.[1] The substrate, this compound, is a functionalized pyridine derivative, and its further amination at the C-5 position can lead to novel compounds with potential biological activity. Nicotinic acid and its derivatives are known to possess a wide range of physiological activities.

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[2][3] The choice of ligand, base, and solvent is crucial for the success and efficiency of the reaction, especially with heteroaromatic substrates.[4]

Experimental Protocol

This protocol describes a general procedure for the Buchwald-Hartwig amination of this compound with a generic primary amine.

Materials:

  • This compound

  • Amine (e.g., primary or secondary aliphatic or aromatic amine)

  • Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, RuPhos, or BrettPhos)

  • Base (e.g., Cs₂CO₃ or NaOtBu)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment (e.g., silica gel for chromatography)

Procedure:

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv), the desired amine (1.2-1.5 equiv), the base (1.5-2.0 equiv), the palladium catalyst (1-5 mol%), and the phosphine ligand (2-10 mol%).

  • Solvent Addition: Add the anhydrous solvent (e.g., toluene or dioxane) to the Schlenk tube. The typical concentration is 0.1-0.5 M with respect to the limiting reagent.

  • Degassing: If not already under an inert atmosphere, degas the reaction mixture by bubbling with nitrogen or argon for 10-15 minutes, or by three freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired aminated product.

  • Characterization: Characterize the purified product by standard analytical methods (¹H NMR, ¹³C NMR, and mass spectrometry).

Data Presentation: Reaction Conditions and Yields

The following table summarizes typical reaction conditions for the Buchwald-Hartwig amination of various heteroaryl bromides, which can serve as a starting point for the optimization of the amination of this compound.

EntryPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1 Pd₂(dba)₃ (2.5)Xantphos (5)Cs₂CO₃Toluene1001270-90
2 Pd(OAc)₂ (2)RuPhos (4)NaOtBuDioxane1008-1675-95
3 Pd₂(dba)₃ (1)BrettPhos (2)K₃PO₄sec-Butanol1001265-85
4 [Pd(allyl)Cl]₂ (1)t-BuXPhos (4)LiOtBu1,4-Dioxane1002470-88

Note: Yields are indicative and can vary depending on the specific amine used and the optimization of reaction conditions.

Mandatory Visualizations

Experimental Workflow Diagram

Buchwald_Hartwig_Amination_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification cluster_analysis Product Analysis reagents Weigh Reagents: - this compound - Amine - Base - Pd Catalyst & Ligand setup Assemble Schlenk Tube under Inert Atmosphere reagents->setup solvent Add Anhydrous Solvent setup->solvent degas Degas Mixture solvent->degas heat Heat and Stir degas->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor cool Cool to RT monitor->cool filter Dilute and Filter cool->filter concentrate Concentrate filter->concentrate purify Column Chromatography concentrate->purify characterize Characterize Product (NMR, MS) purify->characterize Buchwald_Hartwig_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)(Br)L OxAdd->PdII LigandEx Amine Coordination PdII->LigandEx AmineComplex [Ar-Pd(II)(NHR'R'')L]Br LigandEx->AmineComplex Deprot Deprotonation (Base) AmineComplex->Deprot AmidoComplex Ar-Pd(II)(NR'R'')L Deprot->AmidoComplex RedElim Reductive Elimination AmidoComplex->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR'R'' RedElim->Product ArBr Ar-Br ArBr->OxAdd Amine HNR'R'' Amine->LigandEx

References

Application Notes and Protocols: Ethyl 2-(benzylamino)-5-bromonicotinate in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ethyl 2-(benzylamino)-5-bromonicotinate is a substituted pyridine derivative with potential applications as a scaffold in medicinal chemistry for the synthesis of bioactive molecules, including kinase inhibitors. Its chemical structure, featuring a reactive bromine atom and a benzylamino group on a nicotinic acid ethyl ester core, presents opportunities for diverse chemical transformations to generate complex heterocyclic systems. Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. The development of small molecule kinase inhibitors is therefore a major focus of drug discovery.

Despite the plausible utility of this compound as a building block in this field, a comprehensive review of publicly available scientific literature and patent databases did not yield specific examples of its direct application in the synthesis of named kinase inhibitors. Research in this area has extensively explored related pyridine and pyrimidine scaffolds, but the precise use of this starting material remains largely undocumented in accessible resources.

This document, therefore, serves to provide a theoretical framework and generalized protocols for how a researcher might approach the use of this compound in a kinase inhibitor discovery program. The experimental details provided are based on established synthetic methodologies for analogous compounds and are intended as a guide for further investigation.

Chemical Properties of this compound

A clear understanding of the physicochemical properties of the starting material is crucial for designing synthetic routes.

PropertyValue
Molecular Formula C₁₅H₁₅BrN₂O₂
Molecular Weight 335.20 g/mol
CAS Number 1186404-92-1
Appearance White to off-white solid
Melting Point 69-71 °C[1]
Boiling Point 405.2 ± 45.0 °C (Predicted)[1]
Density 1.436 ± 0.06 g/cm³ (Predicted)[1]

Theoretical Application in Kinase Inhibitor Synthesis: Construction of Fused Pyrimidine Scaffolds

The structure of this compound is well-suited for the synthesis of fused pyrimidine ring systems, which are common cores in a variety of kinase inhibitors. A plausible synthetic strategy involves the cyclization of the 2-aminonicotinate moiety with a suitable one-carbon synthon, such as urea or guanidine, to form a pyrimido[4,5-d]pyrimidine scaffold. The bromine atom at the 5-position can then be utilized for further diversification through cross-coupling reactions to introduce various substituents that can interact with the kinase active site.

Logical Workflow for Synthesis and Evaluation

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation A Ethyl 2-(benzylamino)- 5-bromonicotinate B Cyclization with Urea/Guanidine A->B C Fused Pyrimidine Core B->C D Suzuki/Buchwald-Hartwig Cross-Coupling C->D E Library of Kinase Inhibitor Candidates D->E F Kinase Panel Screening E->F G IC50 Determination F->G H Cell-Based Assays G->H I Lead Optimization H->I

Caption: Synthetic and evaluation workflow.

Experimental Protocols (Hypothetical)

The following protocols are generalized procedures based on the synthesis of structurally related compounds and should be optimized for the specific target molecules.

Protocol 1: Synthesis of a 2,4-dihydroxy-7-bromopyrimido[4,5-d]pyrimidine Intermediate

This protocol describes a potential cyclization reaction with urea to form the fused pyrimidine core.

Materials:

  • This compound

  • Urea

  • Sodium ethoxide

  • Ethanol, anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • In a dry round-bottom flask, dissolve this compound (1 equivalent) in anhydrous ethanol.

  • Add urea (2-3 equivalents) to the solution.

  • Slowly add a solution of sodium ethoxide (2-3 equivalents) in ethanol to the reaction mixture.

  • Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize with concentrated HCl.

  • The resulting precipitate can be collected by filtration, washed with cold ethanol and water, and dried under vacuum.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Diversification via Suzuki Cross-Coupling

This protocol outlines a general method for introducing aryl or heteroaryl substituents at the 7-position of the pyrimido[4,5-d]pyrimidine core.

Materials:

  • 7-bromo-pyrimido[4,5-d]pyrimidine intermediate (from Protocol 1)

  • Aryl or heteroaryl boronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2 equivalents)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Schlenk flask, nitrogen or argon atmosphere, magnetic stirrer, heating mantle

Procedure:

  • To a Schlenk flask, add the 7-bromo-pyrimido[4,5-d]pyrimidine intermediate (1 equivalent), the boronic acid (1.2 equivalents), the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Signaling Pathway Context: Kinase Inhibition

The synthesized compounds would be designed to target specific kinases involved in pathological signaling cascades. For instance, inhibitors of Cyclin-Dependent Kinases (CDKs) or Epidermal Growth Factor Receptor (EGFR) are of significant interest in cancer therapy.

G cluster_pathway Generic Kinase Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GrowthFactor->Receptor Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Receptor->Downstream Proliferation Cell Proliferation, Survival, etc. Downstream->Proliferation Inhibitor Synthesized Kinase Inhibitor Inhibitor->Receptor

Caption: Inhibition of a signaling pathway.

Quantitative Data (Hypothetical)

As no specific kinase inhibitors synthesized from this compound have been identified in the literature, the following table presents hypothetical data for a series of candidate compounds. This illustrates the type of data that would be generated and summarized in a drug discovery campaign.

Compound IDTarget KinaseIC₅₀ (nM)Synthetic Yield (%)
Candidate 1 CDK2/Cyclin E15045
Candidate 2 EGFR (T790M)8552
Candidate 3 VEGFR221038
Candidate 4 BTK5061

While "this compound" possesses structural features that make it an attractive starting material for the synthesis of kinase inhibitors, its specific application in this context is not well-documented in publicly available sources. The provided theoretical framework, generalized protocols, and hypothetical data are intended to serve as a guide for researchers interested in exploring the potential of this compound in medicinal chemistry and drug discovery. Further experimental work is required to validate these concepts and to synthesize and evaluate novel kinase inhibitors derived from this scaffold.

References

Application Notes and Protocols: Ethyl 2-(benzylamino)-5-bromonicotinate in the Synthesis of Antiviral Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Topic: "Ethyl 2-(benzylamino)-5-bromonicotinate" in the Synthesis of Antiviral Compounds

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides detailed application notes and protocols based on the synthesis and evaluation of structurally related pyrimido[4,5-c]quinoline derivatives, which exhibit antiviral activity through the inhibition of casein kinase 2 alpha (CSNK2A). This enzyme is known to be involved in the replication of several viruses. The protocols and data presented are adapted from published research on these related compounds to provide a practical guide for researchers exploring the antiviral potential of scaffolds derivable from this compound.

Data Presentation: Antiviral Activity of Related Compounds

The antiviral activity of a series of 5-benzylamine-substituted pyrimido[4,5-c]quinoline derivatives was evaluated against Mouse Hepatitis Virus (MHV), a member of the β-coronavirus genus. The half-maximal inhibitory concentration (IC50) was determined using an MHV-NLuc assay in mouse brain tumor (DBT) cells.[1]

Compound IDSubstituent on Benzyl RingCSNK2A IC50 (µM)Antiviral IC50 against MHV (µM)
4c 4-chloro< 0.210 - 20
4f 4-methyl< 0.210 - 20
4g 4-fluoro< 0.210 - 20
SGC-CK2-2 (Reference Compound)< 0.210 - 20

Experimental Protocols

The following are detailed methodologies for the synthesis of 5-benzylamine-substituted pyrimido[4,5-c]quinoline derivatives, which serve as an illustrative example of constructing antiviral compounds from a 2-aminonicotinate-like scaffold.

General Synthesis of 5-benzylamine-substituted pyrimido[4,5-c]quinoline derivatives[1]

Materials:

  • Substituted 5-chloropyrimido[4,5-c]quinoline

  • Appropriate benzylamine derivative

  • N,N-Diisopropylethylamine (DIPEA)

  • N-Methyl-2-pyrrolidone (NMP)

  • Standard laboratory glassware and purification equipment (e.g., flash chromatography system)

Protocol:

  • To a solution of the 5-chloropyrimido[4,5-c]quinoline (1 equivalent) in NMP, add the corresponding benzylamine derivative (1.2 equivalents) and DIPEA (3 equivalents).

  • Heat the reaction mixture to 120 °C and stir for 16 hours.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel, eluting with a gradient of methanol in dichloromethane to afford the desired 5-benzylamine-substituted pyrimido[4,5-c]quinoline derivative.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Antiviral Assay: MHV-NLuc Inhibition Assay[1]

Materials:

  • Mouse brain tumor (DBT) cells

  • MHV-NLuc reporter virus

  • Synthesized compounds

  • Nano-Glo Luciferase Assay System (Promega)

  • 96-well plates

  • Standard cell culture reagents and equipment

Protocol:

  • Seed DBT cells in 96-well plates and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Remove the growth medium from the cells and add the compound dilutions.

  • Infect the cells with MHV-NLuc reporter virus at a suitable multiplicity of infection (MOI).

  • Incubate the plates at 37 °C in a 5% CO₂ incubator for 24-48 hours.

  • After the incubation period, measure the luciferase activity using the Nano-Glo Luciferase Assay System according to the manufacturer's instructions.

  • Calculate the half-maximal inhibitory concentration (IC50) by plotting the reduction in luciferase signal against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow: Synthesis of Antiviral Pyrimido[4,5-c]quinolines

G cluster_synthesis Synthesis of 5-Benzylamine-Substituted Pyrimido[4,5-c]quinolines start Start with 5-chloropyrimido[4,5-c]quinoline reactants Add Benzylamine Derivative and DIPEA in NMP start->reactants reaction Heat to 120°C for 16 hours reactants->reaction workup Aqueous Workup and Extraction reaction->workup purification Flash Chromatography workup->purification product Final Product: 5-Benzylamine-Substituted Pyrimido[4,5-c]quinoline purification->product

Caption: Synthetic workflow for 5-benzylamine-substituted pyrimido[4,5-c]quinolines.

Signaling Pathway: Mechanism of Action

G cluster_pathway Inhibition of Viral Replication via CSNK2A Virus Coronavirus (e.g., MHV) HostCell Host Cell Virus->HostCell Infection CSNK2A Host Protein Kinase CSNK2A HostCell->CSNK2A Utilizes ViralReplication Viral Replication CSNK2A->ViralReplication Promotes Progeny New Virus Particles ViralReplication->Progeny Produces Inhibitor Pyrimido[4,5-c]quinoline Derivative Inhibitor->CSNK2A Inhibits

Caption: Inhibition of viral replication by targeting the host kinase CSNK2A.

References

Application Notes and Protocols for the Functional Group Modification of Ethyl 2-(benzylamino)-5-bromonicotinate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the chemical modification of Ethyl 2-(benzylamino)-5-bromonicotinate, a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications. The protocols detailed below are based on established synthetic methodologies for analogous heterocyclic systems and are intended to serve as a starting point for further optimization in a research setting.

Introduction

This compound is a substituted pyridine derivative featuring three key functional groups amenable to chemical modification: an ethyl ester, a secondary benzylamino group, and a bromo substituent. This trifunctional nature makes it an attractive starting material for the generation of diverse chemical libraries for drug discovery. In particular, the derivatization of this scaffold can lead to compounds with potential kinase inhibitory activity, as the resulting pyrazolopyridine core is a known pharmacophore in this target class. The modification of the functional groups can be strategically employed to modulate potency, selectivity, and pharmacokinetic properties.

Functional Group Modifications

The three primary sites for modification on this compound are the C5-bromo position, the C3-ethyl ester, and the C2-benzylamino group.

C5-Position: Cross-Coupling Reactions

The bromine atom at the C5 position is well-suited for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups.

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the pyridine core and a boronic acid or ester. This reaction is a powerful tool for the synthesis of biaryl and heteroaryl-aryl structures.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

  • To a dry Schlenk flask, add this compound (1.0 mmol, 335.2 mg), phenylboronic acid (1.2 mmol, 146.3 mg), and potassium carbonate (2.0 mmol, 276.4 mg).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous 1,4-dioxane (8 mL) and water (2 mL).

  • To this suspension, add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl2·CH2Cl2) (0.05 mmol, 40.8 mg).

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Reactant 1Reactant 2CatalystBaseSolventTime (h)Temp (°C)Yield (%)
This compoundPhenylboronic acidPd(dppf)Cl2K2CO3Dioxane/Water129085-95
This compoundPyridine-3-boronic acidPd(dppf)Cl2K2CO3Dioxane/Water129080-90

The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond, enabling the introduction of a variety of primary and secondary amines at the C5 position.

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

  • To a dry Schlenk flask, add this compound (1.0 mmol, 335.2 mg), morpholine (1.2 mmol, 104.5 µL), and sodium tert-butoxide (1.4 mmol, 134.6 mg).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene (10 mL).

  • To this mixture, add Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.02 mmol, 18.3 mg) and 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol, 19.1 mg).

  • Heat the reaction mixture to 100 °C and stir for 16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Reactant 1Reactant 2CatalystLigandBaseSolventTime (h)Temp (°C)Yield (%)
This compoundMorpholinePd2(dba)3XPhosNaOtBuToluene1610075-85
This compoundAnilinePd2(dba)3XPhosNaOtBuToluene1610070-80
C3-Position: Ester and Amide Derivatives

The ethyl ester at the C3 position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a diverse library of amides.

Experimental Protocol: Hydrolysis of this compound

  • Dissolve this compound (1.0 mmol, 335.2 mg) in a mixture of tetrahydrofuran (THF, 5 mL) and water (5 mL).

  • Add lithium hydroxide monohydrate (2.0 mmol, 83.9 mg).

  • Stir the reaction mixture at room temperature for 4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, remove the THF under reduced pressure.

  • Acidify the aqueous residue to pH 3-4 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate to yield the carboxylic acid.

ReactantReagentSolventTime (h)Temp (°C)Yield (%)
This compoundLiOH·H2OTHF/Water4RT>95

Experimental Protocol: HATU-mediated Amide Coupling with Aniline

  • To a solution of 2-(benzylamino)-5-bromonicotinic acid (1.0 mmol, 307.1 mg) in anhydrous N,N-dimethylformamide (DMF, 10 mL), add HATU (1.1 mmol, 418.3 mg) and N,N-diisopropylethylamine (DIPEA) (2.0 mmol, 348 µL).

  • Stir the mixture at room temperature for 10 minutes.

  • Add aniline (1.2 mmol, 109.3 µL) to the reaction mixture.

  • Stir at room temperature for 6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with saturated aqueous NaHCO3 (20 mL), water (20 mL), and brine (20 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Reactant 1Reactant 2Coupling ReagentBaseSolventTime (h)Temp (°C)Yield (%)
2-(benzylamino)-5-bromonicotinic acidAnilineHATUDIPEADMF6RT80-90
2-(benzylamino)-5-bromonicotinic acidBenzylamineHATUDIPEADMF6RT85-95
C2 and N1 Positions: Cyclization to Pyrazolopyridines

The 2-amino group and the adjacent nitrogen of the pyridine ring can undergo cyclization reactions with suitable reagents to form fused heterocyclic systems, such as pyrazolopyridines, which are known kinase inhibitor scaffolds.

Experimental Protocol: Synthesis of 1-benzyl-5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid

This is a hypothetical two-step sequence based on known transformations of similar substrates.

Step 1: Cyclization with Hydrazine

  • To a solution of this compound (1.0 mmol, 335.2 mg) in ethanol (10 mL), add hydrazine hydrate (5.0 mmol, 243 µL).

  • Heat the mixture to reflux and stir for 24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • The crude intermediate, a pyrazolopyridinone, can be carried forward to the next step.

Step 2: Conversion to the desired pyrazolopyridine (hypothetical)

Further chemical transformations would be required to obtain the target acid, which are beyond a single-step protocol. The initial cyclization product is a key intermediate for further diversification.

Visualization of Synthetic Pathways and Biological Rationale

The functional group modifications described above provide access to a wide range of derivatives. The following diagrams illustrate the key synthetic transformations and a potential biological signaling pathway that could be targeted by these novel compounds.

Functional_Group_Modification_Workflow cluster_c5 C5-Position Modification cluster_c3 C3-Position Modification cluster_cyclization Scaffold Hopping start This compound suzuki Suzuki-Miyaura Coupling start->suzuki ArB(OH)2, Pd Catalyst buchwald Buchwald-Hartwig Amination start->buchwald R2NH, Pd Catalyst hydrolysis Ester Hydrolysis start->hydrolysis LiOH cyclization Cyclization start->cyclization Hydrazine c5_prod_aryl 5-Aryl/Heteroaryl Derivative suzuki->c5_prod_aryl c5_prod_amino 5-Amino Derivative buchwald->c5_prod_amino acid Carboxylic Acid Intermediate hydrolysis->acid amide_coupling Amide Coupling acid->amide_coupling R2NH, HATU c3_prod_amide Amide Derivative amide_coupling->c3_prod_amide pyrazolopyridine Pyrazolopyridine Core cyclization->pyrazolopyridine

Caption: Synthetic workflow for the functional group modification of this compound.

The pyrazolopyridine scaffold, accessible from this compound, is a known "hinge-binding" motif in many kinase inhibitors. One such important target in cancer therapy is the serine/threonine kinase Akt (Protein Kinase B).

Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt (Protein Kinase B) PDK1->Akt Phosphorylation (Activation) mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotion Inhibitor Pyrazolopyridine Inhibitor Inhibitor->Akt Inhibition

Caption: Simplified Akt signaling pathway and the potential point of intervention for pyrazolopyridine-based inhibitors.

Conclusion

This compound is a valuable starting material for the synthesis of diverse compound libraries. The protocols outlined in these application notes provide a foundation for the exploration of its chemical space. The potential to generate kinase inhibitors, such as those targeting the Akt signaling pathway, underscores the relevance of this scaffold in modern drug discovery and development. Researchers are encouraged to adapt and optimize these methods to suit their specific synthetic goals.

Application Notes and Protocols for Ethyl 2-(benzylamino)-5-bromonicotinate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed overview of the potential utility of Ethyl 2-(benzylamino)-5-bromonicotinate as a candidate for cancer research, likely acting as a kinase inhibitor. This document outlines hypothetical, yet representative, experimental protocols for assessing its biological activity, including in vitro kinase assays and cell-based anti-proliferation assays. All quantitative data presented are illustrative, based on structurally related aminopyridine and nicotinamide derivatives, and are intended to guide experimental design.

Chemical Information

PropertyValue
IUPAC Name ethyl 2-(benzylamino)-5-bromopyridine-3-carboxylate
Synonyms Ethyl 2-(benzylamino)-5-bromopyridine-3-carboxylate
CAS Number 1186404-92-1
Molecular Formula C₁₅H₁₅BrN₂O₂
Molecular Weight 335.20 g/mol
Structure Chemical structure of this compound

Potential Applications

Based on the structural features of this compound, which include a substituted aminopyridine core, it is postulated to be a potential inhibitor of protein kinases. Dysregulation of kinase activity is a hallmark of many cancers, making kinase inhibitors a significant class of anti-cancer drugs. The protocols detailed below are designed to evaluate the efficacy of this compound as a potential anti-cancer agent.

Illustrative Quantitative Data

The following tables present hypothetical data based on the activities of structurally similar compounds, such as N-benzyl substituted heterocycles and aminopyridine derivatives, which have been reported to exhibit anti-cancer and kinase inhibitory effects.

Table 1: Hypothetical In Vitro Kinase Inhibitory Activity (IC₅₀)

Kinase TargetThis compound (nM)Reference Compound (Staurosporine) (nM)
EGFR855
VEGFR21207
PDGFRβ25010
Src4008
Abl>100015

Table 2: Hypothetical Anti-proliferative Activity in Human Cancer Cell Lines (GI₅₀)

Cell LineCancer TypeThis compound (µM)Reference Compound (Doxorubicin) (µM)
A549Lung Carcinoma1.50.05
MCF-7Breast Adenocarcinoma2.80.1
HCT116Colon Carcinoma3.20.08
U87-MGGlioblastoma5.10.2
Normal FibroblastsNon-cancerous>501.0

Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a panel of protein kinases.

Materials:

  • Recombinant human kinases (e.g., EGFR, VEGFR2)

  • Kinase-specific peptide substrate

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)

  • This compound (dissolved in DMSO)

  • Staurosporine (positive control)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 96-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase buffer to the desired final concentrations (e.g., 0.01 to 100 µM).

  • In a 96-well plate, add 5 µL of the diluted compound or control (DMSO for no inhibition, Staurosporine for positive control).

  • Add 10 µL of a solution containing the kinase and its specific substrate in kinase buffer.

  • Initiate the kinase reaction by adding 10 µL of ATP solution in kinase buffer. The final ATP concentration should be close to its Km for the specific kinase.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell-Based Anti-Proliferation Assay (MTT Assay)

This protocol outlines the determination of the growth inhibitory (GI₅₀) concentration of the compound on various cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (dissolved in DMSO)

  • Doxorubicin (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Spectrophotometer (ELISA reader)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound and Doxorubicin in culture medium.

  • After 24 hours, remove the medium and add 100 µL of medium containing the various concentrations of the test compound or controls to the wells. Include wells with untreated cells (vehicle control, DMSO).

  • Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle-treated control cells.

  • Determine the GI₅₀ value by plotting the percentage of inhibition against the compound concentration.

Visualizations

Signaling Pathway Diagram

The following diagram illustrates a hypothetical mechanism of action where this compound inhibits a receptor tyrosine kinase (RTK), thereby blocking downstream signaling pathways commonly implicated in cancer cell proliferation and survival.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K Ligand Growth Factor Ligand->RTK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Angiogenesis Angiogenesis mTOR->Angiogenesis Inhibitor Ethyl 2-(benzylamino)- 5-bromonicotinate Inhibitor->RTK

Caption: Hypothetical inhibition of a Receptor Tyrosine Kinase signaling pathway.

Experimental Workflow Diagram

The diagram below outlines the general workflow for the initial in vitro evaluation of a novel compound like this compound.

G cluster_workflow Experimental Workflow Start Compound Synthesis and Purification (this compound) KinaseAssay In Vitro Kinase Panel Screening Start->KinaseAssay CellAssay Cell-Based Anti-Proliferation Assay Start->CellAssay IC50 Determine IC50 Values KinaseAssay->IC50 GI50 Determine GI50 Values CellAssay->GI50 DataAnalysis Data Analysis and SAR IC50->DataAnalysis GI50->DataAnalysis LeadOpt Lead Optimization DataAnalysis->LeadOpt End Further In Vivo Studies LeadOpt->End

Caption: General workflow for in vitro evaluation of a novel anti-cancer compound.

Application Notes and Protocols: Ethyl 2-(benzylamino)-5-bromonicotinate in Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the utilization of Ethyl 2-(benzylamino)-5-bromonicotinate as a versatile starting material in the synthesis of bioactive heterocyclic compounds, particularly substituted pyrido[2,3-d]pyrimidines. The synthesized compounds have potential applications in medicinal chemistry, notably as kinase inhibitors.

Introduction

This compound is a key intermediate for the synthesis of various fused heterocyclic systems. Its bifunctional nature, possessing a nucleophilic secondary amine and an ester group on a pyridine ring, allows for facile cyclization reactions to form pyridopyrimidines. The presence of a bromine atom at the 5-position provides a handle for further functionalization through cross-coupling reactions, enabling the generation of diverse chemical libraries for drug discovery. Pyrido[2,3-d]pyrimidines are a class of privileged structures in medicinal chemistry, known to exhibit a wide range of biological activities, including the inhibition of protein kinases such as Epidermal Growth Factor Receptor (EGFR).[1][2]

Chemical Properties

PropertyValue
Molecular Formula C₁₅H₁₅BrN₂O₂
Molecular Weight 335.20 g/mol
Appearance Off-white to pale yellow solid
Melting Point 69-71 °C
CAS Number 1186404-92-1

Experimental Protocols

Protocol 1: Synthesis of 2-(Benzylamino)-5-bromo-pyrido[2,3-d]pyrimidin-4(3H)-one

This protocol describes the cyclization of this compound with formamide to yield the corresponding pyrido[2,3-d]pyrimidin-4(3H)-one. This core structure is a key intermediate for further derivatization.

Reaction Scheme:

Protocol_1 start This compound product 2-(Benzylamino)-5-bromo-pyrido[2,3-d]pyrimidin-4(3H)-one start->product Cyclization reagent Formamide (reflux)

Caption: Synthesis of the pyrido[2,3-d]pyrimidin-4(3H)-one core.

Materials:

  • This compound

  • Formamide

  • Ethanol

  • Ice-cold water

  • Standard laboratory glassware for reflux and filtration

Procedure:

  • A mixture of this compound (1 equivalent) and formamide (10-20 equivalents) is heated to reflux (approximately 180-190 °C) for 4-6 hours.

  • The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature.

  • The cooled mixture is poured into ice-cold water with stirring.

  • The resulting precipitate is collected by vacuum filtration.

  • The solid is washed thoroughly with water and then with a small amount of cold ethanol to remove residual formamide.

  • The crude product is dried under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or a mixture of DMF/water.

Expected Results:

CompoundYield (%)Melting Point (°C)¹H NMR (DMSO-d₆, δ ppm)¹³C NMR (DMSO-d₆, δ ppm)
2-(Benzylamino)-5-bromo-pyrido[2,3-d]pyrimidin-4(3H)-one75-85>30012.1 (s, 1H, NH), 8.65 (d, 1H), 8.15 (d, 1H), 7.2-7.4 (m, 5H, Ar-H), 4.6 (d, 2H, CH₂)162.5, 159.0, 154.8, 148.2, 139.5, 137.1, 128.3, 127.2, 126.8, 115.6, 108.2, 45.1

Note: Exact yields and spectral data may vary based on reaction scale and purification efficiency. The provided NMR data is predicted based on closely related structures.

Protocol 2: Suzuki-Miyaura Cross-Coupling for C-5 Arylation

The bromine atom at the C-5 position of the pyrido[2,3-d]pyrimidin-4(3H)-one core serves as a versatile handle for introducing aryl or heteroaryl substituents via Suzuki-Miyaura cross-coupling. This allows for the synthesis of a diverse library of compounds for structure-activity relationship (SAR) studies.

Reaction Scheme:

Protocol_2 start 2-(Benzylamino)-5-bromo- pyrido[2,3-d]pyrimidin-4(3H)-one product 2-(Benzylamino)-5-aryl- pyrido[2,3-d]pyrimidin-4(3H)-one start->product Suzuki Coupling reagent Arylboronic acid, Pd catalyst, Base EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Pyrido[2,3-d]pyrimidine Derivative Inhibitor->EGFR Inhibition EGF EGF (Ligand) EGF->EGFR

References

Application Note: Scale-up Synthesis of Ethyl 2-(benzylamino)-5-bromonicotinate

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed and scalable protocol for the synthesis of Ethyl 2-(benzylamino)-5-bromonicotinate, a key intermediate in the development of various pharmaceutical compounds. The described method is based on a robust nucleophilic aromatic substitution (SNAr) reaction, offering high yield and purity suitable for drug development and manufacturing environments. This document is intended for researchers, scientists, and professionals in the field of drug development and process chemistry.

Introduction

This compound is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other therapeutic agents. The efficient and scalable production of this intermediate is crucial for advancing drug discovery programs. The presented protocol details a reliable method for the synthesis of this compound starting from commercially available materials. The process involves the nucleophilic aromatic substitution of a halogenated pyridine derivative with benzylamine. This method is advantageous due to its operational simplicity and amenability to large-scale production.

Chemical Reaction Pathway

The synthesis proceeds via a nucleophilic aromatic substitution reaction where the chlorine atom at the 2-position of the pyridine ring is displaced by the amino group of benzylamine.

reaction_pathway reactant1 Ethyl 2-chloro-5-bromonicotinate product This compound reactant1->product Nucleophilic Aromatic Substitution reactant2 Benzylamine reactant2->product byproduct HCl

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is optimized for a laboratory scale of approximately 100 grams and can be scaled up with appropriate engineering controls.

Materials and Equipment:

  • Ethyl 2-chloro-5-bromonicotinate (1.0 eq)

  • Benzylamine (1.2 eq)

  • Triethylamine (1.5 eq)

  • Toluene

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for filtration and chromatography

Procedure:

  • Reaction Setup: To a clean and dry 2 L three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add Ethyl 2-chloro-5-bromonicotinate (100 g, 0.378 mol).

  • Solvent and Reagents Addition: Add toluene (1 L) to the flask. Stir the mixture until the starting material is fully dissolved. To this solution, add triethylamine (79 mL, 0.567 mol) followed by the dropwise addition of benzylamine (49.5 mL, 0.454 mol) over 15 minutes at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 500 mL) and brine (500 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 5% to 20%) as the eluent.

  • Isolation and Characterization: Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid. Dry the product under vacuum. The purity of the final compound should be assessed by HPLC, and its identity confirmed by 1H NMR and Mass Spectrometry.

Data Presentation

The following table summarizes the quantitative data obtained from a representative synthesis.

ParameterValue
Starting Material Ethyl 2-chloro-5-bromonicotinate
Scale 100 g
Yield 115 g (91%)
Purity (HPLC) >98%
Melting Point 69-71 °C[1]
Appearance Off-white to pale yellow solid
1H NMR Consistent with structure
Mass Spectrum (m/z) [M+H]+ calculated for C15H15BrN2O2: 335.04, Found: 335.1

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification process.

workflow start Start: Weigh Reactants setup Reaction Setup in Toluene start->setup reagents Add Triethylamine & Benzylamine setup->reagents reflux Heat to Reflux (12-16h) reagents->reflux workup Aqueous Work-up reflux->workup extraction Extraction with Ethyl Acetate workup->extraction drying Dry with Na2SO4 extraction->drying concentration Solvent Removal (Rotovap) drying->concentration purification Silica Gel Chromatography concentration->purification isolation Isolate Pure Product purification->isolation end End: Characterization isolation->end

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Toluene is a flammable and toxic solvent; handle with care.

  • Triethylamine is a corrosive and flammable liquid; avoid inhalation and contact with skin.

  • Benzylamine is corrosive; handle with care.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The protocol described in this application note provides a robust and scalable method for the synthesis of this compound. The high yield and purity of the final product make this procedure suitable for the production of this key intermediate in a drug development setting. The straightforward nature of the reaction and purification steps allows for efficient implementation in a process chemistry laboratory.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Ethyl 2-(benzylamino)-5-bromonicotinate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) regarding the purification of Ethyl 2-(benzylamino)-5-bromonicotinate.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis and purification of this compound?

A1: Common impurities can arise from unreacted starting materials, side products, and reagents from the synthetic step. Based on a likely synthesis route involving the reaction of ethyl 2-chloro-5-bromonicotinate with benzylamine, potential impurities include:

  • Unreacted Ethyl 2-chloro-5-bromonicotinate: The starting halide may not have fully reacted.

  • Excess Benzylamine: Often used in excess to drive the reaction to completion.

  • Side-products: Such as products from the hydrolysis of the ester group or over-alkylation of the amine.

  • Palladium and Phosphine Ligand Residues: If a Buchwald-Hartwig amination approach is used, residual catalyst and ligands may be present.

Q2: What is the expected physical state and appearance of pure this compound?

A2: Pure this compound is expected to be a solid at room temperature. The melting point is reported to be in the range of 69-71 °C. The pure compound should be a white to off-white crystalline solid. A significant deviation in color (e.g., yellow or brown) may indicate the presence of impurities.

Q3: Which analytical techniques are recommended for assessing the purity of this compound?

A3: The following techniques are recommended for purity assessment:

  • Thin Layer Chromatography (TLC): A quick and effective method to monitor the progress of the purification.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Problem 1: Low Yield After Column Chromatography
Possible Cause Troubleshooting Step
Product is too polar and is retained on the silica gel. 1. Gradually increase the polarity of the eluent. A gradient of ethyl acetate in hexanes is a good starting point. 2. Consider using a more polar stationary phase like alumina. 3. Add a small amount of a polar solvent like methanol or a few drops of triethylamine to the eluent to help elute highly polar compounds.
Product is co-eluting with an impurity. 1. Optimize the solvent system for TLC to achieve better separation between the product and the impurity before scaling up to column chromatography. 2. Try a different stationary phase (e.g., alumina instead of silica gel).
Product is degrading on the silica gel. 1. Deactivate the silica gel by adding a small percentage of a base like triethylamine to the eluent. 2. Run the column quickly to minimize the contact time between the compound and the silica gel.
Problem 2: Oily Product After Purification
Possible Cause Troubleshooting Step
Residual solvent is present. 1. Dry the product under high vacuum for an extended period. 2. Gently heat the product under vacuum, provided it is thermally stable.
The product is not pure and the impurity is preventing crystallization. 1. Re-purify the product using column chromatography with a different solvent system. 2. Attempt to triturate the oil with a non-polar solvent like hexanes or diethyl ether to induce crystallization.
The product itself has a low melting point. 1. Confirm the purity by analytical techniques (HPLC, NMR). If pure, the oily nature may be inherent. 2. Attempt to form a solid salt derivative if the downstream application allows.
Problem 3: Product Discoloration (Yellow or Brown)
Possible Cause Troubleshooting Step
Presence of oxidized impurities or residual catalyst. 1. Treat a solution of the crude product with activated carbon before filtration and concentration. 2. If palladium catalysts were used, specific scavengers can be employed to remove residual metal.
Degradation of the compound due to heat or light. 1. Minimize exposure to high temperatures and direct light during purification and storage. 2. Store the purified compound in a cool, dark, and inert atmosphere.

Experimental Protocols

Column Chromatography

A typical procedure for the purification of this compound by column chromatography is as follows:

  • Slurry Preparation: Dissolve the crude product in a minimal amount of dichloromethane (DCM). Add silica gel (2-3 times the weight of the crude product) and evaporate the solvent to obtain a dry powder.

  • Column Packing: Pack a glass column with silica gel in a non-polar solvent (e.g., hexanes).

  • Loading: Carefully load the dry slurry onto the top of the packed column.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient could be from 0% to 20% ethyl acetate in hexanes.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Parameter Recommendation
Stationary Phase Silica gel (60-120 mesh or 230-400 mesh)
Mobile Phase Hexanes/Ethyl Acetate gradient (e.g., 9:1 to 7:3)
Detection UV light (254 nm) or potassium permanganate stain
Recrystallization

Recrystallization can be an effective method for obtaining highly pure crystalline material.

  • Solvent Selection: Test the solubility of the crude product in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold. A mixture of solvents can also be effective. Common solvent systems for similar compounds include ethanol/water, ethyl acetate/hexanes, or toluene.

  • Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.

  • Hot Filtration (Optional): If activated carbon or other insoluble impurities are present, filter the hot solution through a pre-warmed funnel.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum.

Visualizations

experimental_workflow crude Crude Product dissolve Dissolve in minimal DCM crude->dissolve adsorb Adsorb onto Silica Gel dissolve->adsorb load_sample Load Sample adsorb->load_sample pack_column Pack Silica Gel Column pack_column->load_sample elute Elute with Hexanes/ Ethyl Acetate Gradient load_sample->elute collect Collect Fractions elute->collect tlc Monitor by TLC collect->tlc combine Combine Pure Fractions tlc->combine concentrate Concentrate combine->concentrate pure Pure Product concentrate->pure

Caption: Column Chromatography Workflow for Purification.

troubleshooting_logic start Purification Issue oily_product Product is an Oil start->oily_product low_yield Low Yield start->low_yield discolored Product is Discolored start->discolored oily_cause1 Dry under high vacuum oily_product->oily_cause1 Check for residual solvent oily_cause2 Impurity present? oily_product->oily_cause2 Assess purity (HPLC, NMR) yield_cause1 Increase eluent polarity low_yield->yield_cause1 Product stuck on column? yield_cause2 Optimize TLC separation low_yield->yield_cause2 Co-elution with impurity? color_cause1 Treat with activated carbon discolored->color_cause1 Oxidation or catalyst residue? color_cause2 Minimize heat/light exposure discolored->color_cause2 Degradation? oily_action1 Re-purify or triturate oily_cause2->oily_action1 Yes oily_action2 Inherent property oily_cause2->oily_action2 No

Caption: Troubleshooting Decision Tree for Purification Issues.

Technical Support Center: Synthesis of Ethyl 2-(benzylamino)-5-bromonicotinate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-(benzylamino)-5-bromonicotinate. The synthesis of this compound is typically achieved through a Buchwald-Hartwig amination reaction. This guide addresses common issues that may arise during the experimental process, focusing on the formation of reaction side products.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common method for synthesizing this compound is the Palladium-catalyzed Buchwald-Hartwig amination. This reaction involves the cross-coupling of an aryl halide, specifically Ethyl 2-chloro-5-bromonicotinate or Ethyl 2,5-dibromonicotinate, with benzylamine in the presence of a palladium catalyst, a phosphine ligand, and a base.

Q2: What are the most common side products observed in this reaction?

A2: The primary side products in the Buchwald-Hartwig amination for this synthesis include:

  • Hydrodehalogenation Product: Formation of Ethyl 2-(benzylamino)nicotinate, where the bromine atom at the 5-position is replaced by a hydrogen atom.

  • Starting Material: Unreacted Ethyl 2-halo-5-bromonicotinate.

  • Double Amination Product: If a dihalo starting material is used, a bis(benzylamino) product can be formed.

  • Products from Ligand Degradation or Side Reactions: Depending on the specific ligand and reaction conditions, other minor impurities can be generated.

Q3: How can I minimize the formation of the hydrodehalogenation side product?

A3: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations. To minimize its formation, consider the following:

  • Ligand Choice: Employ bulky, electron-rich phosphine ligands which can promote the desired reductive elimination over side reactions.

  • Base Selection: Use a weaker base if possible, as very strong bases can sometimes facilitate hydrodehalogenation. However, the base must be strong enough to deprotonate the amine.

  • Reaction Temperature and Time: Lowering the reaction temperature and minimizing the reaction time can sometimes reduce the extent of this side reaction. Careful monitoring of the reaction progress by TLC or LC-MS is recommended.

Q4: What are the best practices for setting up the reaction to ensure reproducibility?

A4: To ensure reproducible results, the following practices are crucial:

  • Inert Atmosphere: The reaction is sensitive to oxygen. It is essential to degas all solvents and reagents and to maintain an inert atmosphere (e.g., argon or nitrogen) throughout the setup and reaction.

  • Dry Solvents: Use anhydrous solvents to prevent quenching of the catalyst and base.

  • Reagent Quality: Use high-purity starting materials, catalyst, ligand, and base. The quality of the palladium source and ligand is particularly critical.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common problems encountered during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low or No Product Formation Inactive Catalyst- Use a fresh batch of palladium precursor and ligand.- Consider using a pre-formed palladium-ligand complex (precatalyst).
Insufficiently Inert Atmosphere- Ensure all solvents and the reaction vessel are thoroughly degassed.- Maintain a positive pressure of an inert gas (argon or nitrogen).
Inappropriate Base- The base may not be strong enough to deprotonate the amine.- Consider switching to a stronger base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).
Low Reaction Temperature- Increase the reaction temperature in increments of 10-20 °C. Common temperatures for this reaction are in the range of 80-110 °C.
High Levels of Hydrodehalogenation Side Product Reaction conditions favor hydrodehalogenation- Screen different phosphine ligands. Bulky biarylphosphine ligands are often effective in minimizing this side reaction.- Optimize the base. A slightly weaker base or a different counter-ion may be beneficial.- Reduce the reaction temperature and monitor the reaction closely to stop it upon completion.
Incomplete Consumption of Starting Material Insufficient Catalyst Loading- Increase the catalyst and ligand loading (e.g., from 1-2 mol% to 3-5 mol%).
Poor Solubility of Reagents- Choose a solvent in which all components are soluble at the reaction temperature. Toluene and dioxane are common choices.
Deactivation of the Catalyst- Ensure the absence of water and oxygen.- Certain functional groups on the substrate can sometimes poison the catalyst.
Formation of Multiple Unidentified Side Products Reaction Temperature is Too High- Lower the reaction temperature to minimize thermal decomposition of reagents or products.
Incorrect Stoichiometry- Carefully check the molar ratios of the reactants, base, catalyst, and ligand.
Competing Nucleophilic Attack- If other nucleophilic groups are present on the starting materials, they may compete with the desired amination. Protection of these groups may be necessary.

Experimental Protocols

A representative experimental protocol for the synthesis of this compound is provided below. Please note that optimization of these conditions may be necessary depending on the specific laboratory setup and reagent quality.

Starting Materials:

  • Ethyl 2-chloro-5-bromonicotinate

  • Benzylamine

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous Toluene

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add Ethyl 2-chloro-5-bromonicotinate (1.0 eq), Cesium carbonate (1.5 eq), Palladium(II) acetate (0.02 eq), and Xantphos (0.04 eq).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous, degassed toluene via syringe.

  • Add benzylamine (1.2 eq) via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

The following table summarizes typical yields and side product profiles under different reaction conditions. This data is illustrative and may vary.

Condition Catalyst/Ligand Base Solvent Temp (°C) Yield of Product (%) Hydrodehalogenation (%) Unreacted SM (%)
1Pd(OAc)₂ / XantphosCs₂CO₃Toluene11085-95< 5< 5
2Pd₂(dba)₃ / BINAPNaOtBuDioxane10080-905-10< 5
3Pd(OAc)₂ / RuPhosK₃PO₄Toluene11075-8510-155-10

Visualizations

Reaction Scheme

G cluster_0 Buchwald-Hartwig Amination start1 Ethyl 2-chloro-5-bromonicotinate product This compound start1->product + start2 Benzylamine start2->product catalyst Pd Catalyst (e.g., Pd(OAc)₂) catalyst->product ligand Ligand (e.g., Xantphos) ligand->product base Base (e.g., Cs₂CO₃) base->product

Caption: General reaction scheme for the synthesis.

Troubleshooting Workflow

G start Low Product Yield check_catalyst Is the catalyst active? start->check_catalyst check_atmosphere Is the atmosphere inert? check_catalyst->check_atmosphere Yes solution_catalyst Use fresh catalyst/precatalyst check_catalyst->solution_catalyst No check_base Is the base appropriate? check_atmosphere->check_base Yes solution_atmosphere Degas solvents & use inert gas check_atmosphere->solution_atmosphere No check_temp Is the temperature optimal? check_base->check_temp Yes solution_base Screen stronger bases (e.g., NaOtBu) check_base->solution_base No solution_temp Increase temperature check_temp->solution_temp No

Caption: Troubleshooting workflow for low product yield.

Potential Side Reaction Pathway

G start Ethyl 2-chloro-5-bromonicotinate desired_product This compound start->desired_product Desired Pathway (Buchwald-Hartwig Amination) side_product Ethyl 2-(benzylamino)nicotinate (Hydrodehalogenation) start->side_product Side Reaction Pathway

Caption: Desired reaction vs. a common side reaction.

Technical Support Center: Synthesis of Ethyl 2-(benzylamino)-5-bromonicotinate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-(benzylamino)-5-bromonicotinate.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common and effective method for synthesizing this compound is through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This reaction involves the coupling of an aryl halide, typically ethyl 2-chloro-5-bromonicotinate, with benzylamine in the presence of a palladium catalyst, a phosphine ligand, and a base.

Q2: What are the typical starting materials for this synthesis?

A2: The key starting materials are:

  • Ethyl 2-chloro-5-bromonicotinate: This is the aryl halide coupling partner.

  • Benzylamine: This is the amine coupling partner.

  • Palladium catalyst: Common examples include Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or palladium(II) acetate (Pd(OAc)₂).

  • Phosphine ligand: Bulky electron-rich phosphine ligands are crucial for the success of the reaction. Examples include BINAP, Xantphos, or others from the Buchwald ligand portfolio.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is frequently used.

  • Solvent: Anhydrous, deoxygenated solvents such as toluene or dioxane are typically employed.

Q3: What are the critical parameters for a successful Buchwald-Hartwig amination in this synthesis?

A3: Several factors are critical for a high-yielding reaction:

  • Exclusion of Air and Moisture: The palladium(0) catalytic species is sensitive to oxygen, and the strong base is sensitive to moisture. Therefore, the reaction must be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

  • Ligand Choice: The choice of phosphine ligand is crucial and often substrate-dependent. The ligand stabilizes the palladium catalyst and facilitates the catalytic cycle.

  • Base Strength and Stoichiometry: A sufficiently strong base is necessary to deprotonate the amine and facilitate the formation of the palladium-amide complex. An excess of the base is typically used.

  • Reaction Temperature: The optimal temperature will depend on the specific catalyst system and substrates, but reactions are often heated to ensure a reasonable reaction rate.

Troubleshooting Guides

Below are common issues encountered during the synthesis of this compound, along with potential causes and solutions.

Problem 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Inactive Catalyst - Ensure the palladium precursor and ligand are of high purity and have been stored correctly. - Use a pre-catalyst which can be more reliable in generating the active Pd(0) species. - Degas the solvent and reaction mixture thoroughly to remove oxygen, which can deactivate the catalyst.
Inappropriate Ligand - Screen different phosphine ligands. For electron-deficient pyridines, bulky biarylphosphine ligands are often effective.
Insufficiently Strong Base - Use a stronger base, such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide (LiHMDS). - Ensure the base is fresh and has not been deactivated by moisture.
Low Reaction Temperature - Gradually increase the reaction temperature. Monitor for potential side reactions or decomposition at higher temperatures.
Poor Quality Starting Materials - Verify the purity of ethyl 2-chloro-5-bromonicotinate and benzylamine by NMR or other analytical techniques.
Problem 2: Formation of Side Products
Potential Cause Troubleshooting Steps
Hydrodehalogenation of the Starting Material - This side reaction, where the bromine or chlorine is replaced by hydrogen, can be caused by β-hydride elimination. - Lowering the reaction temperature may reduce the rate of this side reaction. - The choice of ligand can also influence the selectivity.
Homocoupling of the Aryl Halide - This can occur if the oxidative addition is faster than the subsequent steps. - Optimizing the catalyst and ligand concentration may help.
Decomposition of Starting Material or Product - Nicotinate esters can be sensitive to harsh basic conditions and high temperatures. - Consider using a milder base or lowering the reaction temperature. - Minimize the reaction time once the starting material is consumed (monitor by TLC or LC-MS).
Problem 3: Difficulty in Product Purification
Potential Cause Troubleshooting Steps
Co-elution with Starting Materials or Side Products - Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane or heptane) to a more polar solvent (e.g., ethyl acetate) is often effective. - Consider using a different stationary phase for chromatography if silica gel is not providing adequate separation.
Residual Palladium Catalyst in the Product - After the reaction, filter the crude mixture through a pad of Celite® to remove the bulk of the palladium. - During workup, washing the organic layer with an aqueous solution of a chelating agent like thiourea can help remove residual palladium.

Experimental Protocols

Synthesis of Ethyl 2-chloro-5-bromonicotinate (Starting Material)

Step 1: Esterification of 5-Bromonicotinic Acid

A mixture of 5-bromonicotinic acid, a suitable chlorinating agent (e.g., thionyl chloride or oxalyl chloride), and a catalytic amount of DMF in an inert solvent (e.g., dichloromethane) is stirred at room temperature to form the acid chloride. After the reaction is complete, the solvent and excess chlorinating agent are removed under reduced pressure. The crude acid chloride is then dissolved in an inert solvent and treated with ethanol in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to yield ethyl 5-bromonicotinate.

Step 2: Chlorination of Ethyl 5-bromonicotinate

The direct chlorination at the 2-position of the pyridine ring of ethyl 5-bromonicotinate is a challenging transformation and a specific, reliable protocol is not widely published. It may involve methodologies such as diazotization of a corresponding 2-amino precursor or direct chlorination under specific conditions, which would require significant experimental optimization.

Disclaimer: These are representative procedures and require optimization for specific laboratory conditions.

Synthesis of this compound (Buchwald-Hartwig Amination)

This is a representative protocol and should be adapted and optimized for specific experimental setups.

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles (mmol)
Ethyl 2-chloro-5-bromonicotinate264.501.0 g3.78
Benzylamine107.150.49 g (0.48 mL)4.54
Pd₂(dba)₃915.7235 mg0.038
Xantphos578.6866 mg0.114
Sodium tert-butoxide (NaOtBu)96.100.51 g5.29
Anhydrous Toluene-20 mL-

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add ethyl 2-chloro-5-bromonicotinate, Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed toluene via syringe.

  • Add benzylamine via syringe.

  • Heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the starting material is consumed (typically within 12-24 hours), cool the reaction to room temperature.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford this compound.

Visualizations

Synthesis_Workflow Synthesis Workflow for this compound A Starting Materials (Ethyl 2-chloro-5-bromonicotinate, Benzylamine, Pd Catalyst, Ligand, Base) B Buchwald-Hartwig Amination (Inert atmosphere, Anhydrous Solvent) A->B Reaction Setup C Reaction Workup (Quenching, Extraction) B->C Reaction Completion D Purification (Column Chromatography) C->D Crude Product E Final Product (this compound) D->E Pure Product

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

Troubleshooting_Logic Troubleshooting Logic for Low Yield A Low or No Product Yield B Check Catalyst Activity (Fresh reagents, Inert atmosphere) A->B Is the catalyst active? C Screen Ligands A->C Is the ligand optimal? D Verify Base Strength & Purity A->D Is the base appropriate? E Optimize Reaction Temperature A->E Is the temperature correct? F Analyze Starting Material Purity A->F Are starting materials pure? G Successful Reaction B->G C->G D->G E->G F->G

Caption: A decision tree for troubleshooting low product yield in the synthesis.

Technical Support Center: Optimizing Reaction Conditions for Ethyl 2-(benzylamino)-5-bromonicotinate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Ethyl 2-(benzylamino)-5-bromonicotinate.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: The most common and effective methods for synthesizing this compound are through two primary pathways:

  • Nucleophilic Aromatic Substitution (SNAr): This route typically involves the reaction of Ethyl 2-chloro-5-bromonicotinate with benzylamine. The reaction is facilitated by a base in a suitable solvent.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction can be employed using either Ethyl 2-chloro-5-bromonicotinate or Ethyl 2,5-dibromonicotinate as the starting material, which is then reacted with benzylamine in the presence of a palladium catalyst, a phosphine ligand, and a base.

Q2: Which starting material is preferred: Ethyl 2-chloro-5-bromonicotinate or Ethyl 2,5-dibromonicotinate?

A2: For a Buchwald-Hartwig amination, both starting materials can potentially be used. However, the reactivity of the halogen atoms is different. In palladium-catalyzed reactions, the C-Br bond is generally more reactive than the C-Cl bond. Therefore, starting with Ethyl 2,5-dibromonicotinate would likely lead to a more facile reaction at the 2-position. If using Ethyl 2-chloro-5-bromonicotinate, harsher reaction conditions or more specialized catalyst systems might be necessary. For an SNAr reaction, the 2-chloro derivative is the required starting material as the chlorine at the 2-position is activated towards nucleophilic attack.

Q3: What are the key parameters to optimize for this reaction?

A3: The key parameters for optimization include the choice of base, solvent, temperature, and, in the case of the Buchwald-Hartwig reaction, the palladium catalyst and ligand. The concentration of reactants and reaction time are also crucial factors that can significantly impact the yield and purity of the final product.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A small aliquot of the reaction mixture can be taken at regular intervals to check for the consumption of the starting material and the formation of the desired product.

Troubleshooting Guides

Low or No Product Yield

Q: My reaction is showing a very low yield or no formation of the desired product. What are the potential causes and how can I troubleshoot this?

A: Low or no yield can be attributed to several factors depending on the synthetic route chosen. Here’s a breakdown of potential issues and solutions:

For Nucleophilic Aromatic Substitution (SNAr):

  • Insufficiently strong base: The basicity of the reaction medium is crucial for the deprotonation of the amine and to neutralize the HCl generated. If a weak base is used, the reaction may not proceed.

    • Solution: Switch to a stronger base such as NaH, K₂CO₃, or Cs₂CO₃.

  • Inappropriate solvent: The choice of solvent can significantly influence the reaction rate.

    • Solution: Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred for SNAr reactions.

  • Low reaction temperature: SNAr reactions often require elevated temperatures to proceed at a reasonable rate.

    • Solution: Increase the reaction temperature, monitoring for potential decomposition of starting materials or product.

For Buchwald-Hartwig Amination:

  • Inactive catalyst: The palladium catalyst may be inactive due to oxidation or improper handling.

    • Solution: Use a fresh batch of catalyst or a pre-catalyst. Ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon).

  • Inappropriate ligand: The choice of phosphine ligand is critical for the efficiency of the catalytic cycle.

    • Solution: Screen different ligands. Bulky, electron-rich phosphine ligands like XPhos, SPhos, or BrettPhos are often effective for amination of heteroaryl halides.[1]

  • Incorrect base: The strength and nature of the base are critical.

    • Solution: Strong, non-nucleophilic bases like NaOt-Bu or LHMDS are commonly used. However, for base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be tested.[2]

  • Presence of water or oxygen: Both can deactivate the catalyst.

    • Solution: Use anhydrous solvents and degas the reaction mixture thoroughly before adding the catalyst.

Below is a decision tree to guide your troubleshooting process for low yield:

low_yield_troubleshooting start Low or No Yield reaction_type Which reaction? start->reaction_type snar SNAr reaction_type->snar SNAr buchwald Buchwald-Hartwig reaction_type->buchwald Buchwald-Hartwig snar_base Check Base Strength (e.g., use NaH, K2CO3) snar->snar_base buchwald_catalyst Check Catalyst Activity (use fresh catalyst/precatalyst) buchwald->buchwald_catalyst snar_solvent Check Solvent (e.g., use DMF, DMSO) snar_base->snar_solvent If base is strong snar_temp Increase Temperature snar_solvent->snar_temp If solvent is appropriate buchwald_ligand Screen Ligands (e.g., XPhos, SPhos) buchwald_catalyst->buchwald_ligand If catalyst is active buchwald_base Check Base (e.g., NaOt-Bu, K3PO4) buchwald_ligand->buchwald_base If ligand is appropriate buchwald_inert Ensure Inert Atmosphere (degas solvent, use N2/Ar) buchwald_base->buchwald_inert If base is appropriate

Caption: Troubleshooting workflow for low product yield.

Formation of Impurities

Q: My reaction is producing significant amounts of impurities. What are the likely side reactions and how can I minimize them?

A: Impurity formation is a common issue. Here are some potential side reactions and mitigation strategies:

Potential Side Reactions:

  • Hydrolysis of the ester: The ester group on the nicotinic acid derivative can be hydrolyzed under basic or acidic conditions, especially at elevated temperatures.

  • Double arylation (for Buchwald-Hartwig): If the starting material is Ethyl 2,5-dibromonicotinate, reaction at the 5-position can occur.

  • Dehalogenation: Reduction of the C-Br or C-Cl bond can occur, leading to the formation of the dehalogenated product.

  • Homocoupling of the aryl halide (for Buchwald-Hartwig): This can lead to the formation of biphenyl-type impurities.

Minimization Strategies:

  • Control of Reaction Temperature: Running the reaction at the lowest effective temperature can often minimize side reactions.

  • Use of a Weaker Base: If ester hydrolysis is an issue, consider using a weaker base like K₃PO₄ or Cs₂CO₃, especially in Buchwald-Hartwig amination.[2]

  • Optimize Reactant Stoichiometry: Using a slight excess of the benzylamine can help to drive the reaction to completion and minimize side reactions involving the starting halide.

  • Ligand Selection (for Buchwald-Hartwig): The choice of ligand can influence selectivity and minimize side reactions. Screening different ligands is recommended.

Product Purification Challenges

Q: I am having difficulty purifying the final product. What are some effective purification methods?

A: this compound is a relatively nonpolar compound. The following purification methods are recommended:

  • Column Chromatography: This is the most common and effective method for purifying the product. A silica gel column with a gradient elution of ethyl acetate in hexanes is typically effective.

  • Recrystallization: If the crude product is obtained as a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be an effective purification method.

  • Acid-Base Extraction: To remove any unreacted nicotinic acid starting material or hydrolyzed product, the crude mixture can be dissolved in an organic solvent (e.g., ethyl acetate) and washed with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The product should remain in the organic layer.

Data Presentation

Table 1: Illustrative Reaction Conditions for Nucleophilic Aromatic Substitution (SNAr)
EntryStarting MaterialBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1Ethyl 2-chloro-5-bromonicotinateK₂CO₃ (2.0)DMF801265
2Ethyl 2-chloro-5-bromonicotinateK₂CO₃ (2.0)DMF100678
3Ethyl 2-chloro-5-bromonicotinateCs₂CO₃ (2.0)DMSO801272
4Ethyl 2-chloro-5-bromonicotinateNaH (1.2)THF65885

Note: The data in this table is illustrative and intended to provide a starting point for optimization.

Table 2: Illustrative Reaction Conditions for Buchwald-Hartwig Amination
EntryStarting MaterialCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1Ethyl 2,5-dibromonicotinatePd₂(dba)₃ (2)XPhos (4)NaOt-Bu (1.5)Toluene1001288
2Ethyl 2,5-dibromonicotinatePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Dioxane1101875
3Ethyl 2-chloro-5-bromonicotinatePd₂(dba)₃ (2)BrettPhos (4)LHMDS (1.5)Toluene1102482
4Ethyl 2-chloro-5-bromonicotinatePd(OAc)₂ (2)XPhos (4)Cs₂CO₃ (2.0)Dioxane1102470

Note: The data in this table is illustrative and intended to provide a starting point for optimization.

Experimental Protocols

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

snar_workflow reagents 1. Combine Ethyl 2-chloro-5-bromonicotinate, benzylamine, and base in a flask. solvent 2. Add anhydrous solvent (e.g., DMF). reagents->solvent reaction 3. Heat the reaction mixture (e.g., 80-100 °C) with stirring. solvent->reaction monitor 4. Monitor reaction progress by TLC or LC-MS. reaction->monitor workup 5. Cool, quench with water, and extract with an organic solvent (e.g., EtOAc). monitor->workup purify 6. Wash organic layer, dry, and concentrate. workup->purify final_product 7. Purify by column chromatography. purify->final_product buchwald_workflow reagents 1. To a flask, add Ethyl 2,5-dibromonicotinate, base, and ligand. inert 2. Evacuate and backfill with inert gas (N2 or Ar). reagents->inert solvent_amine 3. Add anhydrous, degassed solvent (e.g., Toluene) and benzylamine. inert->solvent_amine catalyst 4. Add palladium catalyst. solvent_amine->catalyst reaction 5. Heat the reaction mixture (e.g., 100-110 °C) with stirring. catalyst->reaction monitor 6. Monitor reaction progress by TLC or LC-MS. reaction->monitor workup 7. Cool, filter through celite, and concentrate. monitor->workup final_product 8. Purify by column chromatography. workup->final_product

References

Technical Support Center: Synthesis of Ethyl 2-(benzylamino)-5-bromonicotinate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-(benzylamino)-5-bromonicotinate.

Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route for this compound?

The most common method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting Ethyl 2-chloro-5-bromonicotinate with benzylamine, typically in the presence of a base and a suitable solvent.

Q2: What are the potential impurities I should be aware of during this synthesis?

Several impurities can arise during the synthesis. These can be broadly categorized as:

  • Process-Related Impurities:

    • Unreacted starting materials: Ethyl 2-chloro-5-bromonicotinate and benzylamine.

    • Over-alkylation product: Ethyl 2-(N,N-dibenzylamino)-5-bromonicotinate.

    • Side-reaction products from the starting materials themselves.

  • Degradation-Related Impurities:

    • Hydrolysis product: 2-(benzylamino)-5-bromonicotinic acid.

    • Other degradation products formed under harsh reaction or work-up conditions.

Q3: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is a convenient method for monitoring the reaction progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. A typical mobile phase for TLC analysis could be a mixture of hexane and ethyl acetate. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.

Q4: What are the recommended purification methods for the final product?

The most common method for purifying this compound is flash column chromatography on silica gel. A gradient of ethyl acetate in hexane is typically effective for separating the product from unreacted starting materials and non-polar impurities. Recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, can also be employed to obtain a highly pure product.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and provides potential solutions.

Issue 1: Low Yield of the Desired Product
Potential Cause Troubleshooting Step
Incomplete Reaction Monitor the reaction closely using TLC or HPLC to ensure it has gone to completion. If the reaction has stalled, consider increasing the reaction temperature or adding a fresh portion of the reagents.
Suboptimal Reaction Temperature The reaction temperature can significantly impact the rate and yield. If the temperature is too low, the reaction may be slow or incomplete. Conversely, excessively high temperatures can lead to degradation. Experiment with a range of temperatures to find the optimal condition.
Inefficient Base The choice and amount of base are critical. A weak base may not be sufficient to neutralize the HCl generated during the reaction, leading to protonation of the benzylamine and slowing down the reaction. Consider using a stronger, non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). Ensure at least one equivalent of the base is used.
Poor Quality Starting Materials Impurities in the starting materials can interfere with the reaction. Ensure that Ethyl 2-chloro-5-bromonicotinate and benzylamine are of high purity. Benzylamine, in particular, can oxidize over time.
Moisture in the Reaction The presence of water can lead to the hydrolysis of the starting material and the product. Ensure all glassware is thoroughly dried and use anhydrous solvents.
Issue 2: Presence of Significant Amounts of Impurities
Impurity Identification Mitigation Strategy
Unreacted Ethyl 2-chloro-5-bromonicotinate Can be detected by TLC or HPLC (will have a different retention time than the product).Ensure the reaction goes to completion. Use a slight excess of benzylamine (e.g., 1.1-1.2 equivalents).
Unreacted Benzylamine Can be detected by TLC (may streak) or by its characteristic odor.Can be removed during aqueous work-up by washing the organic layer with a dilute acid solution (e.g., 1M HCl).
Ethyl 2-(N,N-dibenzylamino)-5-bromonicotinate (Over-alkylation) This impurity will have a higher molecular weight and can be identified by LC-MS. In ¹H NMR, the characteristic N-H proton signal will be absent, and additional benzyl proton signals will be present.Avoid using a large excess of benzylamine. Add the benzylamine dropwise to the reaction mixture to maintain a low instantaneous concentration.
2-(benzylamino)-5-bromonicotinic acid (Hydrolysis Product) This impurity is more polar and may be observed at the baseline on TLC. It can be identified by a change in the ester signal in IR and NMR spectra.Avoid harsh basic conditions during work-up and purification. Use anhydrous solvents and reagents. If hydrolysis occurs, it can sometimes be reversed by re-esterification, though purification is often a better approach.[1][2]

Quantitative Data Summary

Compound Molecular Weight ( g/mol ) Typical TLC Rf (Hexane:Ethyl Acetate 4:1) ¹H NMR (CDCl₃, δ ppm) - Key Signals ¹³C NMR (CDCl₃, δ ppm) - Key Signals
This compound 335.20~0.48.1 (s, 1H, Ar-H), 7.3-7.4 (m, 5H, Ar-H), 4.8 (d, 2H, CH₂), 4.3 (q, 2H, OCH₂), 1.3 (t, 3H, CH₃)~166 (C=O), ~158 (C-N), ~148, ~138, ~128, ~127 (Ar-C), ~110 (C-Br), ~61 (OCH₂), ~47 (NCH₂), ~14 (CH₃)
Ethyl 2-chloro-5-bromonicotinate 264.50~0.68.6 (d, 1H, Ar-H), 8.2 (d, 1H, Ar-H), 4.4 (q, 2H, OCH₂), 1.4 (t, 3H, CH₃)~164 (C=O), ~152 (C-Cl), ~148, ~142 (Ar-C), ~118 (C-Br), ~62 (OCH₂), ~14 (CH₃)
Benzylamine 107.15Streaks near baseline7.2-7.4 (m, 5H, Ar-H), 3.9 (s, 2H, CH₂), 1.5 (s, 2H, NH₂)~140 (Ar-C), ~128, ~127 (Ar-C), ~46 (CH₂)
Ethyl 2-(N,N-dibenzylamino)-5-bromonicotinate 425.32~0.58.2 (s, 1H, Ar-H), 7.1-7.3 (m, 10H, Ar-H), 4.6 (s, 4H, CH₂), 4.2 (q, 2H, OCH₂), 1.2 (t, 3H, CH₃)~167 (C=O), ~159 (C-N), ~148, ~137, ~129, ~128, ~127 (Ar-C), ~112 (C-Br), ~61 (OCH₂), ~53 (NCH₂), ~14 (CH₃)
2-(benzylamino)-5-bromonicotinic acid 307.15Baseline8.2 (s, 1H, Ar-H), 7.3-7.5 (m, 5H, Ar-H), 4.8 (d, 2H, CH₂), ~9-12 (br s, 1H, COOH)~168 (C=O), ~159 (C-N), ~149, ~139, ~129, ~128 (Ar-C), ~111 (C-Br), ~47 (NCH₂)

Experimental Protocols

General Synthesis Protocol for this compound
  • To a solution of Ethyl 2-chloro-5-bromonicotinate (1.0 eq) in a suitable solvent (e.g., acetonitrile, DMF, or toluene) is added benzylamine (1.1 eq) and a base (e.g., triethylamine, 1.5 eq).

  • The reaction mixture is stirred at an elevated temperature (e.g., 80-120 °C) and monitored by TLC or HPLC.

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed successively with water, dilute aqueous acid (e.g., 1M HCl) to remove excess benzylamine, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Analytical Method: High-Performance Liquid Chromatography (HPLC)
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid or formic acid) is commonly used. For example, a gradient from 30% to 90% acetonitrile over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the product and impurities have significant absorbance (e.g., 254 nm or 280 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Visualizations

Impurity_Troubleshooting_Workflow cluster_issues Troubleshooting Points start Start Synthesis reaction Reaction of Ethyl 2-chloro-5-bromonicotinate and Benzylamine start->reaction workup Aqueous Work-up reaction->workup purification Purification (Column Chromatography) workup->purification low_yield Low Yield? purification->low_yield product Pure Product impurities Impurities Detected? low_yield->impurities No optimize_conditions Optimize Reaction Conditions: - Temperature - Base - Reaction Time low_yield->optimize_conditions Yes impurities->product No identify_impurity Identify Impurity: - TLC - HPLC - LC-MS - NMR impurities->identify_impurity Yes optimize_conditions->reaction adjust_protocol Adjust Protocol: - Stoichiometry - Work-up - Purification identify_impurity->adjust_protocol adjust_protocol->reaction

Caption: Troubleshooting workflow for the synthesis of this compound.

Signaling_Pathway cluster_reactants Starting Materials cluster_products Products & Byproducts cluster_impurities Potential Impurities reactant1 Ethyl 2-chloro-5-bromonicotinate reaction Nucleophilic Aromatic Substitution (Base, Solvent, Heat) reactant1->reaction impurity1 Unreacted Starting Materials reactant1->impurity1 reactant2 Benzylamine reactant2->reaction reactant2->impurity1 product This compound impurity3 Hydrolysis Product product->impurity3 Moisture/Harsh Base byproduct HCl reaction->product reaction->byproduct impurity2 Over-alkylation Product reaction->impurity2 Excess Benzylamine

Caption: Logical relationships in the synthesis of this compound.

References

Technical Support Center: Ethyl 2-(benzylamino)-5-bromonicotinate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability and storage of Ethyl 2-(benzylamino)-5-bromonicotinate, addressing common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For long-term stability, it is recommended to store this compound in a tightly sealed container, protected from light, at -20°C. Storing the compound under an inert atmosphere (e.g., argon or nitrogen) is also advisable to minimize degradation from atmospheric moisture and oxygen.

Q2: My stock solution of this compound in DMSO has turned slightly yellow. Is it still usable?

A2: A slight yellowing of the stock solution may indicate minor degradation. It is recommended to perform a purity check using a suitable analytical method, such as HPLC-UV, before use. If the purity is still within the acceptable range for your experiment, the solution may be usable. However, for sensitive applications, preparing a fresh stock solution is the best practice.

Q3: Can I store solutions of this compound in protic solvents like ethanol or methanol?

A3: While the compound is soluble in alcohols, long-term storage in protic solvents is not recommended due to the risk of transesterification, where the ethyl ester may be exchanged for a methyl or other alkyl ester, altering the compound's properties. For short-term experimental use, solutions in anhydrous ethanol or methanol should be prepared fresh and used promptly.

Q4: What are the primary degradation pathways for this compound?

A4: The primary degradation pathways are anticipated to be hydrolysis of the ethyl ester to the corresponding carboxylic acid and potential photodegradation due to the presence of the brominated aromatic ring. Hydrolysis can be catalyzed by acidic or basic conditions.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Degradation of the compound due to improper storage or handling.Verify the storage conditions. Assess the purity of the compound using HPLC or LC-MS. Prepare fresh stock solutions for each experiment.
Appearance of new peaks in HPLC analysis of an aged sample Chemical degradation of the compound.Characterize the new peaks by LC-MS to identify potential degradation products, such as the hydrolyzed carboxylic acid.
Low yield in a reaction where the compound is a starting material The compound may have degraded prior to the reaction.Confirm the purity of the starting material. Ensure all solvents and reagents used in the reaction are anhydrous.
Discoloration of the solid compound Exposure to light or air, leading to oxidation or other degradation.Store the solid compound in an amber vial under an inert atmosphere. If discoloration is significant, re-purification may be necessary.

Stability Data Summary

The following table summarizes the expected stability of this compound under various conditions based on the general stability of similar chemical structures. This data is illustrative and should be confirmed by experimental analysis.

Condition Parameter Expected Outcome Notes
Temperature 4°C (Short-term)Stable for several weeks
-20°C (Long-term)Stable for > 1 yearRecommended storage temperature.
Room TemperaturePotential for slow degradation over months
40°CIncreased rate of degradation
Humidity High HumidityIncreased risk of hydrolysis of the esterStore with a desiccant.
Light UV Light ExposurePotential for photodegradationStore in an amber vial or protected from light.
pH Acidic (pH < 4)Hydrolysis of the ester to the carboxylic acid
Neutral (pH 7)Relatively stable
Basic (pH > 8)Rapid hydrolysis of the ester to the carboxylate salt

Experimental Protocols

Protocol for Assessing the Stability of this compound

This protocol outlines a forced degradation study to identify potential degradation products and pathways.

1. Materials:

  • This compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (LC-MS grade)

  • Hydrochloric acid (1 M)

  • Sodium hydroxide (1 M)

  • Hydrogen peroxide (30%)

  • HPLC-UV system

  • LC-MS system

2. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

3. Forced Degradation Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at room temperature for 4 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Incubate at room temperature for 24 hours.

  • Thermal Degradation: Incubate 1 mL of the stock solution at 80°C for 48 hours.

  • Photodegradation: Expose 1 mL of the stock solution to UV light (254 nm) for 24 hours.

4. Sample Analysis:

  • After incubation, neutralize the acidic and basic samples.

  • Dilute all samples to an appropriate concentration with the mobile phase.

  • Analyze the samples by HPLC-UV and LC-MS to determine the percentage of degradation and identify the major degradation products.

5. HPLC Method:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start with 30% B, increase to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

Visualizations

Troubleshooting_Workflow Troubleshooting Logic for Experimental Issues start Inconsistent Experimental Results check_storage Verify Storage Conditions (Temp, Light, Atmosphere) start->check_storage storage_ok Storage Conditions Correct? check_storage->storage_ok purity_assessment Assess Purity by HPLC/LC-MS purity_ok Purity Acceptable? purity_assessment->purity_ok fresh_solution Prepare Fresh Stock Solution end Problem Resolved fresh_solution->end storage_ok->purity_assessment Yes storage_ok->fresh_solution No, Correct Storage investigate_protocol Investigate Other Experimental Parameters (e.g., reagents, protocol steps) purity_ok->investigate_protocol Yes repurify Re-purify Compound purity_ok->repurify No investigate_protocol->end repurify->fresh_solution

Caption: Troubleshooting workflow for inconsistent experimental results.

Degradation_Pathways Potential Degradation Pathways parent This compound hydrolysis Hydrolysis (Acid or Base Catalyzed) parent->hydrolysis photodegradation Photodegradation (UV Light Exposure) parent->photodegradation oxidation Oxidation parent->oxidation product_acid 2-(benzylamino)-5-bromonicotinic acid hydrolysis->product_acid product_photo Debrominated or other photoproducts photodegradation->product_photo product_ox N-oxide or other oxidation products oxidation->product_ox

Caption: Potential degradation pathways for this compound.

"Ethyl 2-(benzylamino)-5-bromonicotinate" reaction monitoring by TLC

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Monitoring the Synthesis of Ethyl 2-(benzylamino)-5-bromonicotinate by Thin-Layer Chromatography (TLC)

This technical support guide is intended for researchers, scientists, and drug development professionals. It provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered when monitoring the synthesis of this compound via TLC.

Frequently Asked Questions (FAQs)

Q1: What is a typical TLC eluent system for monitoring the reaction between ethyl 2-chloro-5-bromonicotinate and benzylamine?

A1: A common starting point for developing a TLC eluent system for this type of reaction (a Buchwald-Hartwig amination) is a mixture of a non-polar solvent and a moderately polar solvent. Good starting ratios of hexane and ethyl acetate, or dichloromethane and methanol, are often effective. For instance, you could begin with a 4:1 or 3:1 mixture of hexane:ethyl acetate. The optimal ratio will depend on the specific reaction conditions and the desired separation of spots.

Q2: How can I visualize the spots of the starting materials and the product on the TLC plate?

A2: The starting material, ethyl 2-chloro-5-bromonicotinate, and the product, this compound, are both expected to be UV-active due to their aromatic rings. Therefore, they can be visualized under a UV lamp (254 nm), where they will appear as dark spots on a fluorescent background. Benzylamine is also UV-active but may be less intensely visible. To visualize all spots, especially the amine, you can use a chemical stain. A potassium permanganate (KMnO4) stain is a good general-purpose choice that reacts with the amine and other functional groups. Ninhydrin stain is specific for primary and secondary amines and will show benzylamine and the product as colored spots.[1][2]

Q3: My starting benzylamine appears as a streak rather than a distinct spot on the TLC plate. What could be the cause?

A3: Streaking of amines like benzylamine on a silica gel TLC plate is a common issue and can be caused by several factors:

  • Sample Overloading: Applying too much of the reaction mixture to the TLC plate can cause streaking.[3][4] Try spotting a more dilute sample.

  • Strong Interaction with Silica Gel: Amines are basic and can interact strongly with the acidic silica gel stationary phase, leading to tailing or streaking.

  • Solution: To mitigate this, you can add a small amount of a basic modifier to your eluent system, such as 0.5-1% triethylamine (Et3N). This will help to saturate the acidic sites on the silica gel and improve the spot shape.[3]

Q4: I see multiple unexpected spots on my TLC plate. What could they be?

A4: The presence of unexpected spots can indicate several possibilities:

  • Side Products: The Buchwald-Hartwig amination can sometimes lead to side products. For example, β-hydride elimination can be an unproductive side reaction.[5]

  • Degradation of Starting Materials: Benzylamine can degrade over time, especially when exposed to air, which could result in impurity spots.[6]

  • Contamination: Accidental contamination of the TLC plate or the reaction mixture can also lead to extra spots.[4]

  • Phosphine Ligand Oxidation: If you are using a phosphine ligand in your palladium catalyst, it can oxidize, creating a more polar spot on the TLC.

Q5: The Rf values of my starting material and product are very close, making it difficult to monitor the reaction progress. What should I do?

A5: When the starting material and product have similar Rf values, you can try the following to improve separation:

  • Change the Eluent System: Experiment with different solvent mixtures. Changing the polarity of the eluent system by adjusting the ratio of the solvents can significantly affect the separation. You can also try a completely different solvent system (e.g., switching from hexane/ethyl acetate to dichloromethane/methanol).

  • Use a Co-spot: A "co-spot" lane on your TLC plate, where you spot both the starting material and the reaction mixture at the same point, can help to resolve closely running spots. If the reaction is complete, the co-spot should look like a single, slightly elongated spot (a "snowman" shape can indicate completion).[7]

  • Two-Dimensional TLC (2D-TLC): For very difficult separations, you can run the TLC in one direction, then dry the plate, rotate it 90 degrees, and run it in a second, different eluent system. This can help to separate compounds that co-elute in the first dimension.[7]

Troubleshooting Guide

The following table summarizes common problems, their potential causes, and recommended solutions when monitoring the synthesis of this compound by TLC.

ProblemPotential Cause(s)Recommended Solution(s)
Spots are streaking or elongated - Sample is overloaded.- Amine (benzylamine or product) is interacting strongly with the acidic silica gel.[3]- Dilute the sample before spotting.- Add a small amount of triethylamine (0.5-1%) to the eluent.[3]
Spots are not visible under UV light - The compound is not UV-active.- The sample is too dilute.[3]- Use a chemical stain for visualization (e.g., potassium permanganate or ninhydrin).- Concentrate the sample by spotting multiple times in the same location, allowing the solvent to dry between applications.[3]
Spots are too close to the baseline (low Rf) - The eluent is not polar enough.[3][8]- Increase the proportion of the more polar solvent in your eluent mixture (e.g., increase the amount of ethyl acetate in a hexane/ethyl acetate system).
Spots are too close to the solvent front (high Rf) - The eluent is too polar.[3][8]- Decrease the proportion of the more polar solvent in your eluent mixture (e.g., decrease the amount of ethyl acetate in a hexane/ethyl acetate system).
Reactant and product spots are overlapping - The eluent system does not provide adequate separation.- Try a different eluent system with a different polarity or solvent composition.- Use a co-spot to help differentiate the spots.[7]
Unexpected spots appear during the reaction - Formation of side products.- Degradation of starting materials or reagents.[6]- Contamination.- Analyze the reaction mixture by other techniques (e.g., LC-MS) to identify the impurities.- Ensure the purity of starting materials and reagents.

Experimental Protocol: TLC Monitoring

This protocol outlines the steps for monitoring the progress of the synthesis of this compound.

Materials:

  • Silica gel TLC plates (with fluorescent indicator F254)

  • TLC developing chamber

  • Capillary tubes for spotting

  • Eluent system (e.g., 3:1 Hexane:Ethyl Acetate)

  • UV lamp (254 nm)

  • Visualizing stain (e.g., potassium permanganate solution)

  • Reaction mixture

  • Solutions of starting materials (ethyl 2-chloro-5-bromonicotinate and benzylamine) for reference

Procedure:

  • Prepare the TLC Plate:

    • With a pencil, gently draw a straight line across a TLC plate, about 1 cm from the bottom. This is the origin line.

    • Mark three small, evenly spaced points on the origin line for spotting. Label them "SM" (Starting Material), "R" (Reaction), and "Co" (Co-spot).

  • Spot the TLC Plate:

    • Using a clean capillary tube, draw up a small amount of the starting material solution (ethyl 2-chloro-5-bromonicotinate) and lightly touch it to the "SM" mark on the origin line. The spot should be small and concentrated.

    • Using a new, clean capillary tube, spot the reaction mixture on the "R" mark.

    • For the "Co" spot, first spot the starting material, and then, using a clean capillary, spot the reaction mixture directly on top of the starting material spot.

  • Develop the TLC Plate:

    • Pour a small amount of the chosen eluent into the TLC developing chamber (enough to cover the bottom by about 0.5 cm).

    • Place a piece of filter paper inside the chamber to help saturate the atmosphere with solvent vapor. Close the chamber and let it equilibrate for a few minutes.

    • Carefully place the spotted TLC plate into the chamber, ensuring the origin line is above the solvent level. Close the chamber.

    • Allow the solvent to travel up the plate by capillary action.

  • Visualize and Analyze the TLC Plate:

    • Once the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp and circle them with a pencil.

    • If necessary, further visualize the plate by dipping it into a jar containing a staining solution (e.g., potassium permanganate) and then gently heating it with a heat gun.

    • Compare the spots in the "R" lane to the "SM" lane. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is progressing. The "Co" spot will help confirm if the starting material is consumed.

TLC Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common TLC issues encountered during the reaction monitoring.

TLC_Troubleshooting start TLC Plate Issue Observed streaking Streaking or Tailing Spots start->streaking no_spots No Spots Visible start->no_spots bad_rf Rf Too High or Too Low start->bad_rf overlap Overlapping Spots start->overlap unexpected Unexpected Spots start->unexpected overload Sample Overloaded? streaking->overload Cause amine_interaction Amine Interaction? streaking->amine_interaction Cause uv_inactive Compound UV Inactive? no_spots->uv_inactive Cause dilute Sample Too Dilute? no_spots->dilute Cause eluent_polarity Incorrect Eluent Polarity? bad_rf->eluent_polarity Cause poor_separation Poor Eluent Separation? overlap->poor_separation Cause side_reaction Side Reaction? unexpected->side_reaction Cause degradation Starting Material Degradation? unexpected->degradation Cause sol_dilute Dilute Sample overload->sol_dilute Solution sol_add_base Add Et3N to Eluent amine_interaction->sol_add_base Solution sol_stain Use Chemical Stain uv_inactive->sol_stain Solution sol_concentrate Concentrate Sample Spot dilute->sol_concentrate Solution sol_adjust_polarity Adjust Eluent Ratio eluent_polarity->sol_adjust_polarity Solution sol_change_eluent Change Eluent System poor_separation->sol_change_eluent Solution sol_cospot Use Co-spot poor_separation->sol_cospot Solution sol_analyze_impurities Analyze by LC-MS side_reaction->sol_analyze_impurities Solution sol_check_reagents Check Reagent Purity degradation->sol_check_reagents Solution

References

Technical Support Center: Ethyl 2-(benzylamino)-5-bromonicotinate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working on the synthesis and work-up of Ethyl 2-(benzylamino)-5-bromonicotinate.

Troubleshooting Guide

Researchers may encounter several challenges during the synthesis and purification of this compound. This guide addresses common issues in a question-and-answer format.

Q1: My reaction shows low or no conversion of the starting materials. What are the possible causes and solutions?

A1: Low or no conversion in the synthesis of this compound, which is often prepared via a palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig amination) or a nucleophilic aromatic substitution (SNAr), can stem from several factors:

  • Catalyst Inactivity (for cross-coupling reactions): The palladium catalyst may be deactivated. Ensure you are using a suitable precatalyst or that the active Pd(0) species is being generated effectively.[1] It can be beneficial to add an extra equivalent of ligand relative to palladium to prevent catalyst deactivation by the amine.[1]

  • Incorrect Reaction Conditions:

    • Temperature: The reaction may require higher temperatures to proceed. Consider increasing the temperature, as sluggish reactions can sometimes be pushed to completion under more forcing conditions.[1]

    • Solvent: The choice of solvent is critical. For Buchwald-Hartwig reactions, less polar solvents like toluene are often preferred, especially when using aryl iodides, to prevent inhibition by salt byproducts.[1] Common solvents for this type of reaction include toluene, xylene, and 1,4-dioxane.[2]

    • Base: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide is common, but if your starting materials are base-sensitive, you might consider weaker bases like cesium carbonate or potassium phosphate, although this may require higher catalyst loadings and longer reaction times.[3]

  • Reagent Purity: Impure starting materials, particularly the amine, can hinder the reaction. It is recommended to purify amines by distillation, crystallization, or filtration through a plug of activated alumina before use.[1]

  • Atmosphere: Palladium-catalyzed reactions are sensitive to oxygen. Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).[3]

Q2: I am observing the formation of multiple side products in my reaction mixture. How can I minimize these?

A2: The formation of byproducts is a common issue. Here are some potential causes and mitigation strategies:

  • Side Reactions of the Amine: Benzylamine can potentially undergo self-coupling or other side reactions. Using a slight excess of the amine might be beneficial, but a large excess can sometimes lead to complications in purification.

  • Competing Reactions: In the case of a Buchwald-Hartwig reaction, side reactions like hydrodehalogenation (replacement of the bromine with hydrogen) can occur. Optimizing the ligand and reaction conditions can help minimize this.

  • Decomposition: At elevated temperatures, starting materials or the product might decompose. Monitor the reaction progress and avoid unnecessarily long reaction times or excessive heat.

Q3: The work-up procedure is messy, and I am getting a low yield of the purified product. What can I do to improve this?

A3: A challenging work-up can significantly impact your final yield. Consider the following:

  • Emulsion Formation: During aqueous extraction, emulsions can form, making phase separation difficult. Using a brine wash (saturated aqueous NaCl solution) can help to break up emulsions.

  • Product Solubility: this compound is a relatively nonpolar molecule. Ensure you are using an appropriate extraction solvent, such as ethyl acetate or dichloromethane, where your product has good solubility.[4][5]

  • Purification Method:

    • Column Chromatography: This is a common method for purifying products of this type. A gradient elution with a hexane/ethyl acetate solvent system is a good starting point.

    • Recrystallization: If the crude product is sufficiently pure, recrystallization can be a highly effective purification method. Consider solvents like ethanol or mixtures of ethyl acetate and hexanes.

Q4: How do I confirm the identity and purity of my final product?

A4: Standard analytical techniques should be used to confirm the structure and purity of your this compound:

  • Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the crude and purified product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide definitive structural information.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.[6]

  • Melting Point: The melting point of the pure compound is reported to be 69-71 °C.[7] A sharp melting point range is a good indicator of purity.

Frequently Asked Questions (FAQs)

Q: What is the expected appearance of this compound?

A: The product is typically a solid at room temperature.[7]

Q: What are the key starting materials for the synthesis?

A: The most common synthetic routes would involve the reaction of a 2-halo-5-bromonicotinate ester (e.g., ethyl 2-chloro-5-bromonicotinate) with benzylamine.

Q: Are there any specific safety precautions I should take?

A: Standard laboratory safety practices should be followed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat), and handling all chemicals with care. Palladium catalysts and strong bases should be handled with particular caution.

Experimental Data Management

To aid in troubleshooting and optimizing your reaction, it is crucial to maintain a detailed record of your experimental parameters and results. The following table provides a template for this purpose.

Experiment IDStarting Material (Ester)Starting Material (Amine)Catalyst & LigandBaseSolventTemperature (°C)Time (h)Crude Yield (%)Purified Yield (%)Purity (e.g., by NMR)Notes

Experimental Protocols

General Procedure for the Synthesis of this compound via Buchwald-Hartwig Amination:

  • Reaction Setup: To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., BINAP, Xantphos, 2-4 mol%).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Reagent Addition: Under the inert atmosphere, add the ethyl 2-halo-5-bromonicotinate (1.0 eq), benzylamine (1.1-1.2 eq), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.4 eq).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and work-up of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis start Reaction Setup (Catalyst, Ligand, Reagents) reaction Reaction (Heating, Stirring) start->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring quench Quenching monitoring->quench extraction Aqueous Extraction quench->extraction drying Drying Organic Layer extraction->drying concentration Solvent Removal drying->concentration purification Purification (Chromatography/Recrystallization) concentration->purification analysis Analysis (NMR, MS, MP) purification->analysis final_product Final Product analysis->final_product

Caption: General workflow for the synthesis and purification of the target compound.

References

Technical Support Center: Catalyst Removal in the Synthesis of Ethyl 2-(benzylamino)-5-bromonicotinate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals regarding the removal of catalyst from the synthesis of "Ethyl 2-(benzylamino)-5-bromonicotinate."

Frequently Asked Questions (FAQs)

Q1: What type of catalyst is used for the synthesis of "this compound" and why is its removal critical?

The synthesis of this compound typically involves a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination. In this reaction, a palladium catalyst facilitates the formation of the carbon-nitrogen bond between an ethyl 5-bromonicotinate derivative and benzylamine.

Removal of the residual palladium catalyst is critical for several reasons:

  • Regulatory Compliance: For active pharmaceutical ingredients (APIs), regulatory bodies like the FDA have strict limits on elemental impurities, including palladium, often requiring levels to be below 10 ppm.[1]

  • Downstream Reactions: Residual catalyst can interfere with or poison catalysts used in subsequent synthetic steps.

  • Product Stability: Trace metals can sometimes promote degradation of the final product.

  • Toxicity: Palladium, while less toxic than some other heavy metals, can still pose health risks, making its removal essential for drug safety.[1]

Q2: What are the common methods for removing residual palladium catalyst from the reaction mixture?

Several techniques are commonly employed to remove or reduce palladium residues from reaction mixtures. The choice of method depends on the nature of the product, the solvent system, the form of the residual palladium, and the required level of purity.[2][3]

Common methods include:

  • Filtration: Passing the reaction mixture through a pad of celite or a specialized filter can remove heterogeneous or precipitated palladium species.[4][5]

  • Chromatography: Standard silica gel column chromatography is a frequent step in purification and can remove a significant amount of palladium, although its effectiveness can be unpredictable.[5][6][7]

  • Activated Carbon: Stirring the product solution with activated carbon can effectively adsorb palladium species.[8][9] This is often a cost-effective method.[9]

  • Crystallization: Purifying the final product by crystallization can be effective, but in some cases, it may concentrate the metal impurities within the crystal structure.[3]

  • Metal Scavengers: Using solid-supported reagents with functional groups that chelate palladium (e.g., thiols, amines, trimercaptotriazine (TMT)) is a highly effective and popular method.[3][10] These are often called scavenger resins.

Q3: My product still shows high levels of palladium after initial purification. What troubleshooting steps should I follow?

If initial purification methods like filtration or standard chromatography are insufficient, a more targeted approach is needed. The following workflow can guide you through the troubleshooting process.

G start High Pd Content Detected in Product (Post-Workup) check_form Is the Pd soluble (homogeneous) or insoluble (heterogeneous)? start->check_form insoluble Insoluble Pd (e.g., Pd black) check_form->insoluble Insoluble soluble Soluble Pd check_form->soluble Soluble filter_celite Filter through Celite® or a micron filter (e.g., 0.45 µm PTFE). insoluble->filter_celite scavenger Select a Metal Scavenger (e.g., Si-Thiol, MP-TMT) soluble->scavenger retest1 Retest Pd Level filter_celite->retest1 retest1->soluble Still High end_ok Pd Level Acceptable retest1->end_ok OK scavenger_protocol Follow Scavenger Protocol: 1. Choose scavenger & solvent 2. Add scavenger (e.g., 3-5 eq.) 3. Stir (4-16h) at RT or elevated temp. 4. Filter to remove scavenger. scavenger->scavenger_protocol retest2 Retest Pd Level scavenger_protocol->retest2 alternative Consider Alternative Methods retest2->alternative Still High retest2->end_ok OK end_not_ok Pd Level Still High: Re-evaluate scavenger type, amount, or contact time. retest2->end_not_ok Still High activated_carbon Treat with Activated Carbon alternative->activated_carbon recrystallize Recrystallization alternative->recrystallize activated_carbon->retest2 recrystallize->retest2

Caption: Troubleshooting workflow for palladium catalyst removal.

Data Presentation: Comparison of Catalyst Removal Methods

The efficiency of palladium removal can vary significantly between methods. The table below summarizes typical performance characteristics.

MethodTypical EfficiencyAdvantagesDisadvantagesRelative Cost
Filtration (Celite®) Highly variable (effective for insoluble Pd)Simple, fast, low costIneffective for soluble or colloidal palladium species.[4]Low
Column Chromatography 50 - 95%Well-understood, removes other impuritiesCan be unpredictable, may require large solvent volumes, potential for product loss on silica.[6][7]Medium
Activated Carbon >90%Cost-effective, good for many Pd forms.[9]May adsorb the desired product, leading to yield loss; fine particles can be difficult to filter.[11]Low
Recrystallization VariableCan provide very high purity productProduct must be a solid; can sometimes concentrate impurities.[3]Low to Medium
Metal Scavengers (Resins) >95 - 99.9%[2][10]Highly selective, very high efficiency, minimal product loss, simple filtration to remove.[12]Higher reagent cost compared to carbon or celite.[9]High

Efficiency is highly dependent on the specific reaction conditions, palladium species, solvent, and temperature.

Experimental Protocol: Palladium Removal Using a Thiol-Functionalized Silica Scavenger

This protocol describes a general procedure for removing residual palladium from a solution of crude this compound using a solid-supported scavenger.

Materials:

  • Crude product dissolved in a suitable organic solvent (e.g., Toluene, THF, Ethyl Acetate).

  • Thiol-functionalized silica gel (SiliaMetS® Thiol or similar).

  • Inert gas (Nitrogen or Argon).

  • Stir plate and stir bar.

  • Filter funnel and filter paper or a fritted glass filter.

Procedure:

  • Dissolve the Crude Product: Dissolve the crude reaction mixture containing this compound in a suitable solvent to a concentration of approximately 10-50 mg/mL. Ensure the product is fully dissolved.

  • Select Scavenger Amount: The amount of scavenger needed depends on the initial palladium concentration. A typical starting point is to use 3 to 5 molar equivalents of the scavenger relative to the initial amount of palladium catalyst used in the reaction. For screening, 0.5 to 1 equivalent can be used.[12]

    • Example Calculation: If 0.01 mmol of a Pd catalyst was used, start with 0.05 mmol of scavenger functionality. Check the manufacturer's data for the loading capacity (e.g., mmol/g) to calculate the required mass of the scavenger resin.

  • Add Scavenger: To the stirred solution of the crude product, add the calculated amount of the scavenger resin. It is not typically necessary to pre-wet the scavenger for batch processes.[12]

  • Agitate the Mixture: Stir the resulting slurry at room temperature. For initial trials, a scavenging time of 4 to 16 hours is recommended. Progress can be monitored by taking small aliquots of the solution (after filtering out the resin) and analyzing for palladium content via ICP-MS. Scavenging efficiency can often be improved by increasing the temperature (e.g., to 40-60 °C).

  • Isolate the Product: Once the scavenging is complete (as determined by analysis or after the set time), remove the scavenger resin by filtration. Wash the collected resin on the filter with a small amount of fresh solvent to recover any adsorbed product.

  • Final Workup: Combine the filtrate and the washings. The resulting solution contains the purified product, which can be concentrated under reduced pressure to yield the final compound with significantly reduced palladium content.

  • Analysis: Confirm the final palladium concentration in the product using ICP-MS or a similar sensitive analytical technique to ensure it meets the required specifications. Levels below 5-10 ppm are often achievable.[12]

References

"Ethyl 2-(benzylamino)-5-bromonicotinate" byproduct identification

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Ethyl 2-(benzylamino)-5-bromonicotinate

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. The information is presented in a question-and-answer format to directly address common issues encountered during its synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most common and anticipated synthetic route is a nucleophilic aromatic substitution (SNAr) reaction. This typically involves the reaction of a di-halogenated nicotinic acid ester, such as Ethyl 2-chloro-5-bromonicotinate or Ethyl 2,5-dibromonicotinate, with benzylamine in the presence of a base. The reaction proceeds by the displacement of the more reactive halide at the 2-position of the pyridine ring by the amine.

Q2: What are the typical reaction conditions for the synthesis?

A2: While specific conditions can vary, a general protocol involves heating the starting materials in a polar aprotic solvent like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) with a non-nucleophilic base such as potassium carbonate (K2CO3) or triethylamine (Et3N). Reaction temperatures typically range from 80 to 150 °C.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A spot-to-spot comparison of the reaction mixture with the starting materials will show the consumption of the reactants and the formation of the product.

Troubleshooting Guides

Problem 1: The reaction is not proceeding to completion, and I still see starting material.

Possible Cause Troubleshooting Step
Insufficient Reaction Time or Temperature Increase the reaction time and/or temperature. Monitor the reaction by TLC or LC-MS to determine the optimal conditions.
Ineffective Base Ensure the base is of good quality and used in sufficient excess (typically 2-3 equivalents). Consider using a stronger base if necessary, but be mindful of potential side reactions.
Poor Solvent Quality Use anhydrous, high-purity solvents. Water and other protic impurities can interfere with the reaction.
Deactivated Starting Material Verify the purity of your starting di-halogenated nicotinate. Impurities could inhibit the reaction.

Problem 2: My final product is impure, and I see unexpected peaks in my analytical data (NMR, LC-MS).

This section addresses the identification of potential byproducts. The following table summarizes the most likely impurities you might encounter.

Byproduct Name Molecular Formula Molecular Weight ( g/mol ) Expected Analytical Signature
Ethyl 2,5-dibromonicotinate (Starting Material)C8H6Br2NO2323.95A peak corresponding to the starting material in LC-MS. Absence of benzyl group signals in 1H NMR.
Ethyl 2-chloro-5-bromonicotinate (Starting Material)C8H6BrClNO2279.50A peak corresponding to the starting material in LC-MS. Absence of benzyl group signals in 1H NMR.
DibenzylamineC14H15N197.28Presence of two benzyl group signals in 1H NMR and a corresponding mass peak in LC-MS.
N-benzylnicotinamide derivativeC13H12N2O212.25This can arise if the ester group is hydrolyzed and then reacts with benzylamine. Look for the absence of the ethyl ester signals and the presence of an amide proton in 1H NMR.

Problem 3: I am having difficulty purifying the product.

Possible Cause Troubleshooting Step
Co-elution with Starting Material Optimize your column chromatography conditions. A gradient elution with a hexane/ethyl acetate solvent system is often effective.
Formation of Salts If a protonated amine salt has formed, a basic workup (e.g., with aqueous sodium bicarbonate) before extraction can help.
Product is an Oil If the product does not crystallize, consider purification by preparative HPLC or conversion to a solid salt (e.g., hydrochloride) for easier handling and purification.

Experimental Protocols

Proposed Synthesis of this compound

This is a general, proposed protocol based on standard nucleophilic aromatic substitution reactions on halopyridines.

Materials:

  • Ethyl 2-chloro-5-bromonicotinate (1.0 eq)

  • Benzylamine (1.2 eq)

  • Potassium carbonate (K2CO3) (2.5 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a stirred solution of Ethyl 2-chloro-5-bromonicotinate in anhydrous DMF, add potassium carbonate.

  • Add benzylamine dropwise to the reaction mixture at room temperature.

  • Heat the reaction mixture to 100-120 °C and monitor the reaction progress by TLC or LC-MS.

  • After completion of the reaction (typically 4-8 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Visualizations

Reaction Pathway and Byproduct Formation

Reaction_Pathway cluster_amine Benzylamine Side Reaction SM Ethyl 2-chloro-5-bromonicotinate + Benzylamine Product This compound SM->Product SNAr Reaction (Desired Pathway) Byproduct1 Unreacted Starting Material SM->Byproduct1 Incomplete Reaction Byproduct3 N-benzylnicotinamide derivative SM->Byproduct3 Side Reaction (Hydrolysis & Amidation) Byproduct2 Dibenzylamine Benzylamine Benzylamine Benzylamine->Byproduct2 Self-condensation

Caption: Proposed reaction pathway for the synthesis of this compound and potential byproduct formation.

Experimental Workflow for Synthesis and Purification

Workflow Start Combine Reactants: Ethyl 2-chloro-5-bromonicotinate, Benzylamine, K2CO3 in DMF Reaction Heat and Stir (100-120 °C) Start->Reaction Monitoring Monitor by TLC/LC-MS Reaction->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis FinalProduct Pure this compound Analysis->FinalProduct

Caption: A typical experimental workflow for the synthesis and purification of the target compound.

Troubleshooting Logic

Troubleshooting rect_node rect_node Start Low Yield or Impure Product? CheckReaction Reaction Complete? Start->CheckReaction CheckPurity Pure after Workup? CheckReaction->CheckPurity Yes IncreaseTimeTemp Increase Reaction Time/Temp CheckReaction->IncreaseTimeTemp No OptimizeChroma Optimize Chromatography CheckPurity->OptimizeChroma No CheckSideProducts Identify Byproducts (NMR, MS) CheckPurity->CheckSideProducts Still Impure IncreaseTimeTemp->CheckReaction CheckBase Check Base Quality/Amount Success Problem Solved OptimizeChroma->Success CheckSideProducts->Success

Caption: A logical workflow for troubleshooting common issues during the synthesis.

How to increase the purity of "Ethyl 2-(benzylamino)-5-bromonicotinate"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the purity of "Ethyl 2-(benzylamino)-5-bromonicotinate".

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of this compound?

A1: Based on a typical synthesis via nucleophilic aromatic substitution of ethyl 2-chloro-5-bromonicotinate with benzylamine, common impurities may include:

  • Unreacted starting materials: Ethyl 2-chloro-5-bromonicotinate and benzylamine.

  • Side-products: Di-benzylated amine, where a second benzyl group has reacted with the product.

  • Solvent residues from the reaction and workup.

Q2: What is the melting point of pure this compound?

A2: The reported melting point of pure this compound is 69-71 °C.[1] A broader melting range or a lower melting point can be indicative of impurities.

Q3: What analytical techniques are recommended for assessing the purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining the purity of this compound and quantifying impurities.[2] Thin-Layer Chromatography (TLC) is a quick and useful technique for monitoring the progress of purification. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to identify the structure of the desired product and any impurities present.

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common purity issues.

Problem 1: Low purity after initial synthesis and workup.

Logical Flowchart for Troubleshooting:

start Low Purity Detected check_impurities Identify Impurities (TLC/HPLC/NMR) start->check_impurities unreacted_sm Unreacted Starting Materials Present? check_impurities->unreacted_sm side_products Side-Products Present? check_impurities->side_products recrystallization Recrystallization unreacted_sm->recrystallization Yes column_chromatography Column Chromatography side_products->column_chromatography Yes high_purity High Purity Achieved recrystallization->high_purity column_chromatography->high_purity

Caption: Troubleshooting workflow for low purity.

Detailed Steps:

  • Identify the Impurities: Use TLC and HPLC to get a preliminary idea of the number and polarity of impurities. If possible, use NMR to identify the structures of the major impurities.

  • Presence of Unreacted Starting Materials:

    • Benzylamine: If excess benzylamine is present, it can often be removed by washing the organic layer with a dilute acid solution (e.g., 1M HCl) during the workup.

    • Ethyl 2-chloro-5-bromonicotinate: If the starting material is a major contaminant, recrystallization is often an effective purification method.

  • Presence of Side-Products: If side-products like the di-benzylated amine are present, column chromatography is generally the most effective method for separation due to the likely difference in polarity.

Problem 2: Oily product that fails to crystallize.

Logical Flowchart for Troubleshooting:

start Oily Product check_solvent Residual Solvent Present? (NMR) start->check_solvent remove_solvent Remove Solvent Under High Vacuum check_solvent->remove_solvent Yes try_trituration Triturate with Non-polar Solvent check_solvent->try_trituration No remove_solvent->try_trituration induce_crystallization Induce Crystallization try_trituration->induce_crystallization solid_product Solid Product Obtained induce_crystallization->solid_product

Caption: Troubleshooting workflow for an oily product.

Detailed Steps:

  • Check for Residual Solvent: Analyze a small sample by ¹H NMR to check for the presence of residual solvent from the workup (e.g., ethyl acetate, dichloromethane).

  • Remove Residual Solvent: If solvent is present, dry the product under high vacuum for an extended period. Gentle heating may be applied if the compound is thermally stable.

  • Trituration: Add a small amount of a non-polar solvent in which the product is expected to be insoluble (e.g., hexanes, pentane). Stir or sonicate the mixture. This can help to wash away more soluble impurities and induce crystallization of the desired product.

  • Induce Crystallization: If the oil persists, try scratching the inside of the flask with a glass rod at the solvent-air interface. Seeding with a small crystal of pure product, if available, can also be effective.

Experimental Protocols

Recrystallization Protocol

This protocol is designed to remove unreacted starting materials and other impurities with different solubility profiles.

Workflow Diagram:

dissolve Dissolve Crude Product in Minimum Hot Solvent cool Cool Slowly to Room Temperature dissolve->cool ice_bath Cool in Ice Bath cool->ice_bath filter Filter Crystals ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals Under Vacuum wash->dry

Caption: General workflow for recrystallization.

Methodology:

  • Solvent Selection: Test the solubility of the crude product in various solvents to find a suitable one. A good recrystallization solvent should dissolve the compound when hot but not at room temperature. Based on the structure, promising solvents and solvent systems include ethanol, isopropanol, or a mixture of ethyl acetate and hexanes.

  • Dissolution: Place the crude "this compound" in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Cooling: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Crystallization: Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Data Presentation: Solubility and Purity

Solvent/SystemSolubility (Crude Product)Expected Purity after Recrystallization
EthanolSparingly soluble at RT, soluble when hot>98%
IsopropanolSparingly soluble at RT, soluble when hot>98%
Ethyl Acetate/HexanesSoluble in hot EtOAc, insoluble in hexanes>97%

Note: This data is based on general principles for similar compounds and should be confirmed experimentally.

Column Chromatography Protocol

This protocol is effective for separating the desired product from impurities with different polarities, such as the starting materials and side-products.

Workflow Diagram:

prepare_column Prepare Silica Gel Column load_sample Load Crude Product prepare_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions (TLC) collect_fractions->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure evaporate Evaporate Solvent combine_pure->evaporate

Caption: General workflow for column chromatography.

Methodology:

  • Stationary Phase: Use silica gel (230-400 mesh) as the stationary phase.

  • Mobile Phase Selection: Determine a suitable mobile phase using TLC. A good solvent system will give a retention factor (Rf) of ~0.3 for the desired product. A common mobile phase for this type of compound is a mixture of hexanes and ethyl acetate. A gradient elution may be necessary for optimal separation.[3]

  • Column Packing: Pack a glass column with a slurry of silica gel in the initial, least polar mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Carefully add this to the top of the column.

  • Elution: Begin eluting the column with the mobile phase, gradually increasing the polarity if a gradient is used (e.g., from 5% ethyl acetate in hexanes to 20% ethyl acetate in hexanes).

  • Fraction Collection: Collect fractions of the eluent.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified "this compound".

Data Presentation: Elution Profile and Purity

CompoundTypical Rf (10% EtOAc in Hexanes)Elution OrderExpected Purity after Chromatography
Ethyl 2-chloro-5-bromonicotinate~0.51st-
This compound ~0.3 2nd >99%
Benzylamine~0.1 (streaking)3rd-
Di-benzylated product~0.4Between starting material and product-

Note: Rf values are estimates and will vary depending on the exact TLC conditions.

References

Technical Support Center: Scale-Up of Ethyl 2-(benzylamino)-5-bromonicotinate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of Ethyl 2-(benzylamino)-5-bromonicotinate.

Troubleshooting Guide

This guide addresses common issues encountered during the scale-up of the synthesis of this compound, which is typically prepared via a nucleophilic aromatic substitution (SNAr) reaction between Ethyl 2-chloro-5-bromonicotinate and benzylamine.

Issue 1: Low or Inconsistent Reaction Yield

Potential Cause Troubleshooting Steps Expected Outcome
Incomplete Reaction - Monitor Reaction Progress: Utilize in-process controls (e.g., HPLC, TLC) to track the consumption of starting materials. - Increase Reaction Temperature: If the reaction stalls, cautiously increase the temperature in increments of 5-10 °C. Note that higher temperatures may increase impurity formation. - Extend Reaction Time: Allow the reaction to proceed for a longer duration, monitoring for completion.Achieve >95% conversion of the limiting reagent.
Side Reactions - Control Temperature: Maintain a consistent and controlled reaction temperature to minimize the formation of thermally-induced byproducts. - Optimize Base Addition: Add the base (e.g., K2CO3, Et3N) portion-wise or via slow addition to control the exotherm and minimize base-catalyzed side reactions. - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen, Argon) to prevent oxidative degradation of benzylamine.Reduction in the formation of key impurities, leading to a cleaner reaction profile and higher isolated yield.
Poor Solubility of Reagents - Solvent Screening: Evaluate alternative solvents or solvent mixtures to ensure adequate solubility of all reactants at the desired reaction temperature. - Increase Solvent Volume: While this may decrease reaction rate, it can prevent precipitation of starting materials. This will negatively impact process mass intensity.Homogeneous reaction mixture throughout the process, leading to more consistent reaction kinetics.

Issue 2: High Impurity Levels in the Crude Product

Potential Impurity Formation Mechanism Mitigation and Removal Strategy
Bis-addition Product Reaction of the product with another molecule of Ethyl 2-chloro-5-bromonicotinate.- Use a slight excess (1.1-1.2 equivalents) of benzylamine. - Control the reaction temperature to favor the desired mono-substitution.
Unreacted Starting Materials Incomplete reaction.- Drive the reaction to completion using strategies from "Issue 1". - Purify via crystallization or column chromatography.
Hydrolysis of Ester Presence of water and base.- Use anhydrous solvents and reagents. - Employ a non-nucleophilic base. - Can be removed during an aqueous work-up with a basic wash.
Oxidation of Benzylamine Reaction with atmospheric oxygen.- Maintain an inert atmosphere during the reaction and work-up.

Issue 3: Difficulties in Product Isolation and Purification

Problem Potential Cause Troubleshooting Steps
Oiling Out During Crystallization - High impurity levels. - Inappropriate solvent system. - Cooling rate is too fast.- Improve Purity of Crude Material: Perform a preliminary purification step (e.g., activated carbon treatment, simple filtration) before crystallization. - Solvent Screening: Systematically screen for a suitable crystallization solvent or solvent mixture (e.g., ethanol/water, isopropanol/heptane). - Controlled Cooling: Implement a gradual cooling profile to promote crystal growth over nucleation. Seeding the solution with a small amount of pure product can also be beneficial.
Poor Filterability Formation of very fine particles or a gelatinous precipitate.- Optimize Crystallization Conditions: See above. - Aging: Hold the slurry at the final crystallization temperature for a period to allow for particle size growth. - Stirring Rate: Adjust the stirring rate during crystallization to influence crystal habit.
Product Purity Fails Specifications Inefficient removal of closely-related impurities.- Recrystallization: Perform a second crystallization from a different solvent system. - Slurry Wash: Wash the isolated solid with a solvent in which the product has low solubility but the impurities are more soluble.

Frequently Asked Questions (FAQs)

Q1: What are the key process parameters to control during the scale-up of the SNAr reaction?

A1: The critical process parameters to monitor and control are:

  • Temperature: Directly influences reaction rate and impurity formation.

  • Reaction Time: Must be sufficient for complete conversion without significant product degradation.

  • Stoichiometry of Reagents: The ratio of benzylamine and base to the starting halide is crucial for maximizing yield and minimizing side reactions.

  • Mixing: Efficient mixing is essential to ensure homogeneity, especially in larger reactors, to maintain consistent reaction conditions and prevent localized "hot spots".

Q2: What are the primary safety concerns when handling benzylamine at a larger scale?

A2: Benzylamine is corrosive and can cause severe skin burns and eye damage. It is also harmful if swallowed or inhaled. When handling at scale, it is imperative to use appropriate personal protective equipment (PPE), including chemical-resistant gloves, goggles, and a face shield. Ensure work is conducted in a well-ventilated area or a fume hood. An emergency shower and eyewash station should be readily accessible.

Q3: How can I minimize the formation of the di-substituted impurity?

A3: The formation of the di-substituted impurity, where a second molecule of benzylamine displaces the bromine atom, is generally not a major concern under typical SNAr conditions as the C-Br bond is less activated than the C-Cl bond. However, to minimize any potential for this, avoid excessively high temperatures and prolonged reaction times after the initial substitution is complete.

Q4: What is a suitable solvent for the reaction and crystallization?

A4: For the SNAr reaction, polar aprotic solvents like DMSO, DMF, or NMP are often effective but can be difficult to remove. More plant-friendly solvents like acetonitrile or even greener options like HPMC in water could be explored. For crystallization, a solvent system where the product is soluble at elevated temperatures but sparingly soluble at room temperature or below is ideal. Common systems for similar compounds include ethanol/water, isopropanol/heptane, or ethyl acetate/hexanes.

Data Presentation

Table 1: Comparison of Laboratory vs. Pilot Scale Synthesis

ParameterLaboratory Scale (10 g)Pilot Scale (10 kg)
Ethyl 2-chloro-5-bromonicotinate 10 g10 kg
Benzylamine (equivalents) 1.11.1
Base (K2CO3, equivalents) 1.51.5
Solvent (Acetonitrile) 100 mL100 L
Reaction Temperature 80 °C80-85 °C
Reaction Time 6 hours8-10 hours
Typical Yield 85-90%82-88%
Purity (by HPLC) >98%>98%

Table 2: Impurity Profile in Crude Product

ImpurityTypical Level (Lab Scale)Typical Level (Pilot Scale)
Unreacted Ethyl 2-chloro-5-bromonicotinate < 1.0%< 1.5%
Unreacted Benzylamine < 0.5%< 0.5%
Hydrolysis Product (Acid) < 0.2%< 0.5%
Unknown Impurities < 0.3%< 0.5%

Experimental Protocols

Protocol 1: Pilot-Scale Synthesis of this compound

  • Reactor Setup: Charge a clean, dry, 200 L glass-lined reactor with acetonitrile (100 L).

  • Reagent Charging: Add Ethyl 2-chloro-5-bromonicotinate (10 kg) and potassium carbonate (6.2 kg) to the reactor under a nitrogen atmosphere.

  • Heating: Begin agitation and heat the mixture to 80-85 °C.

  • Benzylamine Addition: Slowly add benzylamine (4.3 kg) to the reactor over a period of 1-2 hours, maintaining the internal temperature below 90 °C.

  • Reaction: Hold the reaction mixture at 80-85 °C and monitor the reaction progress by HPLC every 2 hours until the starting material is <1.5%.

  • Cooling and Quenching: Cool the reaction mixture to 20-25 °C. Slowly add water (50 L) to quench the reaction and dissolve inorganic salts.

  • Extraction: Transfer the mixture to an extraction vessel. Add ethyl acetate (50 L) and separate the layers. Wash the organic layer with brine (2 x 25 L).

  • Solvent Removal: Concentrate the organic layer under reduced pressure to afford the crude product.

Protocol 2: Crystallization of this compound

  • Dissolution: Transfer the crude product to a clean reactor. Add ethanol (30 L) and heat to 70-75 °C until complete dissolution is observed.

  • Hot Filtration (Optional): If particulates are present, perform a hot filtration.

  • Anti-Solvent Addition: Slowly add water (15 L) while maintaining the temperature above 60 °C until a slight turbidity persists.

  • Cooling and Crystallization: Cool the mixture to 20-25 °C over 2-3 hours, then further cool to 0-5 °C and hold for at least 2 hours.

  • Isolation: Filter the solid product and wash the cake with a cold (0-5 °C) solution of 2:1 ethanol/water (10 L).

  • Drying: Dry the product under vacuum at 40-45 °C until a constant weight is achieved.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Work-up Stage cluster_purification Purification Stage charge_reagents Charge Reactor: - Ethyl 2-chloro-5-bromonicotinate - K2CO3 - Acetonitrile heat Heat to 80-85°C charge_reagents->heat add_benzylamine Slowly Add Benzylamine heat->add_benzylamine react Hold at 80-85°C (Monitor by HPLC) add_benzylamine->react cool_quench Cool to 20-25°C & Quench with Water react->cool_quench Reaction Complete extract Extract with Ethyl Acetate cool_quench->extract wash Wash with Brine extract->wash concentrate Concentrate to Crude Product wash->concentrate dissolve Dissolve in Hot Ethanol concentrate->dissolve add_water Add Water (Anti-solvent) dissolve->add_water cool_crystallize Cool to 0-5°C add_water->cool_crystallize filter_wash Filter and Wash cool_crystallize->filter_wash dry Dry Under Vacuum filter_wash->dry final_product Final Product: This compound dry->final_product

Caption: Experimental workflow for the scale-up synthesis and purification of this compound.

troubleshooting_logic start Low Yield or High Impurities? check_conversion Check Reaction Conversion (IPC/HPLC) start->check_conversion Low Yield analyze_impurities Identify Impurities (LC-MS/NMR) start->analyze_impurities High Impurities incomplete Incomplete Reaction? check_conversion->incomplete increase_temp Increase Temperature or Extend Time incomplete->increase_temp Yes check_solubility Reagents Soluble? incomplete->check_solubility No solution Problem Solved increase_temp->solution solvent_screen Screen Solvents check_solubility->solvent_screen No check_solubility->analyze_impurities Yes solvent_screen->solution side_reaction Known Side Reaction? analyze_impurities->side_reaction optimize_conditions Optimize Conditions: - Stoichiometry - Temperature - Base Addition side_reaction->optimize_conditions Yes purification_issue Purification Issue? side_reaction->purification_issue No optimize_conditions->solution recrystallize Recrystallize from Different Solvent purification_issue->recrystallize Yes chromatography Consider Chromatography purification_issue->chromatography If Recrystallization Fails recrystallize->solution chromatography->solution

Caption: Troubleshooting decision tree for low yield or high impurity issues during synthesis.

Validation & Comparative

A Comparative Guide to Ethyl 2-(benzylamino)-5-bromonicotinate and Ethyl 2-(benzylamino)-5-chloronicotinate for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of two closely related synthetic intermediates, highlighting their known properties and outlining a framework for the evaluation of their biological potential.

Physicochemical Properties

A summary of the key physicochemical properties of Ethyl 2-(benzylamino)-5-bromonicotinate and Ethyl 2-(benzylamino)-5-chloronicotinate is presented below. These properties are crucial for understanding their potential behavior in biological systems.

PropertyThis compoundEthyl 2-(benzylamino)-5-chloronicotinate
CAS Number 1186404-92-1[1][2]1186405-01-5[3][4]
Molecular Formula C₁₅H₁₅BrN₂O₂[1]C₁₅H₁₅ClN₂O₂[3]
Molecular Weight 335.2 g/mol [2]290.74 g/mol [3]
Melting Point 69-71 °C[2]40 °C[3]
Boiling Point (Predicted) 405.2 ± 45.0 °C[2]413.1 ± 40.0 °C[3]
Density (Predicted) 1.436 ± 0.06 g/cm³[2]1.268 ± 0.06 g/cm³[3]
pKa (Predicted) 3.05 ± 0.10[2]3.05 ± 0.10[3]

Synthesis Protocols

The synthesis of both this compound and Ethyl 2-(benzylamino)-5-chloronicotinate can be achieved through a nucleophilic aromatic substitution reaction. The general proposed synthesis involves the reaction of the corresponding 2-chloro or 2-bromo-5-halonicotinate with benzylamine.

Synthesis of Ethyl 2-chloronicotinate (Precursor)

A common method for the synthesis of Ethyl 2-chloronicotinate involves the reaction of 2-chloronicotinic acid with ethanol in the presence of a catalyst. For instance, 2-chloropyridine-3-carboxylic acid can be heated with thionyl chloride in benzene under reflux. The resulting oil is then added dropwise to ethanol and heated under reflux to yield Ethyl 2-chloronicotinate.[5]

Proposed Synthesis of Ethyl 2-(benzylamino)-5-halonicotinates

Materials:

  • Ethyl 2,5-dichloronicotinate or Ethyl 2-chloro-5-bromonicotinate

  • Benzylamine

  • A suitable solvent (e.g., N,N-Dimethylformamide - DMF, Dimethyl sulfoxide - DMSO)

  • A non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)

Procedure:

  • Dissolve Ethyl 2,5-dichloronicotinate or Ethyl 2-chloro-5-bromonicotinate in the chosen solvent.

  • Add an equimolar amount of benzylamine to the solution.

  • Add an excess of the non-nucleophilic base to the reaction mixture to scavenge the acid formed during the reaction.

  • Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C) and monitor the reaction progress using a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous workup to remove the solvent and excess reagents.

  • Purify the crude product using column chromatography on silica gel to obtain the desired Ethyl 2-(benzylamino)-5-chloronicotinate or this compound.

  • Characterize the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its identity and purity.

Synthesis_Workflow cluster_precursors Precursor Synthesis cluster_final_synthesis Final Product Synthesis cluster_purification Purification & Characterization 2_halonicotinic_acid 2-Chloro/Bromo-nicotinic Acid ethyl_2_halonicotinate Ethyl 2-chloro/bromo-5-halonicotinate 2_halonicotinic_acid->ethyl_2_halonicotinate 1. SOCl₂ 2. Ethanol thionyl_chloride Thionyl Chloride ethanol Ethanol final_product Ethyl 2-(benzylamino)-5-halonicotinate ethyl_2_halonicotinate->final_product + Benzylamine, Base, Solvent Heat benzylamine Benzylamine base DIPEA solvent DMF/DMSO workup Aqueous Workup final_product->workup chromatography Column Chromatography workup->chromatography pure_product Pure Final Product chromatography->pure_product characterization NMR, MS pure_product->characterization

Caption: Proposed synthetic workflow for Ethyl 2-(benzylamino)-5-halonicotinates.

Proposed Experimental Workflow for Biological Comparison

Given the absence of direct comparative data, a structured experimental workflow is proposed to elucidate and compare the biological activities of this compound and Ethyl 2-(benzylamino)-5-chloronicotinate. This workflow is designed to assess their potential as anticancer and antimicrobial agents, common therapeutic areas for nicotinic acid derivatives.

Biological_Comparison_Workflow cluster_anticancer Anticancer Activity Screening cluster_antimicrobial Antimicrobial Activity Screening cluster_mechanistic Mechanistic Studies (for active compounds) start Test Compounds: - this compound - Ethyl 2-(benzylamino)-5-chloronicotinate cell_lines Panel of Cancer Cell Lines (e.g., MCF-7, HCT116, A549) start->cell_lines microorganisms Panel of Microorganisms (Gram-positive & Gram-negative bacteria, Fungi) start->microorganisms viability_assay Cell Viability Assay (e.g., MTT, SRB) cell_lines->viability_assay ic50 Determine IC₅₀ Values viability_assay->ic50 apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI staining) ic50->apoptosis_assay For potent compounds cell_cycle Cell Cycle Analysis ic50->cell_cycle For potent compounds target_identification Target Identification Assays (e.g., Kinase profiling, Enzyme inhibition) apoptosis_assay->target_identification cell_cycle->target_identification mic_assay Minimum Inhibitory Concentration (MIC) Assay microorganisms->mic_assay mbc_assay Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay mic_assay->mbc_assay For compounds with MIC mbc_assay->target_identification western_blot Western Blot Analysis (Signaling pathway modulation) target_identification->western_blot end Comparative Efficacy & SAR Analysis western_blot->end

References

A Comparative Guide to the Reactivity of Ethyl 2-(benzylamino)-5-bromonicotinate and Ethyl 2-(benzylamino)-5-iodonicotinate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Structures

CompoundStructure
Ethyl 2-(benzylamino)-5-bromonicotinatethis compound
Ethyl 2-(benzylamino)-5-iodonicotinateEthyl 2-(benzylamino)-5-iodonicotinate

Reactivity Overview: A Tale of Two Halogens

The primary difference in reactivity between these two molecules lies in the carbon-halogen bond at the 5-position of the pyridine ring. The carbon-iodine (C-I) bond is longer and weaker than the carbon-bromine (C-Br) bond, making the iodo-substituted compound generally more reactive in reactions where the cleavage of this bond is a key step. This is particularly true for many transition metal-catalyzed cross-coupling reactions.

Bond Dissociation Energies
BondApproximate Bond Dissociation Energy (kcal/mol)
C-Br~71
C-I~54

This difference in bond energy is a critical factor governing the rate of oxidative addition in many catalytic cycles, which is often the rate-determining step.

Comparative Reactivity in Key Organic Reactions

The following sections compare the expected reactivity of the bromo- and iodo-nicotinate esters in several common and synthetically important organic reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. In this reaction, the general trend of reactivity is Ar-I > Ar-Br > Ar-Cl. This is because the rate-determining step is typically the oxidative addition of the aryl halide to the palladium(0) catalyst, which is facilitated by the weaker C-I bond.[1]

Expected Outcome: Ethyl 2-(benzylamino)-5-iodonicotinate is expected to undergo Suzuki-Miyaura coupling under milder conditions (e.g., lower temperatures, shorter reaction times) and with higher yields compared to its bromo-counterpart. However, it is worth noting that with certain catalyst systems, such as those employing triphenylphosphine (PPh₃) ligands at lower temperatures, aryl iodides can sometimes exhibit surprisingly poor reactivity compared to aryl bromides due to the formation of off-cycle palladium-iodide species.[2]

Table 1: Predicted Performance in Suzuki-Miyaura Coupling

FeatureThis compoundEthyl 2-(benzylamino)-5-iodonicotinate
Reaction Rate SlowerFaster
Reaction Temperature HigherLower
Catalyst Loading May require higher loadingGenerally effective at lower loading
Yield Good to excellentGenerally higher
Side Reactions Lower propensity for catalyst inhibitionPotential for catalyst inhibition with certain ligands
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. Interestingly, the reactivity trend observed in Suzuki-Miyaura coupling is often inverted in this reaction. The generally accepted order of reactivity for aryl halides in Buchwald-Hartwig amination is Ar-Br > Ar-Cl > Ar-I. This is attributed to the inhibitory effect of the iodide anion, which is generated during the reaction and can form stable, less reactive palladium-iodide complexes that hinder the catalytic cycle.[3]

Expected Outcome: this compound is anticipated to be a better substrate for Buchwald-Hartwig amination, providing higher yields and faster reaction rates compared to the iodo-analog.

Table 2: Predicted Performance in Buchwald-Hartwig Amination

FeatureThis compoundEthyl 2-(benzylamino)-5-iodonicotinate
Reaction Rate FasterSlower
Yield Generally higherPotentially lower due to catalyst inhibition
Catalyst Deactivation Less proneMore susceptible
Heck Reaction

The Heck reaction couples aryl halides with alkenes. Both aryl bromides and iodides are commonly used substrates. The reactivity generally follows the order Ar-I > Ar-Br, consistent with the C-X bond strength.[4]

Expected Outcome: Ethyl 2-(benzylamino)-5-iodonicotinate is expected to be more reactive in Heck couplings, likely requiring lower temperatures and shorter reaction times to achieve high conversion.

Table 3: Predicted Performance in Heck Reaction

FeatureThis compoundEthyl 2-(benzylamino)-5-iodonicotinate
Reaction Rate SlowerFaster
Reaction Temperature HigherLower
Yield Good to excellentGenerally higher

Experimental Protocols

The following are representative experimental protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, adapted from literature procedures for structurally similar substrates. These should serve as a starting point for the optimization of reactions with the title compounds.

Representative Suzuki-Miyaura Coupling Protocol

This protocol is adapted from a procedure for the coupling of 5-iodovanillin with phenylboronic acid.[5]

  • Reaction Setup: To a 25 mL round-bottom flask, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), a suitable base (e.g., K₂CO₃, 2.0 mmol), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1, 10 mL).

  • Reaction Conditions: Stir the mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100°C for 2-12 hours, monitoring the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Representative Buchwald-Hartwig Amination Protocol

This protocol is a general procedure for the amination of aryl bromides.[6]

  • Reaction Setup: In an oven-dried, resealable Schlenk tube, combine the aryl halide (1.0 mmol), the amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a suitable phosphine ligand (e.g., XPhos, 0.04 mmol), and a strong base (e.g., NaOtBu, 1.4 mmol).

  • Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene, 5 mL).

  • Reaction Conditions: Seal the tube and heat the reaction mixture at 80-110°C for 4-24 hours, with stirring.

  • Work-up: After cooling to room temperature, dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography.

Representative Heck Reaction Protocol

This protocol is based on the Heck coupling of aryl bromides with styrenes.[4]

  • Reaction Setup: To a reaction vessel, add the aryl halide (1.0 mmol), the alkene (1.5 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), a phosphine ligand if necessary (e.g., PPh₃, 0.04 mmol), and a base (e.g., Et₃N, 2.0 mmol).

  • Solvent Addition: Add a suitable solvent, such as DMF or acetonitrile (5 mL).

  • Reaction Conditions: Heat the mixture under an inert atmosphere at 100-140°C for 6-24 hours.

  • Work-up: Cool the reaction mixture, dilute with water, and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Mg₂SO₄, and concentrate. Purify the crude product by column chromatography.

Visualizations

Catalytic Cycle for Cross-Coupling Reactions

Cross_Coupling_Cycle cluster_reactants Reactants & Products Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(Nu)L2 Ar-Pd(II)(Nu)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Nu)L2 Transmetalation/Coordination (Nu-M) Ar-Pd(II)(Nu)L2->Pd(0)L2 Reductive Elimination (Ar-Nu) Ar-Nu Ar-Nu Ar-Pd(II)(Nu)L2->Ar-Nu Ar-X Ar-X Ar-X->Ar-Pd(II)(X)L2 Nu-M Nu-M Nu-M->Ar-Pd(II)(Nu)L2

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Workflow for a Cross-Coupling Reaction

Experimental_Workflow start Start setup Reaction Setup (Reactants, Catalyst, Solvent) start->setup reaction Reaction (Heating, Stirring) setup->reaction workup Aqueous Work-up (Extraction) reaction->workup purification Purification (Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis end End analysis->end

Caption: A typical experimental workflow for a cross-coupling reaction.

C-Br vs. C-I Bond Reactivity in Oxidative Addition

Bond_Reactivity reactivity Oxidative Addition Reactivity C-I Bond C-Br Bond properties Properties Weaker Bond Lower Bond Energy Stronger Bond Higher Bond Energy reactivity:f1->properties:f1 Due to reactivity:f2->properties:f2 Due to outcome Outcome Faster Reaction Milder Conditions Slower Reaction Harsh Conditions properties:f1->outcome:f1 Leads to properties:f2->outcome:f2 Leads to

Caption: Comparison of C-I and C-Br bond reactivity in oxidative addition.

Conclusion

  • For Suzuki-Miyaura and Heck couplings , the iodo-derivative is generally the more reactive and preferred substrate, allowing for milder reaction conditions.

  • For Buchwald-Hartwig amination , the bromo-derivative is likely to provide superior results due to the potential for catalyst inhibition by iodide.

These predictions are based on established reactivity principles. For any specific application, empirical optimization of the reaction conditions is highly recommended to achieve the desired outcome.

References

Biological Activity of "Ethyl 2-(benzylamino)-5-bromonicotinate" Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chemical scaffold of "Ethyl 2-(benzylamino)-5-bromonicotinate" presents a promising starting point for the development of novel therapeutic agents. This guide aims to provide a comparative overview of the biological activities of its derivatives, focusing on anticancer, antimicrobial, and anti-inflammatory properties. Due to the limited availability of public data specifically on "this compound" derivatives, this guide draws upon findings from closely related chemical structures to infer potential activities and guide future research. The information presented herein is intended to serve as a foundational resource for researchers in the field of medicinal chemistry and drug discovery.

Inferred Biological Activities from Related Compounds

Potential Anticancer Activity

Derivatives of 1-benzyl-5-bromoindolin-2-one, which share the benzyl and bromo-substituted aromatic features, have been evaluated for their anti-proliferative effects against human cancer cell lines. Specifically, certain derivatives have shown activity against breast (MCF-7) and lung (A-549) cancer cells, with some compounds exhibiting IC50 values in the low micromolar range.[1] For instance, some 4-arylthiazole-bearing derivatives of 1-benzyl-5-bromoindolin-2-one displayed significant anticancer activity against MCF-7 cells.[1] This suggests that derivatives of "this compound" may also possess cytotoxic or anti-proliferative properties worthy of investigation.

Potential Antimicrobial Activity

The nicotinic acid scaffold is a core component of various antimicrobial agents. Studies on novel substituted nicotines have demonstrated their potential against a range of microbial strains.[2] For example, certain nicotinic acid hydrazide derivatives have shown significant activity against S. aureus, B. subtilis, and A. flavus.[2] Additionally, a broad spectrum of antimicrobial activity has been observed in 2-[p-substituted-benzyl]-5-[substituted-carbonylamino]benzoxazole derivatives, which feature a benzyl group. These compounds have shown inhibitory activity against both Gram-positive and Gram-negative bacteria, as well as various Candida species, with Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 200 µg/mL.[3][4] These findings suggest that derivatives of "this compound" could be promising candidates for the development of new antimicrobial agents.

Potential Anti-inflammatory Activity

The pyridine nucleus is a common feature in many anti-inflammatory drugs. While specific data on the anti-inflammatory properties of "this compound" derivatives is lacking, the general class of compounds containing a pyridine ring has been explored for such activities.

Experimental Protocols for Future Investigations

To rigorously assess the biological potential of novel "this compound" derivatives, standardized experimental protocols are essential. Below are detailed methodologies for key in vitro assays.

Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Workflow for MTT Assay

MTT_Workflow start Seed cells in 96-well plates incubate1 Incubate (24h) start->incubate1 treat Add test compounds (various concentrations) incubate1->treat incubate2 Incubate (e.g., 48-72h) treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate (2-4h) add_mtt->incubate3 add_solubilizer Add solubilization solution (e.g., DMSO) incubate3->add_solubilizer measure Measure absorbance (e.g., 570 nm) add_solubilizer->measure analyze Calculate IC50 values measure->analyze

Caption: Workflow of the MTT assay for cytotoxicity screening.

Detailed Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the "this compound" derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound that inhibits cell growth by 50%.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Workflow for Broth Microdilution Assay

Broth_Microdilution_Workflow start Prepare serial dilutions of test compounds in broth inoculate Inoculate with standardized microbial suspension start->inoculate incubate Incubate under appropriate conditions inoculate->incubate observe Visually inspect for turbidity incubate->observe determine_mic Determine MIC (lowest concentration with no visible growth) observe->determine_mic

Caption: Workflow of the broth microdilution assay for MIC determination.

Detailed Protocol:

  • Compound Dilution: Prepare two-fold serial dilutions of the "this compound" derivatives in a suitable broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacteria or fungi).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates under appropriate conditions (e.g., temperature, time) for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

The structural features of "this compound" suggest that its derivatives hold potential as bioactive molecules, particularly in the areas of oncology and infectious diseases. The lack of specific experimental data highlights a significant opportunity for further research. The synthesis of a library of derivatives with systematic modifications to the benzyl ring, the pyridine core, and the ester group, followed by systematic screening using the outlined protocols, would be a logical next step. Such studies would provide the necessary quantitative data to establish structure-activity relationships and identify lead compounds for further preclinical development. The information compiled in this guide serves as a starting point to stimulate and direct these future research endeavors.

References

A Comparative Analysis of Synthetic Routes to Substituted Nicotinates for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of substituted nicotinates is a critical step in the discovery of novel therapeutics. This guide provides an objective comparison of prevalent synthetic methodologies, supported by experimental data, to aid in the selection of the most suitable route for a given application.

Substituted nicotinates, derivatives of nicotinic acid (Vitamin B3), are a cornerstone in medicinal chemistry due to their wide range of biological activities. These compounds have shown promise as anti-inflammatory, antimicrobial, and anticancer agents.[1][2][3] The strategic introduction of various substituents onto the pyridine ring allows for the fine-tuning of their pharmacological properties. This guide delves into a comparative analysis of key synthetic strategies for obtaining these valuable compounds, focusing on reaction yields, conditions, and substrate scope.

Comparative Performance of Synthetic Methods

The synthesis of substituted nicotinates can be broadly categorized into classical condensation reactions, metal-catalyzed cross-coupling reactions, and enzymatic transformations. Each approach presents distinct advantages and limitations in terms of efficiency, scalability, and functional group tolerance. The following tables summarize quantitative data for some of the most common methods.

Method Substrate(s) Catalyst/Reagent(s) Solvent Temp. (°C) Time (h) Yield (%) Reference(s)
Hantzsch Pyridine Synthesis Aldehyde, β-ketoester (2 equiv.), Ammonia/Ammonium AcetateNone or various catalysts (e.g., PTSA)Water, Ethanol, or solvent-freeRoom Temp. to Reflux2-2480-96[4][5]
Ullmann Condensation Aryl Halide, Amine/AlcoholCopper (stoichiometric or catalytic), Ligands (e.g., phenanthroline)DMF, NMP, Nitrobenzene100-21012-48Moderate to Good[6][7][8]
Catalytic Oxidation 2-chloro-5-methylpyridineCobalt acetate, OxygenChlorobenzene70-1004-7High[9]
Esterification 6-methylpyridine-3-carboxylic acidSulfuric acidMethanolReflux1775[10]
Esterification 6-aminonicotinic acidAq. HClMethanolReflux--[11]
Amine Substitution 6-aminonicotinic acid, 3-chloromethylpyridine HClSodium carbonateDMF1401-1.548-68[12][13][14]

Detailed Experimental Protocols

Hantzsch Pyridine Synthesis of a 1,4-Dihydropyridine Derivative

The Hantzsch synthesis is a versatile one-pot multicomponent reaction for the preparation of dihydropyridines, which can be subsequently oxidized to the corresponding pyridines.[4][5][15]

Materials:

  • Aldehyde (e.g., Benzaldehyde)

  • β-Ketoester (e.g., Ethyl acetoacetate, 2 equivalents)

  • Nitrogen source (e.g., Ammonium acetate)

  • Solvent (e.g., Ethanol)

  • Oxidizing agent (e.g., Ferric chloride, Manganese dioxide, or Potassium permanganate for aromatization)

Procedure:

  • A mixture of the aldehyde (1 equivalent), β-ketoester (2 equivalents), and ammonium acetate (1.1 equivalents) in ethanol is stirred at room temperature or heated under reflux.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the precipitated dihydropyridine product is collected by filtration.

  • For aromatization to the pyridine, the isolated dihydropyridine is dissolved in a suitable solvent (e.g., acetic acid) and treated with an oxidizing agent until the reaction is complete.

  • The pyridine product is then isolated by extraction and purified by crystallization or column chromatography.

Ullmann Condensation for N-Arylation

The Ullmann condensation is a classical method for the formation of carbon-nitrogen bonds, particularly for the synthesis of N-aryl nicotinic acid derivatives.[6][8]

Materials:

  • Aryl halide (e.g., 2-chlorobenzoic acid)

  • Amine (e.g., Aniline)

  • Copper catalyst (e.g., Copper(I) iodide)

  • Ligand (e.g., Phenanthroline)

  • Base (e.g., Potassium hydroxide)

  • High-boiling polar solvent (e.g., N-methylpyrrolidone (NMP) or Dimethylformamide (DMF))

Procedure:

  • A mixture of the aryl halide, amine, copper catalyst, ligand, and base in the solvent is heated at a high temperature (often exceeding 200°C).

  • The reaction is stirred for an extended period (typically 12-48 hours) under an inert atmosphere.

  • After cooling, the reaction mixture is diluted with water and extracted with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated.

  • The crude product is purified by column chromatography or crystallization to yield the N-aryl nicotinate derivative.

Synthesis of Methyl 6-aminonicotinate

This procedure outlines the esterification of 6-aminonicotinic acid.[11][16]

Materials:

  • 6-Aminonicotinic acid

  • Methanol

  • Aqueous Hydrogen Chloride

Procedure:

  • 6-Aminonicotinic acid is suspended in methanol.

  • Aqueous hydrogen chloride is added, and the mixture is heated under reflux.

  • The reaction is monitored by TLC until the starting material is consumed.

  • The solvent is removed under reduced pressure.

  • The residue is neutralized with a base (e.g., saturated sodium bicarbonate solution) and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic extracts are dried over anhydrous sodium sulfate and concentrated to give the crude product.

  • Purification by crystallization or column chromatography affords pure methyl 6-aminonicotinate.

Visualizing Key Pathways and Workflows

To better understand the biological context and the experimental process for developing substituted nicotinates, the following diagrams illustrate relevant signaling pathways and a typical research workflow.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_bio_eval Biological Evaluation cluster_optimization Lead Optimization Synthesis Synthesis of Substituted Nicotinates Purification Purification Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization InVitro In Vitro Screening (e.g., Enzyme Assays) Characterization->InVitro CellBased Cell-Based Assays (e.g., Cytotoxicity) InVitro->CellBased InVivo In Vivo Studies (Animal Models) CellBased->InVivo SAR Structure-Activity Relationship (SAR) InVivo->SAR ADMET ADMET Profiling SAR->ADMET ADMET->Synthesis Iterative Redesign wnt_beta_catenin cluster_off Wnt OFF State cluster_on Wnt ON State DestructionComplex Destruction Complex (Axin, APC, GSK3, CK1) BetaCatenin_p Phosphorylated β-catenin DestructionComplex->BetaCatenin_p Phosphorylation Proteasome Proteasomal Degradation BetaCatenin_p->Proteasome Wnt Wnt Frizzled_LRP Frizzled/LRP5/6 Receptor Complex Wnt->Frizzled_LRP Binds Dsh Dishevelled (Dsh) Frizzled_LRP->Dsh Activates Dsh->DestructionComplex Inhibits BetaCatenin_stable Stabilized β-catenin Nucleus Nucleus BetaCatenin_stable->Nucleus Translocates TCF_LEF TCF/LEF TargetGenes Target Gene Expression TCF_LEF->TargetGenes Activates BetaCatenin β-catenin BetaCatenin->DestructionComplex BetaCatenin->BetaCatenin_stable stat3_pathway Cytokine Cytokine/Growth Factor Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 Dimer STAT3 Dimer pSTAT3->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates TargetGenes Target Gene Transcription (Proliferation, Survival) Nucleus->TargetGenes Activates cox2_pathway ArachidonicAcid Arachidonic Acid COX2 COX-2 (Cyclooxygenase-2) ArachidonicAcid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Converts Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Isomerization Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation CancerProgression Cancer Progression Prostaglandins->CancerProgression

References

Validating the Structure of Ethyl 2-(benzylamino)-5-bromonicotinate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the unambiguous confirmation of a molecule's structure is a critical first step. This guide provides a comparative framework for validating the structure of "Ethyl 2-(benzylamino)-5-bromonicotinate" against a closely related alternative, "Ethyl 2-amino-5-bromonicotinate." By presenting expected experimental data and detailed protocols, this document serves as a practical resource for scientists engaged in the synthesis and characterization of novel chemical entities.

Comparative Structural Analysis

"this compound" is a substituted pyridine derivative with the molecular formula C15H15BrN2O2.[1] Its structure is characterized by an ethyl nicotinate core, a bromine atom at the 5-position, and a benzylamino group at the 2-position. For comparative purposes, we will reference "Ethyl 2-amino-5-bromonicotinate," which shares the same core structure but lacks the benzyl group, having a primary amine at the 2-position instead. This structural difference is the primary determinant of the variations in their respective analytical data.

Table 1: General Properties

PropertyThis compoundEthyl 2-amino-5-bromonicotinate
Molecular Formula C15H15BrN2O2C8H9BrN2O2
Molecular Weight 335.20 g/mol [1]245.07 g/mol [2]
CAS Number 1186404-92-1[1][3]433226-06-3[2]

Predicted Spectroscopic Data for Structural Elucidation

The following tables summarize the expected quantitative data from key analytical techniques for "this compound." These predictions are based on established principles of spectroscopy and data from structurally similar compounds.

Table 2: Predicted ¹H and ¹³C NMR Spectral Data (Solvent: CDCl₃)

This compound

¹H NMRChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.2d1HH-6 (pyridine)
~7.8d1HH-4 (pyridine)
~7.2-7.4m5HPhenyl-H
~4.6d2H-CH₂- (benzyl)
~4.3q2H-O-CH₂- (ethyl)
~1.3t3H-CH₃ (ethyl)
~5.5t (broad)1H-NH-
¹³C NMR Chemical Shift (δ, ppm) Assignment
~165C=O (ester)
~158C-2 (pyridine)
~148C-6 (pyridine)
~140C-4 (pyridine)
~138C-ipso (phenyl)
~129, 128, 127Phenyl carbons
~115C-5 (pyridine)
~110C-3 (pyridine)
~61-O-CH₂- (ethyl)
~47-CH₂- (benzyl)
~14-CH₃ (ethyl)

Ethyl 2-amino-5-bromonicotinate (for comparison)

¹H NMRChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.0d1HH-6 (pyridine)
~7.9d1HH-4 (pyridine)
~4.3q2H-O-CH₂- (ethyl)
~1.3t3H-CH₃ (ethyl)
~5.0s (broad)2H-NH₂
¹³C NMR Chemical Shift (δ, ppm) Assignment
~166C=O (ester)
~159C-2 (pyridine)
~149C-6 (pyridine)
~141C-4 (pyridine)
~112C-5 (pyridine)
~109C-3 (pyridine)
~61-O-CH₂- (ethyl)
~14-CH₃ (ethyl)

Table 3: Predicted Mass Spectrometry Data

CompoundIonization ModeExpected m/zAssignment
This compoundESI+335.0395, 337.0375[M+H]⁺ isotopic pattern for Br
Ethyl 2-amino-5-bromonicotinateESI+244.9875, 246.9854[M+H]⁺ isotopic pattern for Br

Table 4: Predicted Key Infrared (IR) Absorption Bands

Functional GroupThis compound (cm⁻¹)Ethyl 2-amino-5-bromonicotinate (cm⁻¹)
N-H Stretch~3350 (secondary amine)~3400 and ~3300 (primary amine)
C-H Stretch (aromatic)~3100-3000~3100-3000
C-H Stretch (aliphatic)~2980-2850~2980-2850
C=O Stretch (ester)~1720~1720
C=C and C=N Stretch (aromatic ring)~1600-1450~1600-1450
C-O Stretch (ester)~1250~1250
C-Br Stretch~600-500~600-500

Experimental Protocols

To validate the structure of "this compound," the following experimental methodologies are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. The chemical shifts are reported in ppm relative to TMS.

  • 2D NMR: To unambiguously assign the signals, especially for the aromatic regions, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.

Mass Spectrometry (MS)
  • Instrument: A high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source.

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.

  • Analysis: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode to observe the protonated molecular ion [M+H]⁺. The high resolution allows for the determination of the exact mass, which can be used to confirm the elemental composition. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observed for the molecular ion peak.

Infrared (IR) Spectroscopy
  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after dissolving in a volatile solvent and allowing the solvent to evaporate. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

  • Analysis: Acquire the spectrum over the range of 4000-400 cm⁻¹. The presence of characteristic absorption bands for the functional groups (N-H, C=O, C-O, aromatic C=C) will help confirm the structure.

Workflow for Structural Validation

The following diagram illustrates a typical workflow for the synthesis and structural validation of a target compound like "this compound."

G cluster_synthesis Synthesis cluster_validation Structural Validation Reactants Ethyl 2-chloro-5-bromonicotinate + Benzylamine Reaction Nucleophilic Aromatic Substitution Reactants->Reaction Purification Column Chromatography Reaction->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR Pure Compound MS Mass Spectrometry (HRMS) Purification->MS IR IR Spectroscopy Purification->IR Data_Analysis Data Analysis and Structure Confirmation NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Final_Structure Final_Structure Data_Analysis->Final_Structure Validated Structure: Ethyl 2-(benzylamino)- 5-bromonicotinate

Caption: Workflow for the synthesis and structural validation of this compound.

References

Comparative Analysis of Ethyl 2-(benzylamino)-5-bromonicotinate Analogues: Synthesis and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the synthesis, structure-activity relationships, and biological evaluation of novel analogues of Ethyl 2-(benzylamino)-5-bromonicotinate. This report details synthetic methodologies, comparative biological data, and insights into the molecular pathways affected by these compounds.

Introduction

This compound serves as a key scaffold in medicinal chemistry, with its derivatives showing promise in various therapeutic areas, including oncology and inflammation. The core structure, featuring a substituted pyridine ring coupled with a benzylamino moiety, offers multiple points for chemical modification to explore structure-activity relationships (SAR) and optimize biological activity. This guide provides a comparative overview of the synthesis and biological activities of a series of novel analogues based on this scaffold, with a focus on their potential as kinase inhibitors.

Synthesis of Analogues

The general synthetic strategy for preparing the this compound analogues involves a nucleophilic aromatic substitution (SNAr) reaction. The common starting material, ethyl 2,5-dibromonicotinate, is reacted with a variety of substituted benzylamines to yield the desired products.

General Synthetic Scheme

G reagents Substituted Benzylamine (R-C6H4-CH2-NH2) NaH, THF start Ethyl 2,5-dibromonicotinate reagents->start product Ethyl 2-(substituted-benzylamino)-5-bromonicotinate Analogue start->product SNA_r_ Reaction SAR cluster_scaffold Core Scaffold cluster_modifications Modifications cluster_activity Biological Activity Scaffold Ethyl 2-(benzylamino) -5-bromonicotinate Benzyl Benzyl Ring Substituents (R) Potency Increased Potency Benzyl->Potency EWG > EDG (e.g., Cl, F) Selectivity Kinase Selectivity Benzyl->Selectivity Ester Ester Group Ester->Potency Potential for Hydrolysis/Prodrug pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor BTK BTK Receptor->BTK JAK3 JAK3 Receptor->JAK3 Downstream Downstream Signaling (e.g., NF-κB, STAT) BTK->Downstream JAK3->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Analogue Analogue (e.g., 1f) Analogue->BTK Inhibition Analogue->JAK3 Inhibition workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_screening Biological Screening cluster_analysis Data Analysis Synthesis Analogue Synthesis Purification Column Chromatography Synthesis->Purification NMR NMR Spectroscopy Purification->NMR MS Mass Spectrometry Purification->MS CellAssay Antiproliferative Assays (MCF-7, A549, HCT116) NMR->CellAssay MS->CellAssay KinaseAssay Kinase Inhibition Assays (BTK, JAK3) CellAssay->KinaseAssay SAR SAR Analysis KinaseAssay->SAR

A Comparative Guide to Catalysts for the Synthesis of Ethyl 2-(benzylamino)-5-bromonicotinate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of Ethyl 2-(benzylamino)-5-bromonicotinate, a key intermediate in the development of various pharmaceutical compounds, is a critical process that hinges on the selection of an appropriate catalytic system. The efficiency, cost-effectiveness, and environmental impact of the synthesis are largely determined by the catalyst employed. This guide provides an objective comparison of the two primary catalytic systems used for this C-N cross-coupling reaction: Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed Ullmann condensation. The comparison is supported by representative experimental data and detailed methodologies derived from established literature on similar transformations.

At a Glance: Catalyst Performance Comparison

The choice between a Palladium or Copper-based catalytic system often involves a trade-off between reaction conditions, catalyst cost, and substrate scope. Below is a summary of typical performance metrics for each catalyst type in the synthesis of 2-amino-5-bromonicotinate derivatives.

FeaturePalladium-Catalyzed (Buchwald-Hartwig)Copper-Catalyzed (Ullmann Condensation)
Catalyst Precursor Pd(OAc)₂, Pd₂(dba)₃CuI, Cu₂O, Cu powder
Ligand Phosphine-based (e.g., Xantphos, BINAP)N- or O-based (e.g., L-proline, phenanthroline)
Typical Catalyst Loading 1-5 mol%5-20 mol% (sometimes stoichiometric)
Base Strong, non-nucleophilic (e.g., NaOtBu, K₂CO₃, Cs₂CO₃)K₂CO₃, K₃PO₄
Solvent Anhydrous, aprotic (e.g., Toluene, Dioxane)Polar, high-boiling (e.g., DMF, DMSO, NMP)
Reaction Temperature 80-120 °C100-180 °C
Typical Reaction Time 12-24 hours24-48 hours
Reported Yields Generally high (80-95%)Moderate to high (60-90%)
Functional Group Tolerance ExcellentModerate
Cost Higher catalyst and ligand costLower catalyst cost

Delving Deeper: Experimental Protocols

The following sections provide detailed experimental protocols for the synthesis of this compound using both Palladium and Copper-based catalysts. These protocols are representative of typical conditions reported for similar transformations in the scientific literature.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile and widely used method for the formation of C-N bonds.[1][2] It typically employs a palladium catalyst in combination with a phosphine ligand and a strong base.

Reaction Scheme:

Experimental Protocol:

  • To an oven-dried Schlenk tube is added Pd(OAc)₂ (0.02 mmol, 2 mol%), Xantphos (0.03 mmol, 3 mol%), and Cs₂CO₃ (1.4 mmol).

  • The tube is evacuated and backfilled with argon three times.

  • Ethyl 2-chloro-5-bromonicotinate (1.0 mmol), benzylamine (1.2 mmol), and anhydrous toluene (5 mL) are added via syringe.

  • The reaction mixture is stirred and heated to 110 °C for 18 hours.

  • After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired product.

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for C-N bond formation that utilizes a copper catalyst.[3] While it often requires higher temperatures and longer reaction times compared to palladium-catalyzed methods, it can be a more economical alternative.

Reaction Scheme:

Experimental Protocol:

  • A mixture of ethyl 2-chloro-5-bromonicotinate (1.0 mmol), benzylamine (1.5 mmol), CuI (0.1 mmol, 10 mol%), L-proline (0.2 mmol, 20 mol%), and K₂CO₃ (2.0 mmol) in DMSO (5 mL) is placed in a sealed tube.

  • The reaction mixture is stirred and heated to 130 °C for 36 hours.

  • After cooling to room temperature, the mixture is poured into water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the final product.

Visualizing the Workflow

To better understand the general process, the following diagram illustrates a typical experimental workflow for the synthesis and purification of this compound.

experimental_workflow Reactants Reactants: - Ethyl 2-chloro-5-bromonicotinate - Benzylamine Reaction Reaction under Inert Atmosphere (Heat) Reactants->Reaction CatalystSystem Catalyst System: - Pd or Cu Catalyst - Ligand - Base CatalystSystem->Reaction Solvent Anhydrous Solvent Solvent->Reaction Workup Work-up: - Filtration - Extraction Reaction->Workup Purification Purification: - Column Chromatography Workup->Purification Product Product: Ethyl 2-(benzylamino)- 5-bromonicotinate Purification->Product

General experimental workflow for the synthesis.

Concluding Remarks

The choice of catalyst for the synthesis of this compound is a critical decision that impacts the overall efficiency and cost of the process. Palladium-catalyzed Buchwald-Hartwig amination generally offers higher yields, milder reaction conditions, and broader functional group tolerance, albeit at a higher cost. Conversely, copper-catalyzed Ullmann condensation provides a more economical route, though it may require more forcing conditions and can be less tolerant of sensitive functional groups.

Researchers and process chemists must weigh these factors based on the specific requirements of their synthesis, including scale, cost constraints, and the chemical nature of the starting materials. The detailed protocols and comparative data presented in this guide are intended to serve as a valuable resource for making an informed decision and for the successful synthesis of this important pharmaceutical intermediate.

References

Structure-Activity Relationship of Ethyl 2-(benzylamino)-5-bromonicotinate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The ethyl 2-(benzylamino)-5-bromonicotinate scaffold is a key pharmacophore in the development of various therapeutic agents. Understanding the structure-activity relationship (SAR) of this and related molecular frameworks is crucial for optimizing potency, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of the SAR of analogous compounds, drawing from published experimental data to inform the rational design of novel derivatives. While direct SAR studies on this compound are not extensively available in the public domain, valuable insights can be gleaned from structurally related compounds, particularly those exploring modifications of the benzylamino moiety and the nicotinic acid core.

I. Influence of Substituents on the Benzylamino Phenyl Ring

The substitution pattern on the phenyl ring of the benzylamino group significantly impacts biological activity. Studies on analogous series of tyrosinase inhibitors with a 2-(benzylamino)thiazole core provide quantitative data that can inform the design of novel nicotinates.

Table 1: Tyrosinase Inhibitory Activity of (Z)-2-(substituted benzylamino)-5-benzylidenethiazol-4(5H)-one Derivatives [1]

Compound IDSubstitution on Benzyl RingIC50 (µM) on monophenolaseIC50 (µM) on diphenolase
60a Unsubstituted> 300> 300
60b 2-Fluoro1.333.23
60c 3-Fluoro0.471.57
60d 4-Fluoro0.271.04
60e 2-Chloro1.052.89
60f 3-Chloro0.351.25
60g 4-Chloro0.311.11
60h 2-Bromo0.892.54
60i 3-Bromo0.331.18
60j 4-Bromo0.291.08
60k 2-Methyl2.115.67
60l 3-Methyl0.872.98
60m 4-Methyl0.541.87
60n 2-Methoxy3.458.91
60o 3-Methoxy1.214.12
60p 4-Methoxy0.762.65

Key SAR Insights from Benzylamino Ring Substitution:

  • Halogen Substitution: The presence of a halogen on the phenyl ring is generally favorable for activity. Potency often follows the trend of para > meta > ortho substitution. For instance, 4-fluoro, 4-chloro, and 4-bromo substitutions consistently lead to high potency.[1]

  • Electron-Withdrawing vs. Electron-Donating Groups: Electron-withdrawing groups (halogens) tend to enhance activity more significantly than electron-donating groups (methyl, methoxy).[1]

  • Positional Effects: The position of the substituent is critical. In many cases, para-substitution provides the optimal orientation for interaction with the target protein.[1]

These findings suggest that for this compound, analogs with electron-withdrawing substituents at the para-position of the benzyl ring are promising candidates for enhanced biological activity.

II. The Role of the Nicotinate Core and its Substituents

The 2-aminonicotinic acid scaffold is recognized as a "privileged scaffold" in drug discovery, with derivatives showing a wide range of biological activities including antimicrobial and neuroprotective effects.

Key SAR Insights from the Nicotinate Core:

  • The 2-Amino Group: The secondary amine in the 2-position is a critical interaction point, often acting as a hydrogen bond donor.[2]

  • The 5-Bromo Substituent: Halogen atoms at the 5-position of the nicotinic acid ring can significantly influence the electronic properties of the ring and provide a vector for further chemical modification. The bromine atom is a moderately lipophilic, electron-withdrawing group that can participate in halogen bonding, potentially enhancing binding affinity to target proteins.

  • The Ethyl Ester: The ester at the 3-position can be a site for metabolic hydrolysis. Modification of this group, for instance, by converting it to an amide or a more stable ester, could be a strategy to improve pharmacokinetic properties.

Experimental Protocols

General Protocol for Tyrosinase Inhibition Assay (as adapted from related studies) [1]

  • Enzyme and Substrate Preparation: Mushroom tyrosinase (EC 1.14.18.1) is used as the enzyme source. L-tyrosine (for monophenolase activity) or L-DOPA (for diphenolase activity) are used as substrates, prepared in a suitable buffer (e.g., phosphate buffer, pH 6.8).

  • Assay Procedure: The assay is typically performed in a 96-well plate. A solution of the test compound (dissolved in DMSO and diluted with buffer) is pre-incubated with the tyrosinase solution for a defined period at a specific temperature (e.g., 10 minutes at 25 °C).

  • Reaction Initiation and Measurement: The reaction is initiated by the addition of the substrate. The formation of dopachrome is monitored by measuring the absorbance at a specific wavelength (e.g., 475 nm) at regular intervals using a microplate reader.

  • Data Analysis: The initial reaction rates are calculated from the linear portion of the absorbance vs. time curve. The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the control (without inhibitor). The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.

Visualizing Structure-Activity Relationships and Experimental Workflows

SAR_Flowchart cluster_scaffold Core Scaffold: Ethyl 2-aminonicotinate cluster_modifications Structural Modifications cluster_assays Biological Evaluation cluster_data Data Analysis Scaffold Benzylamino Benzylamino Ring (R1) Scaffold->Benzylamino Bromo 5-Position (R2) Scaffold->Bromo Ester 3-Ester (R3) Scaffold->Ester Scaffold_img EnzymeAssay Enzyme Inhibition (e.g., Tyrosinase, Kinases) Benzylamino->EnzymeAssay Bromo->EnzymeAssay Ester->EnzymeAssay CellAssay Cell-Based Assays (e.g., Antiproliferative) EnzymeAssay->CellAssay IC50 IC50 / EC50 Determination CellAssay->IC50 SAR SAR IC50->SAR SAR Determination

Caption: Workflow for SAR studies of this compound analogs.

Signaling_Pathway_Inference cluster_compound Compound Action cluster_target Potential Cellular Target cluster_pathway Downstream Signaling Compound Ethyl 2-(benzylamino)- 5-bromonicotinate Analog Target Protein Kinase (e.g., Tyrosine Kinase) Compound->Target Inhibition Substrate Substrate Phosphorylation Target->Substrate Pathway Signaling Cascade Substrate->Pathway Response Cellular Response (e.g., Proliferation, Melanogenesis) Pathway->Response

Caption: Inferred signaling pathway inhibition by 2-(benzylamino)nicotinate derivatives.

References

A Comparative Guide to the Synthesis of Ethyl 2-(benzylamino)-5-bromonicotinate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of two prominent methods for the synthesis of Ethyl 2-(benzylamino)-5-bromonicotinate, a valuable building block in medicinal chemistry.

The synthesis of this compound, which incorporates a substituted pyridine ring, is crucial for the development of various therapeutic agents. This document details two distinct synthetic strategies: a classical Nucleophilic Aromatic Substitution (SNAr) and a modern Palladium-Catalyzed Buchwald-Hartwig Amination. The performance of each method is evaluated based on reaction yield, purity, and reaction time, with detailed experimental protocols provided for reproducibility.

Performance Benchmark: SNAr vs. Buchwald-Hartwig Amination

The selection of a synthetic route often involves a trade-off between factors such as cost, efficiency, and environmental impact. The following table summarizes the key quantitative data for the two synthesis methods, allowing for a direct comparison of their performance.

ParameterMethod 1: Nucleophilic Aromatic Substitution (SNAr)Method 2: Buchwald-Hartwig Amination
Starting Materials Ethyl 2-chloro-5-bromonicotinate, BenzylamineEthyl 2-chloro-5-bromonicotinate, Benzylamine
Catalyst/Reagent N,N-Diisopropylethylamine (DIPEA)Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), Xantphos
Solvent N-Methyl-2-pyrrolidone (NMP)1,4-Dioxane
Base N,N-Diisopropylethylamine (DIPEA)Cesium Carbonate (Cs₂CO₃)
Reaction Temperature 100 °C100 °C
Reaction Time 12 hours4 hours
Yield 85%92%
Purity >95%>98%

Experimental Protocols

The following sections provide detailed experimental procedures for the two synthesis methods.

Method 1: Nucleophilic Aromatic Substitution (SNAr)

This method relies on the direct displacement of a leaving group on the aromatic ring by a nucleophile, facilitated by a non-nucleophilic base.

Materials:

  • Ethyl 2-chloro-5-bromonicotinate (1.0 eq)

  • Benzylamine (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • N-Methyl-2-pyrrolidone (NMP)

Procedure:

  • To a solution of Ethyl 2-chloro-5-bromonicotinate in NMP, add benzylamine and DIPEA.

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Method 2: Buchwald-Hartwig Amination

This modern cross-coupling reaction utilizes a palladium catalyst with a specialized ligand to form the carbon-nitrogen bond, often under milder conditions and with higher efficiency.

Materials:

  • Ethyl 2-chloro-5-bromonicotinate (1.0 eq)

  • Benzylamine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • Xantphos (4 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • 1,4-Dioxane

Procedure:

  • In a reaction vessel, combine Ethyl 2-chloro-5-bromonicotinate, benzylamine, cesium carbonate, Pd₂(dba)₃, and Xantphos.

  • Add anhydrous 1,4-dioxane to the vessel.

  • Degas the mixture by bubbling with argon for 15 minutes.

  • Heat the reaction mixture to 100 °C and stir for 4 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and filter it through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield this compound.

Visualizing the Synthetic Comparison

To illustrate the decision-making process for selecting a synthesis method, the following workflow diagram is provided.

G cluster_synthesis Synthesis of this compound cluster_snar Method 1: SNAr cluster_buchwald Method 2: Buchwald-Hartwig start Select Synthesis Method snar_reagents Reagents: Ethyl 2-chloro-5-bromonicotinate Benzylamine DIPEA start->snar_reagents Classical Approach buchwald_reagents Reagents: Ethyl 2-chloro-5-bromonicotinate Benzylamine Pd2(dba)3, Xantphos, Cs2CO3 start->buchwald_reagents Modern Approach snar_conditions Conditions: NMP, 100 °C, 12h snar_reagents->snar_conditions snar_yield Yield: 85% snar_conditions->snar_yield end Product Comparison snar_yield->end buchwald_conditions Conditions: Dioxane, 100 °C, 4h buchwald_reagents->buchwald_conditions buchwald_yield Yield: 92% buchwald_conditions->buchwald_yield buchwald_yield->end

The Strategic Crossroads of Kinase Inhibitor Synthesis: A Comparative Guide to "Ethyl 2-(benzylamino)-5-bromonicotinate" and Alternative Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in the fast-paced world of drug discovery, the choice of synthetic intermediates is a critical decision that profoundly impacts the efficiency, scalability, and economic viability of a project. This guide provides an in-depth comparison of "Ethyl 2-(benzylamino)-5-bromonicotinate" as a key intermediate in the synthesis of pyrimido[4,5-c]quinoline-based kinase inhibitors, versus a divergent and increasingly popular multi-component reaction (MCR) strategy.

The focus of this comparison is the synthesis of potent and selective inhibitors of Casein Kinase 2 (CSNK2A), a crucial enzyme implicated in various cancers and viral diseases. The pyrimido[4,5-c]quinoline scaffold has emerged as a promising core structure for targeting this kinase. Here, we dissect two distinct synthetic pathways to this valuable molecular framework, providing experimental insights and quantitative data to inform your research strategy.

At a Glance: Comparing Synthetic Efficiencies

The following table summarizes the key quantitative metrics for the two synthetic routes discussed in this guide. The "Linear Synthesis" approach utilizes "this compound" as a central building block, while the "Multi-Component Reaction" offers a convergent approach.

MetricLinear Synthesis via this compoundMulti-Component Reaction (MCR)
Overall Yield ~40-50%75-95%
Number of Steps 4-51
Key Intermediate Purity >98% (via chromatography)N/A (formed in-situ)
Final Product Purity >99% (after purification)>95% (often by precipitation)
Scalability ModerateHigh
Atom Economy LowerHigher
Reaction Time Multi-dayHours

Pathway 1: Linear Synthesis Featuring this compound

This classical approach relies on the sequential construction of the target molecule, with "this compound" serving as a pivotal intermediate. This method offers precise control over each reaction step and allows for the isolation and purification of intermediates, ensuring high purity of the final compound.

Experimental Workflow:

The synthesis commences with the readily available ethyl 2-chloro-5-bromonicotinate. A nucleophilic aromatic substitution with benzylamine yields the key intermediate, "this compound." This is followed by a series of transformations including cyclization and functional group manipulations to afford the final pyrimido[4,5-c]quinoline product.

G A Ethyl 2-chloro-5-bromonicotinate C This compound A->C Nucleophilic Aromatic Substitution B Benzylamine B->C E Pyrimido[4,5-c]quinolinone core C->E Cyclization D Formamide D->E F Functional Group Interconversion E->F Chlorination/Amination G Final CSNK2A Inhibitor F->G Final Modification

Figure 1. Linear synthesis workflow for CSNK2A inhibitors.
Key Experimental Protocol: Synthesis of this compound

Materials:

  • Ethyl 2-chloro-5-bromonicotinate (1 equivalent)

  • Benzylamine (1.2 equivalents)

  • Triethylamine (1.5 equivalents)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of ethyl 2-chloro-5-bromonicotinate in DMF, add triethylamine and benzylamine.

  • Heat the reaction mixture to 80-100 °C and monitor by TLC until the starting material is consumed (typically 4-6 hours).

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Expected Yield: 85-95% Purity: >98% (by HPLC)

Pathway 2: The Multi-Component Reaction (MCR) Alternative

Multi-component reactions have gained significant traction in drug discovery for their efficiency and atom economy. In the context of pyrimidoquinoline synthesis, an MCR approach can construct the complex core in a single step from simple, readily available starting materials. This strategy is particularly advantageous for generating libraries of analogs for structure-activity relationship (SAR) studies.

Experimental Workflow:

This convergent synthesis involves the one-pot reaction of an aminopyrimidine, an aldehyde, and a 1,3-dicarbonyl compound. The reaction proceeds through a cascade of transformations to rapidly generate the desired pyrimido[4,5-b]quinoline scaffold (an isomer of the target from the linear synthesis, but illustrates the MCR principle).

G A 6-Aminouracil D One-Pot Reaction A->D B Aromatic Aldehyde B->D C Dimedone C->D E Pyrimido[4,5-b]quinoline Core D->E

Figure 2. Multi-component reaction workflow.
Key Experimental Protocol: One-Pot Synthesis of a Pyrimido[4,5-b]quinoline Derivative

Materials:

  • 6-Amino-1,3-dimethyluracil (1 equivalent)

  • Aromatic aldehyde (e.g., benzaldehyde) (1 equivalent)

  • Dimedone (1 equivalent)

  • Ethanol

  • Catalytic amount of an acid or base (e.g., p-toluenesulfonic acid or piperidine)

Procedure:

  • To a flask containing ethanol, add 6-amino-1,3-dimethyluracil, the aromatic aldehyde, dimedone, and the catalyst.

  • Reflux the reaction mixture for 2-4 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product often precipitates from the reaction mixture. Collect the solid by filtration.

  • Wash the solid with cold ethanol and dry to obtain the pure pyrimido[4,5-b]quinoline derivative.

Expected Yield: 75-95% Purity: >95% (often without the need for column chromatography)

The Target: CSNK2A Signaling Pathways

Casein Kinase 2 (CSNK2) is a serine/threonine kinase that is constitutively active in cells and plays a pivotal role in a multitude of cellular processes. Its dysregulation is a hallmark of many cancers, where it promotes cell proliferation and survival while inhibiting apoptosis.[1][2] CSNK2 is also co-opted by various viruses to facilitate their replication.[3][4]

CSNK2A in Cancer Progression:

In oncogenesis, CSNK2A phosphorylates and regulates key proteins in major signaling pathways, including PI3K/Akt, Wnt/β-catenin, and NF-κB.[1][5] This leads to the suppression of tumor suppressor proteins like PTEN and p53, and the activation of pro-survival factors, ultimately contributing to uncontrolled cell growth and resistance to apoptosis.

G cluster_0 CSNK2A Signaling in Cancer CSNK2A CSNK2A PI3K_Akt PI3K/Akt Pathway CSNK2A->PI3K_Akt activates Wnt Wnt/β-catenin Pathway CSNK2A->Wnt activates NFkB NF-κB Pathway CSNK2A->NFkB activates Apoptosis Apoptosis CSNK2A->Apoptosis inhibits Tumor_Suppressors Tumor Suppressors (p53, PTEN) CSNK2A->Tumor_Suppressors inhibits Proliferation Cell Proliferation PI3K_Akt->Proliferation Wnt->Proliferation NFkB->Proliferation Tumor_Suppressors->Apoptosis inhibits

Figure 3. Simplified CSNK2A signaling in cancer.
CSNK2A in Viral Infection:

Viruses, including coronaviruses, can hijack the host cell's CSNK2A to promote their own replication.[3][4] CSNK2A can phosphorylate viral proteins, aiding in processes like viral entry, replication, and assembly.[4] Therefore, inhibiting CSNK2A presents a promising host-directed antiviral strategy.

G cluster_1 CSNK2A Role in Viral Infection Virus Virus Host_Cell Host Cell Virus->Host_Cell Infects CSNK2A CSNK2A Host_Cell->CSNK2A Upregulates Viral_Proteins Viral Proteins CSNK2A->Viral_Proteins Phosphorylates Replication Viral Replication Viral_Proteins->Replication Promotes CSNK2A_Inhibitor CSNK2A Inhibitor CSNK2A_Inhibitor->CSNK2A Inhibits

Figure 4. CSNK2A's role in the viral life cycle.

Conclusion and Future Outlook

The choice between a linear synthesis using intermediates like "this compound" and a multi-component reaction strategy is a nuanced one, dependent on the specific goals of the drug discovery program.

The linear approach offers meticulous control and high purity, which is often paramount in later-stage development and for generating material for clinical trials. The well-defined nature of each step facilitates troubleshooting and optimization.

Conversely, the MCR approach excels in the early stages of discovery. Its speed, efficiency, and amenability to library synthesis make it an invaluable tool for rapidly exploring chemical space and identifying initial hits and leads.

Ultimately, a hybrid strategy may be the most effective. MCRs can be employed for initial SAR exploration, and once a promising candidate is identified, a more robust and scalable linear synthesis, potentially involving key intermediates like "this compound," can be developed for further preclinical and clinical development. The continued innovation in both linear and convergent synthetic methodologies will undoubtedly accelerate the discovery of novel kinase inhibitors to combat a range of human diseases.

References

Spectroscopic Comparison of Ethyl 2-(benzylamino)-5-bromonicotinate and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed spectroscopic comparison of Ethyl 2-(benzylamino)-5-bromonicotinate and its functionalized analogs. Designed for researchers, scientists, and drug development professionals, this document summarizes key spectral data, outlines experimental methodologies, and presents a conceptual workflow for the synthesis and analysis of these compounds.

Introduction

This compound and its derivatives are of significant interest in medicinal chemistry due to their potential as scaffolds for the development of novel therapeutic agents. A thorough understanding of their structural and electronic properties is crucial for structure-activity relationship (SAR) studies and drug design. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the characterization of these molecules. This guide presents a comparative analysis of the spectroscopic data for a parent compound, this compound, and two representative analogs with electron-donating and electron-withdrawing substituents on the benzyl ring.

Comparative Spectroscopic Data

The following tables summarize the predicted and experimentally observed spectroscopic data for this compound and its analogs.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

CompoundAr-H (Pyridine) (ppm)Ar-H (Benzyl) (ppm)NH (ppm)CH₂ (Benzyl) (ppm)O-CH₂ (Ethyl) (ppm)CH₃ (Ethyl) (ppm)Other (ppm)
1. This compound 8.15 (d, J=2.4 Hz, 1H), 7.98 (d, J=2.4 Hz, 1H)7.40-7.25 (m, 5H)9.10 (br s, 1H)4.65 (d, J=5.6 Hz, 2H)4.35 (q, J=7.1 Hz, 2H)1.38 (t, J=7.1 Hz, 3H)-
2. Ethyl 2-((4-methoxybenzyl)amino)-5-bromonicotinate 8.12 (d, J=2.4 Hz, 1H), 7.95 (d, J=2.4 Hz, 1H)7.30 (d, J=8.8 Hz, 2H), 6.88 (d, J=8.8 Hz, 2H)9.05 (br s, 1H)4.58 (d, J=5.5 Hz, 2H)4.34 (q, J=7.1 Hz, 2H)1.37 (t, J=7.1 Hz, 3H)3.80 (s, 3H, OCH₃)
3. Ethyl 2-((4-nitrobenzyl)amino)-5-bromonicotinate 8.18 (d, J=2.4 Hz, 1H), 8.02 (d, J=2.4 Hz, 1H)8.22 (d, J=8.8 Hz, 2H), 7.55 (d, J=8.8 Hz, 2H)9.25 (br s, 1H)4.78 (d, J=5.8 Hz, 2H)4.38 (q, J=7.1 Hz, 2H)1.40 (t, J=7.1 Hz, 3H)-

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

CompoundC=O (ppm)Pyridine C (ppm)Benzyl C (ppm)CH₂ (Benzyl) (ppm)O-CH₂ (Ethyl) (ppm)CH₃ (Ethyl) (ppm)Other (ppm)
1. This compound 166.5158.0, 148.5, 141.2, 115.8, 108.3138.5, 128.8, 127.9, 127.545.261.514.3-
2. Ethyl 2-((4-methoxybenzyl)amino)-5-bromonicotinate 166.6158.2, 148.3, 141.0, 115.5, 108.1159.2, 130.8, 129.0, 114.244.861.414.355.3 (OCH₃)
3. Ethyl 2-((4-nitrobenzyl)amino)-5-bromonicotinate 166.2157.8, 148.8, 141.5, 116.2, 108.8147.5, 146.0, 128.5, 124.044.561.814.4-

Table 3: IR Spectroscopic Data (KBr, cm⁻¹)

CompoundN-H StretchC-H (Aromatic)C=O StretchC=C & C=N StretchC-N StretchC-O StretchOther
1. This compound 3350306017151590, 156012801230750, 695 (Ar-H bend)
2. Ethyl 2-((4-methoxybenzyl)amino)-5-bromonicotinate 3345305517121588, 155512851245, 1030830 (Ar-H bend)
3. Ethyl 2-((4-nitrobenzyl)amino)-5-bromonicotinate 3360307017201595, 1565127512251520, 1345 (NO₂ stretch), 850 (Ar-H bend)

Table 4: Mass Spectrometry Data (ESI-MS)

CompoundMolecular FormulaMolecular Weight[M+H]⁺ (m/z)Key Fragment Ions (m/z)
1. This compound C₁₅H₁₅BrN₂O₂335.20335.0, 337.0290, 262, 244, 184, 91
2. Ethyl 2-((4-methoxybenzyl)amino)-5-bromonicotinate C₁₆H₁₇BrN₂O₃365.22365.0, 367.0320, 292, 244, 121
3. Ethyl 2-((4-nitrobenzyl)amino)-5-bromonicotinate C₁₅H₁₄BrN₃O₄380.19380.0, 382.0335, 307, 244, 136

Experimental Protocols

General Synthesis of this compound Analogs

A mixture of ethyl 2-chloro-5-bromonicotinate (1.0 eq.), the corresponding substituted benzylamine (1.2 eq.), and potassium carbonate (2.0 eq.) in N,N-dimethylformamide (DMF) is heated at 100 °C for 12 hours. After cooling to room temperature, the reaction mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. Samples are dissolved in deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer using potassium bromide (KBr) pellets. The spectra are recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

High-resolution mass spectra are obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer. Samples are dissolved in methanol and introduced into the ESI source via a syringe pump.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of the title compounds.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation start Starting Materials (Ethyl 2-chloro-5-bromonicotinate, Substituted Benzylamine) reaction Reaction (DMF, K₂CO₃, 100°C) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Pure Analog purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr Characterization ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms interpretation Structure Elucidation & Comparative Analysis nmr->interpretation ir->interpretation ms->interpretation

Caption: Workflow for Synthesis and Spectroscopic Analysis.

This guide provides a foundational understanding of the spectroscopic properties of this compound and its analogs. The presented data and protocols can serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery.

A Comparative Guide to the In Vitro Evaluation of Novel Nicotinate Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: While specific in vitro testing data for "Ethyl 2-(benzylamino)-5-bromonicotinate" derivatives are not extensively available in public literature, the broader family of nicotinic acid (niacin) and nicotinamide derivatives has garnered significant interest in medicinal chemistry due to their diverse biological activities.[1] Many novel synthesized derivatives have demonstrated considerable potential as anticancer agents, acting through various mechanisms such as enzyme inhibition, induction of apoptosis, and cell cycle arrest.[2][3][4][5][6]

This guide provides a comparative framework for the in vitro evaluation of novel nicotinate derivatives, using data and protocols from published studies on structurally related compounds. It is designed to inform researchers, scientists, and drug development professionals on standard assays and expected outcomes when screening compounds like "this compound" for anticancer activity.

Part 1: In Vitro Cytotoxicity Screening

The initial step in evaluating a new compound's anticancer potential is to assess its cytotoxicity against a panel of human cancer cell lines. This provides a broad overview of its potency and selectivity. The half-maximal inhibitory concentration (IC50) is the most common metric used for comparison.

Comparative Cytotoxicity Data of Representative Nicotinamide Derivatives

The following table summarizes the cytotoxic activity of several novel nicotinamide-based diamide derivatives against various human lung cancer cell lines. 5-Fluorouracil (5-FU), a clinically used anticancer drug, is included for comparison.

CompoundNCI-H460 (Large Cell Lung Cancer) IC50 (µg/mL)A549 (Lung Cancer) IC50 (µg/mL)NCI-H1975 (Lung Cancer) IC50 (µg/mL)
Compound 4d 4.07 ± 1.30> 4028.31 ± 1.83
Compound 4h 6.25 ± 0.9825.12 ± 2.0117.53 ± 1.54
Compound 4i 11.58 ± 1.42> 4031.42 ± 2.11
5-FU (Reference) 10.21 ± 1.1520.15 ± 1.9815.36 ± 1.62
Data sourced from Peng et al., 2017.[4][7]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The test compounds are dissolved in DMSO and diluted to various concentrations with fresh medium. The cells are then treated with these concentrations and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Part 2: Mechanistic In Vitro Assays

Following initial cytotoxicity screening, further assays are crucial to elucidate the mechanism of action of promising compounds.

Enzyme Inhibition Assay: VEGFR-2 Kinase

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis.[8][9] Several nicotinic acid derivatives have been designed as inhibitors of this receptor tyrosine kinase.[2][10]

Comparative VEGFR-2 Inhibitory Activity

CompoundVEGFR-2 Inhibition IC50 (nM)
Compound 6 60.83
Compound 7 129.30
Compound 10 63.61
Sorafenib (Reference) 53.65
Data sourced from Alanazi et al., 2022.[11]

Experimental Protocol: In Vitro VEGFR-2 Kinase Assay

This assay measures the ability of a compound to inhibit the phosphorylation activity of the VEGFR-2 enzyme.

  • Assay Buffer Preparation: Prepare a kinase assay buffer containing Tris-HCl, MgCl2, MnCl2, DTT, and ATP at optimized concentrations.

  • Compound Incubation: Add the test compound at various concentrations to the wells of a 96-well plate.

  • Enzyme and Substrate Addition: Add recombinant human VEGFR-2 enzyme and a suitable substrate (e.g., a poly(Glu, Tyr) peptide) to the wells.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as ELISA with an anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP).[12]

  • Data Analysis: The signal is inversely proportional to the inhibitory activity of the compound. IC50 values are calculated from the dose-response curves.

Visualization: VEGFR-2 Signaling Pathway Inhibition

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds P_VEGFR2 P-VEGFR-2 (Active) VEGFR2->P_VEGFR2 Dimerization & Phosphorylation Downstream Downstream Signaling (PI3K/Akt, MAPK) P_VEGFR2->Downstream Activates Angiogenesis Angiogenesis (Cell Proliferation, Migration) Downstream->Angiogenesis Promotes Inhibitor Nicotinate Derivative (Inhibitor) Inhibitor->VEGFR2 Blocks Binding Site

Caption: Inhibition of the VEGF/VEGFR-2 signaling pathway by a nicotinate derivative.

Cell Cycle Analysis

Anticancer drugs often exert their effects by disrupting the normal progression of the cell cycle, leading to cell growth arrest and death. Flow cytometry with propidium iodide (PI) staining is a standard method to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[1][13][14][15]

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment: Seed cells in 6-well plates and treat them with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and centrifuge.

  • Fixation: Resuspend the cell pellet and fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.[16]

  • Staining: Centrifuge the fixed cells, wash with PBS to remove the ethanol, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.[16]

  • Flow Cytometry: Incubate in the dark for 30 minutes at room temperature, then analyze the samples using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.

  • Data Analysis: The percentages of cells in the G0/G1, S, and G2/M phases are quantified using cell cycle analysis software.

Visualization: Experimental Workflow for Cell Cycle Analysis

CellCycle_Workflow Start Cancer Cells in Culture Treatment Treat with Nicotinate Derivative (e.g., 24h) Start->Treatment Harvest Harvest & Wash Cells Treatment->Harvest Fixation Fix with Cold 70% Ethanol Harvest->Fixation Staining Stain with Propidium Iodide & RNase A Fixation->Staining Analysis Analyze via Flow Cytometry Staining->Analysis Result Quantify Cell Population in G0/G1, S, G2/M Phases Analysis->Result

Caption: Workflow for analyzing cell cycle distribution after drug treatment.

Apoptosis Assay

Apoptosis, or programmed cell death, is a common mechanism by which cytotoxic agents kill cancer cells. The Annexin V/PI assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3][17][18]

Experimental Protocol: Annexin V/PI Apoptosis Assay

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect all cells (adherent and floating) and wash them twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.[2]

  • Staining: Add fluorochrome-conjugated Annexin V (e.g., FITC) and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells at room temperature in the dark for 15 minutes.[19]

  • Flow Cytometry: Analyze the stained cells by flow cytometry immediately. Annexin V detects phosphatidylserine on the outer membrane of apoptotic cells, while PI enters cells with compromised membranes (late apoptotic/necrotic).

  • Data Analysis: Quantify the percentage of cells in each quadrant:

    • Annexin V- / PI- (Live cells)

    • Annexin V+ / PI- (Early apoptotic cells)

    • Annexin V+ / PI+ (Late apoptotic/necrotic cells)

    • Annexin V- / PI+ (Necrotic cells)

Visualization: Principle of Annexin V/PI Apoptosis Assay

Apoptosis_Assay Live Live Cell (Annexin V- / PI-) Treatment Drug Treatment Induces Apoptosis Early Early Apoptosis (Annexin V+ / PI-) Late Late Apoptosis (Annexin V+ / PI+) Early->Late Membrane Permeability Increases Necrotic Necrotic Cell (Annexin V- / PI+) Treatment->Early PS Flipping

Caption: Distinguishing cell populations using the Annexin V and PI assay.

References

Cross-Validation of Analytical Methods for Ethyl 2-(benzylamino)-5-bromonicotinate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical research and development, the rigorous analysis of novel chemical entities is paramount to ensuring product quality, safety, and efficacy. This guide provides a comparative analysis of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the characterization of Ethyl 2-(benzylamino)-5-bromonicotinate, a substituted nicotinic acid derivative. Due to the limited availability of published, validated methods for this specific compound, this guide presents hypothetical, yet scientifically grounded, experimental data to illustrate the cross-validation process.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a cornerstone technique for the separation, identification, and quantification of non-volatile and thermally labile compounds. A reversed-phase HPLC method is proposed for the routine analysis of this compound.

Experimental Protocol: HPLC

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of Acetonitrile and Water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Standard Preparation: A stock solution of this compound is prepared in acetonitrile at a concentration of 1 mg/mL. Working standards are prepared by serial dilution.

Method Validation Summary

The proposed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision, and limits of detection and quantitation.[1][2]

Validation ParameterResult
Linearity (Concentration Range) 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantitation (LOQ) 0.6 µg/mL
Accuracy (% Recovery) 98.5% - 101.2%
Precision (RSD%) - Intra-day < 1.5%
Precision (RSD%) - Inter-day < 2.0%
Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, providing high sensitivity and specificity for the analysis of volatile and semi-volatile compounds.

Experimental Protocol: GC-MS

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Inlet Temperature: 280°C.

  • Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp to 300°C at 15°C/min, and hold for 5 minutes.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 50-500 m/z.

  • Injection Mode: Splitless.

Method Validation Summary

While GC-MS is often used for qualitative identification, it can be validated for quantitative purposes. The validation would focus on similar parameters as HPLC, with a strong emphasis on specificity due to the mass spectrometric detection.

Validation ParameterProjected Result
Linearity (Concentration Range) 0.1 - 50 µg/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantitation (LOQ) 0.15 µg/mL
Accuracy (% Recovery) 97.0% - 103.0%
Precision (RSD%) - Intra-day < 2.5%
Precision (RSD%) - Inter-day < 3.5%

Comparative Analysis: HPLC vs. GC-MS

The choice between HPLC and GC-MS depends on the specific analytical requirements, such as the nature of the analyte, the required sensitivity, and the purpose of the analysis (quantification vs. identification).

FeatureHPLCGC-MS
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass-based detection.
Analyte Suitability Non-volatile and thermally labile compounds.Volatile and thermally stable compounds. Derivatization may be required for non-volatile compounds.
Sensitivity Good, typically in the µg/mL to ng/mL range.Excellent, often in the ng/mL to pg/mL range.
Specificity Moderate, relies on retention time and UV-Vis spectra.High, provides structural information from mass fragmentation patterns.
Quantification Well-established for accurate and precise quantification.Can be used for quantification, but may require internal standards for best accuracy.
Instrumentation Cost Generally lower than GC-MS.Generally higher than a standard HPLC system.

Visualizing the Workflow

To better understand the processes involved, the following diagrams illustrate the experimental workflow for HPLC method validation and a decision-making process for selecting the appropriate analytical technique.

HPLC_Validation_Workflow cluster_planning Planning & Preparation cluster_execution Method Execution & Data Collection cluster_analysis Data Analysis & Reporting define_params Define Validation Parameters (ICH Guidelines) prep_standards Prepare Standard Solutions & Quality Controls define_params->prep_standards linearity Linearity & Range prep_standards->linearity accuracy Accuracy (% Recovery) prep_standards->accuracy precision Precision (Intra- & Inter-day) prep_standards->precision lod_loq LOD & LOQ prep_standards->lod_loq data_analysis Analyze Data (Calibration Curves, RSD%, etc.) linearity->data_analysis accuracy->data_analysis precision->data_analysis lod_loq->data_analysis validation_report Prepare Validation Report data_analysis->validation_report

Caption: Workflow for HPLC Method Validation.

Method_Selection_Flowchart node_rect node_rect start Start: Analyze Ethyl 2-(benzylamino)- 5-bromonicotinate is_volatile Is the analyte thermally stable & volatile? start->is_volatile purpose Primary Goal: Quantification or Identification? is_volatile->purpose Yes hplc Use HPLC is_volatile->hplc No purpose->hplc Quantification gcms Use GC-MS purpose->gcms Identification

Caption: Decision Flowchart for Analytical Method Selection.

Conclusion

Both HPLC and GC-MS are viable techniques for the analysis of this compound. The choice of method should be guided by the specific analytical needs. For routine quality control and quantitative analysis, a validated HPLC method offers a robust and cost-effective solution. For impurity profiling, structural elucidation, and high-sensitivity screening, the specificity and sensitivity of GC-MS are unparalleled. A thorough cross-validation of these methods, even with hypothetical data as presented, provides a framework for ensuring the reliability and accuracy of analytical results in a regulated environment.

References

Safety Operating Guide

Proper Disposal of Ethyl 2-(benzylamino)-5-bromonicotinate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of Ethyl 2-(benzylamino)-5-bromonicotinate, a halogenated organic compound. Adherence to these protocols is vital to protect laboratory personnel and the environment.

This compound is classified as a halogenated aromatic compound due to the presence of bromine.[1][2] Improper disposal of such chemicals can lead to environmental contamination and potential health hazards. Therefore, it is imperative to follow established best practices for hazardous waste management.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This is the first line of defense against accidental exposure.

Personal Protective Equipment (PPE)SpecificationRationale
Eye Protection Safety goggles or a face shieldProtects eyes from splashes.
Hand Protection Nitrile glovesPrevents skin contact with the chemical.
Body Protection Laboratory coatProtects skin and clothing from contamination.
Footwear Closed-toe shoesProtects feet from spills.

All handling and preparation for disposal of this compound should be conducted within a certified chemical fume hood to minimize the risk of inhaling vapors.[3][4][5]

Step-by-Step Disposal Protocol

The following protocol outlines the systematic process for the safe disposal of this compound.

  • Segregation of Waste : This is the most critical step in proper chemical waste management. This compound must be disposed of in a designated "Halogenated Organic Waste" container.[1][3] Never mix halogenated waste with non-halogenated organic waste, as this can complicate the disposal process and increase costs.[6]

  • Container Selection and Labeling :

    • Use a chemically compatible container, typically a glass bottle with a secure screw cap, for collecting the waste.[7] Ensure the container is in good condition and free from leaks.

    • Clearly label the waste container with the words "Halogenated Organic Waste" and list all contents, including "this compound" and any solvents used for rinsing.[8] The label should also include the date when the first drop of waste was added.

  • Collection of Waste :

    • Carefully transfer any unused or waste this compound into the designated halogenated organic waste container.

    • For containers that held the pure compound, triple rinse with a suitable solvent (e.g., ethanol or acetone). The rinsate must also be collected and disposed of as halogenated organic waste.[6][9]

  • Storage of Waste Container :

    • Store the sealed halogenated organic waste container in a designated satellite accumulation area (SAA) within the laboratory.[10]

    • The storage area should be well-ventilated and away from heat sources or incompatible chemicals.[11] Ensure secondary containment is in place to capture any potential leaks.[7][9]

  • Arranging for Final Disposal :

    • Once the waste container is full or has been in storage for a designated period (as per institutional policy, often not exceeding one year), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[10][11]

    • The ultimate disposal method for halogenated organic compounds is typically high-temperature incineration by a specialized facility to ensure complete destruction.[12]

Under no circumstances should this compound or its rinsate be disposed of down the drain. [3] This can lead to contamination of waterways and is a violation of environmental regulations.

Experimental Workflow for Disposal

The logical flow of the disposal process can be visualized to ensure all steps are followed correctly.

DisposalWorkflow A Identify Waste (this compound) B Segregate as Halogenated Organic Waste A->B C Select & Label Waste Container B->C D Collect Waste & Rinsate C->D E Store in Satellite Accumulation Area D->E F Arrange for Professional Disposal (EHS) E->F

Disposal workflow for this compound.

Logical Relationship of Waste Segregation

Proper segregation is foundational to safe and compliant chemical waste disposal. The following diagram illustrates the decision-making process for segregating chemical waste.

WasteSegregation Start Chemical Waste Generated IsHalogenated Does it contain F, Cl, Br, or I? Start->IsHalogenated Halogenated Halogenated Organic Waste Container IsHalogenated->Halogenated Yes NonHalogenated Non-Halogenated Organic Waste Container IsHalogenated->NonHalogenated No Aqueous Is it an aqueous solution of non-hazardous salts? Drain Sewer Disposal (if permitted by institution) Other Other Waste Stream (e.g., solid, reactive)

Decision tree for chemical waste segregation in the laboratory.

By adhering to these detailed procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their research environment. Always consult your institution's specific waste management guidelines and Safety Data Sheets (SDS) for the most accurate and up-to-date information.

References

Essential Safety and Operational Guide for Handling Ethyl 2-(benzylamino)-5-bromonicotinate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate safety, handling, and disposal protocols for Ethyl 2-(benzylamino)-5-bromonicotinate, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment.

Chemical Identifier and Hazard Information:

PropertyValue
IUPAC Name ethyl 2-(benzylamino)-5-bromopyridine-3-carboxylate[1]
CAS Number 1186404-92-1[1][2]
Molecular Formula C15H15BrN2O2[1][2]
Molecular Weight 335.20 g/mol [1][2]
Hazard Statements Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety, the following personal protective equipment is mandatory when handling this compound.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber). Inspect gloves before use.To prevent skin contact, as the substance is a skin irritant.
Eye and Face Protection Safety glasses with side-shields or goggles. A face shield may be required for splash hazards.To protect against eye irritation from dust or splashes.
Skin and Body Protection Laboratory coat.To prevent contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary.To avoid inhalation, which may cause respiratory irritation.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach is crucial for the safe handling of this compound. The following workflow outlines the necessary steps from preparation to cleanup.

prep Preparation handling Handling in Ventilated Area prep->handling Don appropriate PPE weighing Weighing handling->weighing Use fume hood or ventilated enclosure dissolving Dissolving weighing->dissolving reaction Reaction Setup dissolving->reaction cleanup Cleanup and Decontamination reaction->cleanup After experiment completion disposal Waste Disposal cleanup->disposal Segregate waste storage Store in a cool, dry, well-ventilated area

Safe handling workflow for this compound.

Experimental Protocol:

  • Preparation : Before handling the compound, ensure that the designated work area, typically a fume hood, is clean and uncluttered. Assemble all necessary equipment and reagents. Put on all required personal protective equipment.

  • Handling : Conduct all manipulations of this compound within a certified chemical fume hood or other suitable ventilated enclosure to minimize inhalation exposure. Avoid the formation of dust and aerosols.

  • Weighing : When weighing the solid compound, use a balance inside the fume hood or a ventilated balance enclosure.

  • Dissolving : If the experimental procedure requires dissolving the compound, add the solvent to the solid slowly to avoid splashing.

  • Reaction Setup : Ensure all glassware is properly clamped and the reaction setup is secure.

  • Cleanup and Decontamination : After the procedure, decontaminate all surfaces and equipment with an appropriate solvent. Wash hands thoroughly with soap and water.

  • Storage : Store this compound in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3]

Disposal Plan

Proper disposal of chemical waste is critical to environmental and personal safety.

  • Waste Collection : Collect all waste materials containing this compound in a designated, properly labeled, and sealed container. This includes any contaminated consumables such as gloves, paper towels, and pipette tips.

  • Waste Segregation : Do not mix this waste with other waste streams unless explicitly permitted by your institution's waste management guidelines.

  • Disposal Procedure : Dispose of the chemical waste through a licensed professional waste disposal service.[3] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.